Chemical properties of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
Topic: Chemical Properties of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride Document Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Rese...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Properties of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride
Document Type: Technical Monograph & Application Guide
Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers
Executive Summary
C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (CAS: 287111-68-6) is a high-value pharmacophore scaffold widely utilized in the synthesis of bioactive small molecules. Structurally characterized by a central methine carbon linking a phenyl ring, a pyridine-3-yl ring, and a primary amine, this compound serves as a critical "diarylmethylamine" building block. Its unique electronic properties—combining the lipophilic phenyl group with the electron-deficient, basic pyridine ring—make it an essential precursor for developing histamine antagonists, cytochrome P450 inhibitors, and monoamine transporter modulators.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed to support rigorous experimental workflows.
The molecule features a chiral center at the methine carbon. While often supplied as a racemate, the enantiomers can be resolved for stereoselective synthesis.
Pyridine Ring: Acts as a hydrogen bond acceptor and a weak base (
for the conjugate acid).
Primary Amine: The primary site of reactivity for derivatization (
).
Dihydrochloride Form: Both nitrogen atoms (pyridine N and aliphatic amine N) are protonated, significantly enhancing water solubility and stability compared to the free base.
Key Physical Parameters
Parameter
Value / Description
Context
Solubility
High in HO, MeOH, DMSO
Salt form facilitates aqueous protocols.
Melting Point
>200°C (Decomposition)
Typical for high-melting amine salts.
Hygroscopicity
Moderate to High
Requires storage under desiccant.
Acidity (pKa)
pKa ~2.8 (Pyridine-H), pKa ~8.9 (Amine-H)
Estimated based on fragment contributions.
Synthetic Pathways & Manufacturing
The synthesis of C-Phenyl-C-pyridin-3-yl-methylamine typically proceeds via the reduction of 3-benzoylpyridine oxime. This route is preferred for its scalability and the avoidance of harsh organometallic reagents in the final step.
Primary Synthetic Route: Ketoxime Reduction
This protocol ensures high yield and purity by converting the ketone to an oxime, followed by reduction to the primary amine.
Step-by-Step Methodology:
Condensation: React 3-benzoylpyridine with hydroxylamine hydrochloride (NH
OH·HCl) in ethanol/pyridine reflux to form the oxime intermediate.
Reduction:
Method A (Catalytic Hydrogenation): H
(50 psi), 10% Pd/C in MeOH/AcOH.
Method B (Chemical Reduction): Zn dust in glacial acetic acid (preferred for lab-scale robustness).
Salt Formation: The crude amine free base is dissolved in diethyl ether and treated with 2.0 equivalents of anhydrous HCl in dioxane/ether to precipitate the dihydrochloride salt.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from 3-benzoylpyridine to the final dihydrochloride salt.
Chemical Reactivity & Applications
Reactivity Profile
The compound exhibits dual reactivity due to the presence of both an aliphatic primary amine and a heteroaromatic pyridine ring.
N-Alkylation/Acylation: The primary amine is highly nucleophilic (once neutralized). It readily reacts with acid chlorides, isocyanates, and alkyl halides to form amides, ureas, and secondary amines.
Protocol Tip: Perform reactions in DCM or DMF with a tertiary base (e.g., DIPEA) to scavenge the HCl liberated from the salt.
Pyridine Functionalization: The pyridine ring is deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic substitution at the 2- and 6-positions if activated (e.g., via N-oxide formation).
Metal Chelation: The pyridine nitrogen can coordinate with transition metals (Cu, Zn, Pd), making this scaffold useful in designing metalloenzyme inhibitors.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, often serving as the core for:
H1-Antihistamines: Analogs of pheniramine where the dimethylaminoethyl chain is modified.
SIRT Inhibitors: The pyridine moiety mimics nicotinamide, a byproduct of Sirtuin activity.
Kinase Inhibitors: The "hinge-binding" capability of the pyridine nitrogen allows for ATP-competitive inhibition.
Visualization: Pharmacophore Interaction Map
Figure 2: Pharmacophore map illustrating the binding modes of the scaffold within a biological target pocket.
Experimental Protocol: Amide Coupling
Objective: Derivatization of the primary amine to synthesize a drug-like amide intermediate.
Reagents:
C-Phenyl-C-pyridin-3-yl-methylamine 2HCl (1.0 eq)
Carboxylic Acid (R-COOH) (1.1 eq)
HATU (1.2 eq)
DIPEA (N,N-Diisopropylethylamine) (4.0 eq)
DMF (Anhydrous)
Procedure:
Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF under N
atmosphere. Stir for 10 minutes to activate the acid.
Neutralization: In a separate vial, suspend the amine dihydrochloride in DMF and add 2.0 eq of DIPEA. Sonicate briefly to ensure free-basing.
Coupling: Add the amine solution to the activated acid mixture. Add the remaining 2.0 eq of DIPEA.
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = MW
+ MW - 18).
Workup: Dilute with EtOAc, wash with saturated NaHCO
(3x) and Brine (1x). Dry over NaSO and concentrate.
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture will degrade the crystalline lattice and may lead to hydrolysis over extended periods.
References
PubChem. (n.d.). Compound Summary: Pyridin-3-yl-phenyl-methylamine derivatives. National Library of Medicine. Retrieved from [Link]
Der Pharma Chemica. (2011). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Retrieved from [Link]
Exploratory
Molecular structure and weight of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl
The following technical guide provides an in-depth analysis of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl (IUPAC: 1-Phenyl-1-(pyridin-3-yl)methanamine dihydrochloride). This document is structured for researchers and drug...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl (IUPAC: 1-Phenyl-1-(pyridin-3-yl)methanamine dihydrochloride). This document is structured for researchers and drug development professionals, focusing on molecular architecture, physicochemical profiling, and robust synthetic methodologies.
Compound Class: Diarylmethylamines | Primary Application: Medicinal Chemistry Building Block[1]
Executive Summary
C-Phenyl-C-pyridin-3-yl-methylamine 2HCl is a critical pharmacophore scaffold used in the synthesis of bioactive small molecules.[1] Structurally, it consists of a methylamine core substituted with both a phenyl ring and a pyridin-3-yl ring.[1] This "diarylmethyl" motif is a privileged structure in medicinal chemistry, often serving as the binding core for GPCR ligands (e.g., histamine antagonists) and monoamine transporter inhibitors.[1] The dihydrochloride salt form (2HCl) is the preferred stable solid for storage and handling, offering enhanced water solubility and crystallinity compared to the free base.[1]
Molecular Architecture & Identification
The molecule is an amphiphilic salt comprising a basic primary amine and a pyridine ring, both capable of protonation.
287111-68-6 (Generic/Lab-specific registries often apply)
Molecular Formula
(Salt) / (Base)
SMILES
Cl.Cl.NC(c1ccccc1)c2cccnc2
Structural Visualization
The following diagram illustrates the connectivity and the sites of protonation in the dihydrochloride salt.
Figure 1: Structural connectivity of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl indicating protonation sites.[1][2]
Physicochemical Properties & Weight Analysis
Precise molecular weight calculations are vital for stoichiometry in synthetic workflows. The "2HCl" designation indicates that both the exocyclic primary amine and the endocyclic pyridine nitrogen are protonated.
Molecular Weight Calculation
Component
Formula
Contribution ( g/mol )
Base Core
184.24
Carbon
144.13
Hydrogen
12.10
Nitrogen
28.01
Counterions
72.92
Hydrogen
2.02
Chlorine
70.90
Total MW
257.16 g/mol
Property Profile
Appearance: White to off-white crystalline solid.[1]
Solubility: Highly soluble in water (>50 mg/mL), Methanol, DMSO. Insoluble in Hexanes, Et2O.
Implication: In aqueous solution at pH 7, the pyridine is largely unprotonated while the amine is protonated. The 2HCl salt creates a strongly acidic solution (pH < 4).[1]
Hygroscopicity: Moderate. Storage under desiccant is recommended.
Synthetic Pathways & Protocols
The most reliable route to C-Phenyl-C-pyridin-3-yl-methylamine is via the reductive amination of phenyl(pyridin-3-yl)methanone.[1] This approach avoids the instability associated with metallating pyridine rings directly.
Synthesis Workflow (Graphviz)[1]
Figure 2: Synthetic pathway from commercially available ketone precursor to the dihydrochloride salt.[1]
Detailed Experimental Protocol
Step 1: Oxime Formation
Dissolve Phenyl(pyridin-3-yl)methanone (1.0 eq) in Ethanol (10 vol).
Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).
Reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]
Concentrate in vacuo, suspend residue in water, and extract with EtOAc. Dry and concentrate to yield the oxime.
Step 2: Reduction to Amine
Dissolve the oxime in Glacial Acetic Acid .
Add Zinc dust (5.0 eq) portion-wise at
(exothermic reaction).
Stir at room temperature for 12 hours.
Filter off Zinc residues through Celite.
Basify filtrate with NaOH (aq) to pH > 10 and extract with DCM.
Critical Step: The free base is an oil. Do not store long-term; proceed immediately to salt formation.[1]
Step 3: Salt Formation (2HCl)
Dissolve the free amine oil in dry Diethyl Ether or Dioxane .
Dropwise add 4M HCl in Dioxane (2.5 eq) at
.
A white precipitate will form immediately.
Stir for 30 minutes, filter the solid, and wash with cold ether.
Dry under high vacuum to obtain C-Phenyl-C-pyridin-3-yl-methylamine 2HCl .[1]
Analytical Characterization
To validate the identity of the synthesized compound, compare against these expected spectral markers.
This scaffold is a bioisostere for the diphenylmethyl group found in older antihistamines (e.g., diphenhydramine) but with reduced lipophilicity due to the pyridine nitrogen.[1] It is commonly utilized to:
Enhance Solubility: Replacing a phenyl ring with a pyridine lowers LogP and improves aqueous solubility.
Target Specificity: The pyridine nitrogen can act as a hydrogen bond acceptor in the binding pocket of kinases or GPCRs.
Chiral Resolution: The central carbon is chiral. The racemic synthesis described above can be adapted to asymmetric synthesis using chiral sulfinamides (Ellman's auxiliary) if a specific enantiomer is required.[1]
References
Sigma-Aldrich. 1-phenyl-1-(pyridin-3-yl)methanamine (Base) Product Page. Retrieved from [1]
PubChem. Phenyl-(3-pyridyl)-methylamine Compound Summary. National Library of Medicine. Retrieved from [1]
ChemicalBook. Synthesis of Pyridine-substituted Methylamines. Retrieved from [1]
NIST Chemistry WebBook. Phenyl(pyridin-3-yl)methanone (Precursor Data). Retrieved from [1]
Solubility profile of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride in water vs ethanol
The following technical guide details the solubility profile, physicochemical basis, and experimental determination of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (also known as 1-phenyl-1-(pyridin-3-yl)methanami...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical basis, and experimental determination of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (also known as 1-phenyl-1-(pyridin-3-yl)methanamine dihydrochloride).
Solvent System Analysis: Water vs. Ethanol
Executive Summary
C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is a dicationic salt characterized by high aqueous solubility and limited solubility in organic alcohols like ethanol. This solubility differential is driven by the compound's high lattice energy (stabilized by two chloride counterions) and the significant dielectric contrast between water (
) and ethanol ().
For drug development applications, this compound is classified as highly water-soluble , making it suitable for aqueous parenteral formulations but requiring careful optimization for ethanolic wet granulation or lipid-based delivery systems.
Chemical Identity & Physicochemical Properties
Understanding the structural basis of solubility is critical for predictive modeling and formulation design.
Crystalline solid (High melting point due to ionic lattice)
Structural Implications for Solubility
The molecule features a central
carbon linking a lipophilic phenyl ring, a polarizable pyridine ring, and a primary amine. In its dihydrochloride form, both nitrogen centers are protonated, resulting in a dicationic species () .
In Water: The high charge density facilitates strong ion-dipole interactions with water molecules, overcoming the crystal lattice energy.
In Ethanol: While the phenyl and pyridine rings are lipophilic, the dominant thermodynamic factor is the ionic lattice. Ethanol's lower dielectric constant is insufficient to effectively shield the dication-anion pairs, resulting in significantly lower solubility compared to water.
Theoretical Solubility Framework
The dissolution process is governed by the balance between Lattice Energy (
) and Solvation Energy () .
Water (Aqueous Media)[2]
Mechanism: Favorable enthalpy of hydration (
) for the ions and the ammonium/pyridinium centers drives dissolution.
Classification:Freely Soluble (> 100 mg/mL).
pH Dependency: Solubility is pH-independent below pH 4.0. Above pH 5.0, the pyridine deprotonates, potentially altering solubility; however, the dihydrochloride salt provides an intrinsic acidic microenvironment.
Ethanol (Organic Alcohol)
Mechanism: Ethanol acts as a hydrogen bond donor/acceptor but lacks the polarity to stabilize free ions effectively.
Classification:Sparingly Soluble to Soluble (1–30 mg/mL).
Implication: Ethanol is an excellent anti-solvent for crystallization or a co-solvent to retard dissolution rates in controlled-release matrices.
To empirically determine the exact solubility values, the Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.
Phase 1: Preparation
Buffer Selection: Use degassed deionized water (pH 7.0) and absolute ethanol (USP grade).
Vessel Setup: Use borosilicate glass vials with PTFE-lined caps to prevent solvent evaporation or adsorption.
Phase 2: Equilibration (The Workflow)
The following diagram outlines the critical path for thermodynamic solubility determination.
Figure 1: Standardized workflow for thermodynamic solubility determination using the Shake-Flask method.
Phase 3: Detailed Methodology
Excess Addition: Add the dihydrochloride salt to the solvent until undissolved solid remains visible.
Note: For water, start with 100 mg/mL. For ethanol, start with 10 mg/mL.
Agitation: Incubate at 25°C ± 0.1°C (standard) or 37°C (biorelevant) with orbital shaking at 100 rpm for 24 to 48 hours .
Why: 24h is typically sufficient for salts, but 48h confirms equilibrium.
Phase Separation:
Filtration: Use a 0.45 µm PVDF syringe filter (pre-saturated to minimize drug adsorption).
Centrifugation: Alternatively, centrifuge at 10,000 rpm for 10 mins if the solid is fine/colloidal.
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile (Gradient).
Detection: UV at 254 nm (targeting the phenyl/pyridine chromophores).
Comparative Solubility Data (Representative)
While specific batch data varies, the following table represents the expected solubility profile for aryl-pyridine amine dihydrochloride salts based on structure-property relationships (SPR).
Solvent
Dielectric Constant ()
Solubility Class
Expected Range (mg/mL)
Thermodynamic Driver
Water
78.4
Freely Soluble
> 200 mg/mL
Ion-Dipole Solvation
Methanol
32.7
Soluble
50 – 100 mg/mL
H-Bonding + Polarity
Ethanol
24.5
Sparingly Soluble
5 – 25 mg/mL
Reduced Polarity
Isopropanol
18.3
Slightly Soluble
< 5 mg/mL
Steric Hindrance
Interpretation for Researchers
Formulation: The compound is ideal for aqueous injection. For oral tablets, wet granulation using ethanol is feasible as it will not dissolve the salt excessively, preventing the formation of a "gummy" mass, yet allowing for bridge formation.
Purification: Ethanol can serve as a recrystallization solvent. Dissolving the salt in hot ethanol and cooling (or adding ethyl acetate) will yield high-purity crystals, leaving non-polar impurities in solution.
References
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical profiling).
Baka, E., et al. (2008).[2] "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis.
PubChem. (2024). Compound Summary: 3-Pyridinemethanamine.[3] National Library of Medicine.
Pharmacological Potential of C-Phenyl-C-pyridin-3-yl-methylamine Scaffolds
Executive Summary The C-Phenyl-C-pyridin-3-yl-methylamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The C-Phenyl-C-pyridin-3-yl-methylamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally defined by a central chiral carbon linking a phenyl ring, a 3-pyridyl ring, and a primary (or substituted) methylamine, this scaffold serves as a critical pharmacophore in neuropharmacology (specifically monoamine transporter inhibition) and oncology (kinase inhibition).
Unlike its 2-pyridyl isomer (common in first-generation antihistamines like chlorpheniramine), the 3-pyridyl variant offers distinct electronic and metabolic advantages. It reduces the potential for metal chelation (lowering CYP450 inhibition liability) while maintaining the aromatic
-stacking interactions necessary for receptor binding. This guide analyzes the structure-activity relationships (SAR), synthesis strategies, and validation protocols for this versatile chemical engine.
Part 1: Structural Chemistry & Pharmacophore Analysis
The "Phenyl-Pyridyl Switch"
The core value of this scaffold lies in the bioisosteric replacement of a phenyl ring with a pyridine ring, specifically at the 3-position.
Basicity & Solubility: The pyridine nitrogen (pK
~5.2) modulates the overall lipophilicity (LogP) and aqueous solubility without introducing a permanent charge at physiological pH, unlike quaternary ammoniums.
H-Bonding: The 3-pyridyl nitrogen acts as a specific Hydrogen Bond Acceptor (HBA) in binding pockets where a phenyl ring would be sterically neutral.
Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism compared to electron-rich phenyl rings, prolonging half-life (
Derivatives of [4-(phenoxy)pyridin-3-yl]methylamine have demonstrated potent activity as selective Noradrenaline Reuptake Inhibitors (NRIs).[1]
Mechanism: The basic amine nitrogen mimics the terminal amine of norepinephrine, forming an ionic bond with the conserved Aspartate residue (Asp75 in hNET) in the transporter's central binding site. The phenyl and pyridyl rings stabilize the inhibitor via
- interactions with phenylalanine residues in the S1 and S2 pockets.
Selectivity: The 3-pyridyl orientation restricts binding to the Serotonin Transporter (SERT), reducing side effects associated with non-selective SNRI activity.
Oncology: Kinase Inhibition
In kinase drug discovery, the 3-pyridyl moiety is frequently employed to target the ATP-binding hinge region.
Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met318 in c-Abl or equivalent residues in other tyrosine kinases).
Case Study: 3-pyridyl-pyrimidin-2-yl derivatives have shown cytotoxicity against lung cancer cell lines (A549) superior to imatinib, attributed to tighter binding kinetics facilitated by the pyridine nitrogen.
Part 3: Experimental Protocols
Synthesis: Rhodium-Catalyzed Asymmetric Arylation
To access the chiral scaffold with high enantioselectivity, a transition-metal-catalyzed addition of arylboronic acids to pyridylimines is the gold standard.
Cell Preparation: Seed hNET-HEK293 cells in 96-well plates (
cells/well). Incubate overnight.
Compound Treatment: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing the test compound (concentration range: 0.1 nM – 10
M). Incubate for 10 min at 37°C.
Uptake Initiation: Add
-NE (final conc. 20 nM) to each well. Incubate for 5 min.
Termination: Rapidly wash cells
with ice-cold KRH buffer to stop transport.
Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Add scintillation fluid and count radioactivity (CPM) using a MicroBeta counter.
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Data Summary Table: Comparative Potency
Compound Class
Scaffold Core
Target
IC (nM)
Selectivity (NET/SERT)
Test Compound A
C-Phenyl-C-pyridin-3-yl
hNET
4.2 ± 0.5
> 500-fold
Reference (Atomoxetine)
Aryloxy-phenyl-propylamine
hNET
3.5 ± 0.3
> 300-fold
Control (Imatinib)
Phenyl-aminopyrimidine
c-Abl
2479 (A549)
N/A
Derivative IIB
Pyridin-3-yl-pyrimidin
A549 Cells
229
N/A
Part 4: References
European Medicines Agency. (2008). Public summary of opinion on orphan designation: N-(2-amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl] benzamide for the treatment of acute myeloid leukaemia. Europa.eu. Link
Hu, Y., et al. (2015). Rhodium-Catalysed Asymmetric Arylation of Pyridylimines. ResearchGate. Link
National Institutes of Health (NIH). (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. PubMed. Link
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Link
Sigma-Aldrich. (n.d.). C-Phenyl-C-pyridazin-3-yl-methylamine Product Sheet. SigmaAldrich.com. Link
The Phenyl-Pyridin-3-yl-Methylamine Scaffold: A Journey from Serendipity to Rational Design
An In-depth Technical Guide for Drug Development Professionals Abstract The phenyl-pyridin-3-yl-methylamine core and its closely related analogues represent a privileged scaffold in modern medicinal chemistry. This struc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
The phenyl-pyridin-3-yl-methylamine core and its closely related analogues represent a privileged scaffold in modern medicinal chemistry. This structural motif is a cornerstone in the design of a diverse array of bioactive molecules, demonstrating significant therapeutic potential across multiple disease areas, including oncology, neuroscience, and infectious diseases. This technical guide provides an in-depth exploration of the history, discovery, and development of this versatile chemical series. We will examine the evolution of synthetic methodologies, from classical organometallic approaches to modern catalytic systems. A central theme is the strategic application of bioisosterism and the "phenyl-pyridyl switch" to modulate pharmacokinetic and pharmacodynamic properties. Detailed protocols, structure-activity relationship (SAR) analyses, and mechanistic diagrams are provided to equip researchers and drug development professionals with a comprehensive understanding of this important chemical class.
Introduction: The Phenyl-Pyridin-3-yl-Methylamine Scaffold - A Privileged Motif
Defining the Core Structure
At its heart, the phenyl-pyridin-3-yl-methylamine scaffold consists of a methylamine linker attached to the 3-position of a pyridine ring, which in turn bears a phenyl substituent. This arrangement creates a three-dimensional pharmacophore with a unique combination of aromatic, basic, and hydrogen-bonding features. The 3-aminomethylpyridine core is recognized as a "privileged scaffold" due to its recurring appearance in compounds targeting a wide range of biological targets.[1]
Caption: The core chemical structure of a phenyl-pyridin-3-yl-methylamine derivative.
The Strategic Importance of the Phenyl-Pyridyl Switch
A foundational concept in the design of these derivatives is the "phenyl-pyridyl switch."[2] Replacing a phenyl ring in a lead compound with a pyridine ring is a common and powerful strategy in medicinal chemistry. This seemingly subtle change introduces a nitrogen atom that can serve as a hydrogen bond acceptor, potentially forming new, favorable interactions with the biological target and increasing binding affinity.[2] Furthermore, the electron-deficient nature of the pyridine ring alters the molecule's electronic properties and can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile, often mitigating unwanted metabolism on an adjacent phenyl ring.[2]
Historical Perspective and Discovery Milestones
The journey of this scaffold is not linear but rather a convergence of research from disparate therapeutic fields, each uncovering the utility of this versatile core.
Early Explorations in Neuroscience: Initial forays into related structures identified [4-(Phenoxy)pyridine-3-yl]methylamines as a novel class of potent and selective noradrenaline reuptake inhibitors (NRIs).[3] In this series, structure-activity relationship (SAR) studies established that strategic substitution on the phenoxy ring was crucial for achieving high potency, demonstrating the scaffold's tunability for neurological targets.[3]
Expansion into Oncology: The scaffold's potential in oncology has been extensively explored. It serves as a key structural component in potent inhibitors of protein kinases, such as Akt (Protein Kinase B), a critical node in signaling pathways that drive cancer cell proliferation and survival.[1] Further research led to the development of diarylurea derivatives, such as those based on a 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea core, which have shown significant antiproliferative activity against a broad range of cancer cell lines.[4][5]
Applications in Infectious Diseases: The adaptability of the scaffold is highlighted by its use in developing agents against neglected tropical diseases. Novel 4-phenyl-6-(pyridin-3-yl)pyrimidines, which contain a related core, were designed and synthesized as potent antitrypanosomal agents for treating Human African trypanosomiasis (sleeping sickness).[6][7] One derivative, bearing a 2-methoxyphenyl substituent, demonstrated sub-micromolar activity, providing a promising starting point for further optimization.[6][7]
Diversification into Other Therapeutic Areas: The scaffold's utility extends to inflammatory diseases. By incorporating the phenyl-pyridine motif into an imidazo[1,2-a]pyridine system, researchers have designed potent and selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Synthetic Strategies: From Classical Reactions to Modern Catalysis
The synthesis of phenyl-pyridin-3-yl-methylamine derivatives can be achieved through several reliable routes. The choice of a specific pathway often depends on the availability of starting materials and the desired substitution patterns.
Foundational Synthetic Protocol: Grignard Reaction and Reductive Amination
A well-established and versatile method involves a multi-step sequence starting from a pyridine carboxaldehyde. This approach offers multiple points for diversification.
Experimental Protocol:
Step 1: Grignard Addition for Alcohol Formation.
To a solution of an appropriately substituted pyridine carboxaldehyde (e.g., pyridine-3-carboxaldehyde) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of a substituted chlorophenyl magnesium bromide (1.1 equivalents) dropwise at 0 °C.[9][10]
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting aldehyde.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorophenyl-(pyridinyl)-methanol derivative.[10]
Step 2: Oxidation to the Ketone.
Dissolve the crude alcohol from Step 1 in glacial acetic acid.
Add chromium trioxide (1.5 equivalents) portion-wise while maintaining the temperature below 30 °C.[10]
Stir at room temperature for 2-3 hours.
Pour the reaction mixture into ice water and neutralize with a solid base (e.g., sodium bicarbonate).
Extract the product with dichloromethane (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the chlorophenyl-(pyridinyl)-methanone.[10]
Step 3: Oxime Formation.
Dissolve the ketone from Step 2 in a 3:1 mixture of ethanol:pyridine.
Add hydroxylamine hydrochloride (2.5 equivalents) and heat the mixture to reflux for 6 hours.[10]
Remove the solvent under reduced pressure, add water to the residue, and filter the resulting solid to collect the crude methanone oxime derivative.
Step 4: Reduction to the Final Amine.
To an ice-cold solution of the oxime from Step 3 in ethanol and acetic acid, add zinc dust (3.0 equivalents) portion-wise over 30 minutes.[9][10]
Stir the reaction at room temperature for 8-12 hours.
Filter the reaction mixture through a pad of Celite to remove zinc salts.
Concentrate the filtrate, basify with aqueous NaOH, and extract with ethyl acetate.
Dry the organic layer, concentrate, and purify the residue by column chromatography (silica gel) to yield the target phenyl-pyridin-3-yl-methylamine derivative.
Alternative Synthetic Pathways
An alternative and often efficient route involves the reduction of a nitrile intermediate. This path begins with the synthesis of a 5-phenylpyridine-3-carbonitrile, which can then be reduced to the target methanamine using catalytic hydrogenation, often with catalysts like Raney-nickel under hydrogen pressure.[1] Careful control of reaction conditions is critical to prevent over-reduction.[1]
More recently, studies have shown that using magnesium oxide nanoparticles as a catalyst in the synthesis of related amide derivatives can reduce reaction times by over 80% and increase yields compared to traditional methods using organic bases like triethylamine.[11]
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of phenyl-pyridin-3-yl-methylamines.
The Rationale of Molecular Design: Bioisosterism and SAR
The development of potent and selective drug candidates from this scaffold relies heavily on the principles of bioisosteric replacement and detailed SAR studies.
The Phenyl Ring as a Modifiable Target
Bioisosterism, the replacement of a chemical motif with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[12][13][14][15] While ubiquitous, the phenyl ring can be a metabolic liability, often undergoing oxidation by cytochrome P450 enzymes to form reactive epoxide intermediates that can be toxic.[16] Replacing the phenyl ring with bioisosteres such as other heterocyclic rings or even non-classical, three-dimensional structures like bicyclo[1.1.1]pentane (BCP) can block these metabolic pathways, improve solubility, and modulate potency.[12][15] This strategy allows chemists to fine-tune the ADME properties of a molecule while preserving its essential binding interactions.
Case Study: SAR of Antitrypanosomal Pyrimidines
The discovery of antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines provides an excellent example of SAR exploration.[6][7] By systematically varying the substituents on the phenyl ring, researchers were able to identify key determinants of activity.
Analysis: The data clearly show that substitution at the 2-position of the phenyl ring has a dramatic effect. The placement of a methoxy group at the 2-position (Compound 13 ) led to a more than 50-fold increase in potency compared to its 3-methoxy or 4-methoxy analogues.[6] This suggests a specific, favorable interaction within a hydrophobic pocket of the biological target that is uniquely accessible to a substituent at this position.
The Bioisosteric Replacement Decision Tree
Caption: A decision-making workflow for applying bioisosteric replacements to a phenyl ring.
Biological Mechanisms and Signaling Pathways
Derivatives from this scaffold often function by inhibiting key enzymes in cellular signaling cascades, particularly those involved in cell growth and proliferation.
Case Study: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. It is frequently hyperactivated in a wide range of human cancers, making it a prime target for drug development.[17] The phenyl-pyridin-3-yl-methylamine scaffold has been identified as a core component of potent inhibitors of key kinases within this pathway, such as Akt and mTOR.[1][17] These inhibitors typically function as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates, thereby halting the pro-survival signals and inducing apoptosis in cancer cells.
pKa values and ionization of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
An In-Depth Technical Guide to the pKa Values and Ionization of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride Introduction: The Critical Role of Ionization in Drug Efficacy C-Phenyl-C-pyridin-3-yl-methylamine is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the pKa Values and Ionization of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride
Introduction: The Critical Role of Ionization in Drug Efficacy
C-Phenyl-C-pyridin-3-yl-methylamine is a molecule of significant interest in medicinal chemistry, featuring two key ionizable centers: a primary aliphatic amine and a pyridine ring. The dihydrochloride salt form underscores the basic nature of these functional groups. Understanding the acid dissociation constants (pKa) of this molecule is not merely an academic exercise; it is a fundamental prerequisite for effective drug development.[1][2][3] The ionization state of a drug molecule governs its solubility, membrane permeability, protein binding, and interaction with its biological target.[4] Consequently, a thorough characterization of its pKa values is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
This guide provides a comprehensive overview of the theoretical underpinnings and practical experimental determination of the pKa values for C-Phenyl-C-pyridin-3-yl-methylamine. We will explore the structural factors influencing its ionization, present detailed protocols for accurate pKa measurement, and discuss the profound implications of these values in a pharmaceutical research and development context.
Theoretical Framework: Dissecting the Ionizable Centers
C-Phenyl-C-pyridin-3-yl-methylamine possesses two basic nitrogen atoms that will be protonated at low pH. As the pH increases, they will deprotonate sequentially. The pKa value is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.
The Pyridinium Ion (pKa₁): The pyridine ring is a weak base. The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, allowing it to accept a proton.[5] The pKa of the conjugate acid, pyridinium, is approximately 5.23.[5][6] In the subject molecule, the electron-withdrawing effect of the attached phenyl-methylamine group may slightly alter this value. The first deprotonation event as pH rises will be the loss of a proton from the pyridinium moiety.
The Ammonium Ion (pKa₂): The primary amine group is more basic than the pyridine nitrogen. The pKa of the conjugate acid of a similar structure, benzylamine, is approximately 9.33.[7][8][9] This value serves as a useful starting estimate. The presence of the pyridine ring may have a minor electron-withdrawing inductive effect, potentially lowering the pKa of the ammonium group slightly compared to benzylamine. This group will be the second to deprotonate as the pH continues to rise.
Therefore, we can anticipate two distinct pKa values for C-Phenyl-C-pyridin-3-yl-methylamine, corresponding to the two protonation equilibria.
Predicted Ionization States
The ionization state of the molecule is pH-dependent. A species distribution plot, which can be generated from experimentally determined pKa values, visualizes the percentage of each ionic form as a function of pH.
Figure 1: Predicted ionization states of C-Phenyl-C-pyridin-3-yl-methylamine across a pH gradient.
Experimental Determination of pKa Values
While computational tools offer valuable pKa predictions, experimental determination remains the gold standard for accuracy.[3][10][11] The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.
Method 1: Potentiometric Titration
This classic method involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[12] It is robust, simple, and provides direct measurement of pKa values from the titration curve.[13][14][15]
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]
Sample Preparation:
Accurately weigh and dissolve C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride in deionized, CO₂-free water to a final concentration of approximately 1-5 mM.
Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.[13] This minimizes fluctuations in activity coefficients.
Titration Setup:
Place the sample solution in a thermostatted vessel on a magnetic stirrer to ensure homogeneity and a constant temperature (e.g., 25 °C).
Immerse the calibrated combined pH electrode into the solution.
Purge the headspace of the vessel with an inert gas like nitrogen to prevent the absorption of atmospheric CO₂, which can form carbonic acid and interfere with the titration of a basic compound.[13]
Titration Procedure:
Begin by titrating the dihydrochloride salt with a standardized strong base (e.g., 0.1 M NaOH).
Add the titrant in small, precise increments using an automated titrator or a calibrated burette.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis:
Plot the measured pH versus the volume of titrant added.
The two pKa values correspond to the pH at the half-equivalence points. The first derivative (ΔpH/ΔV) plot can be used to precisely locate the equivalence points.
The pKa is the pH at which half the volume of titrant required to reach the equivalence point has been added.[13]
Figure 2: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or for high-throughput screening.[16] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra, especially if the ionizable group is near a chromophore.[16][17]
Wavelength Selection:
Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1-2, where the molecule is fully protonated) and a highly basic solution (e.g., pH 12-13, where it is fully deprotonated).
Identify the wavelength(s) of maximum absorbance difference between the two forms.[12]
Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the expected pKa ranges (e.g., from pH 3 to 11).
Sample Preparation:
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
Add a small, constant aliquot of the stock solution to each buffer solution in a 96-well UV-transparent plate or individual cuvettes. The final concentration should be sufficient to give a strong absorbance signal (e.g., 0.1-0.2 mM).[16]
Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
Data Analysis:
Plot absorbance versus pH. This will generate a sigmoidal curve for each ionization event.[12]
The pKa value is the pH at the inflection point of the sigmoid curve.[14]
Alternatively, the pKa can be calculated using the following equation for each pH point:
pKa = pH + log[(A_B - A)/(A - A_A)]
where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.
Data Summary and Interpretation
The experimental results should be compiled for clear interpretation.
The pKa values of C-Phenyl-C-pyridin-3-yl-methylamine are not just numbers; they are critical predictors of its behavior in vivo.
Solubility: The dihydrochloride salt form is used to enhance aqueous solubility for formulation. The molecule's solubility will be highest at low pH where it is fully protonated and will decrease as the pH rises and the neutral species begins to dominate.
Absorption: At the physiological pH of the small intestine (approx. 6.0-7.5), the pyridine ring will be largely deprotonated (neutral), but the amine group will be predominantly protonated (cationic).[1] This charged state will hinder passive diffusion across the lipid membranes of the gut wall. Understanding this charge profile is crucial for predicting oral bioavailability.[4]
Target Binding: If the biological target contains an acidic residue (e.g., aspartic or glutamic acid), the protonated ammonium group (pKa₂) could form a crucial salt bridge, anchoring the drug in the binding pocket. The pKa value dictates the strength of this interaction at physiological pH.[2]
Formulation: Knowledge of the pKa values is essential for selecting appropriate salt forms and for developing stable formulations by avoiding pH ranges where the compound may precipitate.[1]
Conclusion
A precise understanding of the pKa values of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is indispensable for its rational development as a therapeutic agent. The two ionizable centers, the pyridine ring and the primary amine, are expected to have pKa values around 5.2 and 9.3, respectively. These values dictate the molecule's charge state across the physiological pH range, directly impacting its ADME properties. Experimental methods such as potentiometric titration and UV-Vis spectroscopy provide the robust data required by researchers and drug development professionals to optimize formulations, predict in vivo behavior, and ultimately design more effective and safer medicines.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Hendriks, J., De Deyn, P. P., & Van De Woude, G. (2007). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
National Center for Biotechnology Information. Benzylamine. PubChem Compound Database. Available from: [Link]
El-Gendy, M. A., & El-Sherbiny, D. (2021). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. Available from: [Link]
Myers, S. A., & Deline, G. W. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available from: [Link]
Van Horn, J. D., & Gramer, C. J. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]
ResearchGate. The final UV-Vis method for the pKa determination. Available from: [Link]
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
Tripod. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
Diress, A. G. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]
ResearchGate. (2015). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
Rowan. Rowan's Free Online pKa Calculator. Available from: [Link]
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Available from: [Link]
Strategic Utilization of C-Phenyl-C-pyridin-3-yl-methylamine in Medicinal Chemistry
The following technical guide details the utility, synthesis, and medicinal chemistry application of C-Phenyl-C-pyridin-3-yl-methylamine (also known as -phenyl-3-pyridinemethanamine). Executive Summary In the optimizatio...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the utility, synthesis, and medicinal chemistry application of C-Phenyl-C-pyridin-3-yl-methylamine (also known as
-phenyl-3-pyridinemethanamine).
Executive Summary
In the optimization of small molecule therapeutics, the diarylmethylamine scaffold is a privileged pharmacophore, serving as the core architecture for numerous GPCR ligands, transporter inhibitors, and enzymes.[1] However, the classic benzhydryl (diphenyl) moiety often suffers from high lipophilicity (cLogP > 4) and rapid oxidative metabolism.[1]
C-Phenyl-C-pyridin-3-yl-methylamine represents a strategic "bioisosteric correction" to this scaffold.[1] By replacing one phenyl ring with a pyridin-3-yl moiety, medicinal chemists can:
Modulate Basicity: Introduce a specific pKa handle (~5.2 for the pyridine nitrogen) to improve solubility without compromising membrane permeability.
Attenuate Metabolism: Reduce CYP450 liability by lowering the electron density of the aromatic system and removing a lipophilic phenyl site prone to oxidation.[1]
Enhance Selectivity: Exploit the unique vector of the nitrogen lone pair in the 3-position for hydrogen bonding interactions that are geometrically inaccessible to 2- or 4-pyridyl isomers.
This guide provides a comprehensive technical analysis of this building block, focusing on enantioselective synthesis, physicochemical profiling, and application in lead optimization.[1]
The transition from a diphenylmethylamine (benzhydryl) to a phenyl-pyridyl amine alters the molecular landscape significantly. The 3-pyridyl isomer is particularly valuable because it avoids the potential chelation issues of 2-pyridyl (which can bind metals in metalloenzymes) and offers a dipole vector distinct from the 4-pyridyl isomer.
Increased metabolic stability against oxidative metabolism.[1]
Structural Logic Diagram
The following diagram illustrates the "Phenyl-Pyridine Switch" and its downstream effects on molecular properties.
[1]
Synthetic Architectures
Accessing this scaffold in high enantiomeric excess (ee) is critical, as the biological activity of diarylmethylamines is almost exclusively driven by a single enantiomer (e.g., S-dapoxetine vs R-dapoxetine).[1]
Method A: The Ellman Sulfinamide Protocol (Enantioselective)
This is the industry-standard method for generating chiral amines reliably.[1] It utilizes tert-butanesulfinamide as a chiral auxiliary.[1]
Protocol Workflow:
Condensation: React phenyl(pyridin-3-yl)methanone with (R)-2-methylpropane-2-sulfinamide in the presence of a Lewis acid (Ti(OEt)
Diastereoselective Reduction: Reduce the imine using L-Selectride or NaBH
. The bulky tert-butyl group directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.[1]
Deprotection: Cleave the sulfinyl group with HCl/MeOH to yield the chiral amine salt.
Step-by-Step Experimental Protocol:
Imine Formation:
To a solution of phenyl(pyridin-3-yl)methanone (10.0 mmol) in dry THF (50 mL), add (R)-2-methylpropane-2-sulfinamide (11.0 mmol) and Ti(OEt)
(20.0 mmol).
Reflux for 12 hours under nitrogen atmosphere.
Validation: Monitor by TLC (disappearance of ketone).[1]
Workup: Quench with brine, filter through Celite, and concentrate. Purify via flash chromatography.
Reduction:
Dissolve the purified sulfinyl imine (5.0 mmol) in dry THF (25 mL) and cool to -78°C.
Add L-Selectride (1.0 M in THF, 7.5 mmol) dropwise over 20 minutes.[1]
Stir at -78°C for 3 hours, then warm to room temperature.
Mechanism:[1][2][3][4] The bulky reagent attacks from the less hindered face defined by the sulfinyl group.[1]
Hydrolysis:
Treat the crude reduction product with 4N HCl in dioxane (10 mL) followed by MeOH (5 mL). Stir for 1 hour.
Precipitate the product as the dihydrochloride salt by adding Et
O.
Medicinal Chemistry Applications
Case Study 1: Antiproliferative Urea Derivatives
Research has demonstrated that urea derivatives derived from the C-phenyl-C-pyridin-3-yl-methylamine core exhibit potent antiproliferative activity against NCI-60 human cancer cell lines.[1]
Mechanism: The urea linkage acts as a hydrogen bond donor/acceptor scaffold, while the 3-pyridyl group engages in pi-stacking or specific pocket interactions that the phenyl analog cannot achieve due to steric or electronic repulsion.[1]
Outcome: Derivatives showed lethal effects on specific tumor lines, validating the scaffold as a viable template for kinase or receptor tyrosine kinase inhibition [1].[1]
Case Study 2: 11
-HSD1 Inhibitors
In the development of inhibitors for 11
-hydroxysteroid dehydrogenase type 1 (for metabolic syndrome), diaryl systems are common.
Problem: Diphenyl pharmacophores often suffer from poor metabolic stability.[1]
Solution: Substitution of one phenyl ring with a 3-pyridyl group lowers the LogP and reduces clearance. The nitrogen atom can also form a critical water-mediated hydrogen bond in the enzyme active site, improving potency while simultaneously improving the ADME profile.[1]
Case Study 3: Bioisosteric Replacement in Antihistamines
While classic antihistamines like Chlorpheniramine use a 2-pyridyl group, the 3-pyridyl isomer is investigated in next-generation ligands to alter the metabolic "soft spots."
Rationale: The 2-pyridyl nitrogen is more sterically hindered and can chelate metals. The 3-pyridyl is more "phenyl-like" in shape but retains the polarity advantage, often leading to cleaner toxicology profiles.[1]
References
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
Source: ResearchGate.[1][2][5][6]
URL:[Link]
Enantioselective Synthesis of
-Branched Amines via tert-Butanesulfinamide.
Source: Ellman, J. A. et al. Accounts of Chemical Research.[1]
Context: Foundational protocol for the synthesis described in Section 3.[1]
URL:[Link][1]
Pyridine: The Scaffolds with Significant Clinical Diversity.
Source: National Institutes of Health (PMC).[1]
URL:[Link]
Physicochemical Profiling of C-Phenyl-C-pyridin-3-yl-methylamine: A Deep Dive into Hydrogen Bonding and Pharmacokinetics
Executive Summary In the landscape of modern drug discovery, the rational design of small molecules hinges on optimizing physicochemical properties to balance target affinity with pharmacokinetic viability. C-Phenyl-C-py...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the rational design of small molecules hinges on optimizing physicochemical properties to balance target affinity with pharmacokinetic viability. C-Phenyl-C-pyridin-3-yl-methylamine (systematically known as phenyl(pyridin-3-yl)methanamine) represents a highly versatile, privileged scaffold[1]. Featuring a 3-aminomethylpyridine core flanked by a lipophilic phenyl ring, this molecule serves as a critical building block for central nervous system (CNS) agents and kinase inhibitors. This technical guide provides an authoritative analysis of its hydrogen bond donor (HBD) and acceptor (HBA) profiles, elucidating how these parameters govern membrane permeability, and outlines a self-validating experimental framework for empirical confirmation.
Structural and Functional Characterization
The structural topology of C-Phenyl-C-pyridin-3-yl-methylamine (C12H12N2) consists of a central sp3-hybridized methine carbon bonded to four distinct moieties: a phenyl group, a 3-pyridyl group, a primary amine (-NH2), and a hydrogen atom[2].
The presence of the primary amine and the pyridine nitrogen introduces specific electronic characteristics. The pyridine ring is electron-deficient due to the electronegative nitrogen, making it a robust hydrogen bond acceptor, while the primary amine acts as both a donor and an acceptor[1].
Mechanistic Analysis of Hydrogen Bonding (HBD/HBA)
The pharmacokinetic fate of a molecule—specifically its ability to traverse the gastrointestinal tract or the blood-brain barrier (BBB)—is heavily dictated by its desolvation energy. This energy penalty is directly proportional to the molecule's hydrogen bonding capacity.
Hydrogen Bond Donor (HBD) Count
According to Lipinski's Rule of Five, the HBD count is quantified by the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds[3].
Calculated HBD = 2. The primary amine group (-NH2) possesses exactly two hydrogen atoms available for donation.
Mechanistic Implication: Extensive machine learning models on BBB permeability reveal a critical decision boundary at an NH/OH count of 3; molecules with 0–2 donors typically exhibit >80% passive permeability, whereas those exceeding this threshold suffer sharp declines in membrane penetration[4]. With an HBD of 2, this scaffold is optimally positioned for CNS penetration.
Hydrogen Bond Acceptor (HBA) Count
The HBA count is defined as the sum of all nitrogen and oxygen atoms within the molecule, regardless of their hybridization state[3].
Calculated HBA = 2. The molecule contains two nitrogen atoms: the sp2-hybridized nitrogen in the pyridine ring and the sp3-hybridized nitrogen in the primary amine.
Mechanistic Implication: An HBA count of 2 is well below the Lipinski threshold of 10[3]. This ensures that the molecule does not form an overly complex hydration shell, minimizing the thermodynamic penalty required to shed water molecules before entering a lipophilic membrane.
The pH-Dependent Causality (Expert Insight)
While in silico models calculate an HBD of 2 based on the neutral ground state, physiological reality is more complex. The primary aliphatic amine has a typical pKa of ~9.0, meaning that at physiological pH (7.4), a significant fraction of the molecules will be protonated (-NH3+). This equilibrium transiently shifts the effective HBD count to 3 and introduces a positive charge, drastically increasing the desolvation penalty. Therefore, experimental permeability assays must account for pH partitioning to accurately reflect in vivo conditions.
Caption: Logical relationship between hydrogen bonding parameters and pharmacokinetic profiles.
Experimental Workflow: Validating HBD/HBA In Vitro
To ensure scientific integrity, theoretical HBD/HBA counts must be empirically validated. The following self-validating protocol isolates the structural presence of the donors and measures their direct functional consequence on permeability.
Protocol: Structural Confirmation and Permeability Assessment
Phase 1: Structural Validation via 1H-NMR (D2O Exchange)
Causality: Computational models assume all N-H bonds are available. D2O exchange physically verifies the exact number of solvent-accessible, exchangeable protons (HBDs).
Preparation: Dissolve 5 mg of high-purity (>98%) C-Phenyl-C-pyridin-3-yl-methylamine in 0.5 mL of deuterated chloroform (CDCl3).
Baseline Acquisition: Acquire a standard 1H-NMR spectrum. Identify the broad singlet corresponding to the -NH2 protons (typically appearing between 1.5 and 2.0 ppm).
Isotope Exchange: Add 1 drop of Deuterium Oxide (D2O) to the NMR tube. Shake vigorously for 60 seconds to force the exchange of labile amine protons with deuterium.
Validation: Re-acquire the spectrum. The complete disappearance of the -NH2 peak confirms the presence of exactly two exchangeable protons, validating the HBD count of 2.
Phase 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: PAMPA isolates passive transcellular diffusion from active transport. By testing at different pH levels, we validate how the neutral (HBD=2) vs. protonated (HBD=3) states affect the desolvation penalty.
Stock Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
Donor Solution: Dilute the stock in PBS buffered to pH 7.4 and pH 9.0 to a final concentration of 50 µM. (Testing at pH 9.0 ensures a higher fraction of the neutral, HBD=2 species).
Plate Assembly: Add 300 µL of the donor solution to the bottom wells of a PAMPA plate. Coat the PVDF membrane of the top wells with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate a lipid bilayer.
Incubation: Add 200 µL of fresh buffer to the acceptor wells, assemble the sandwich, and incubate at room temperature for 5 hours without agitation.
Quantification & Validation: Quantify the concentration in both compartments using LC-MS/MS. Calculate the effective permeability (
). A cm/s at pH 9.0 validates that the low HBD/HBA count facilitates excellent passive diffusion.
Caption: Step-by-step experimental workflow for validating physicochemical properties.
Quantitative Data Presentation
The following tables summarize the structural parameters and Lipinski compliance of the target molecule, providing a quick-reference benchmark for drug development professionals.
Table 1: Physicochemical Properties of Phenyl(pyridin-3-yl)methanamine
C-Phenyl-C-pyridin-3-yl-methylamine is a structurally elegant scaffold that perfectly aligns with the physicochemical requirements for oral bioavailability and CNS penetration. With an HBD count of 2 and an HBA count of 2, it minimizes the thermodynamic desolvation penalty required for passive membrane diffusion. By employing rigorous, self-validating protocols like D2O NMR exchange and pH-dependent PAMPA assays, researchers can confidently leverage this molecule's hydrogen bonding profile to design highly permeable, target-specific therapeutics.
References
BenchChem - (5-Phenylpyridin-3-yl)methanamine | High-Quality Research Chemical. Retrieved from 1
PubChemLite (Université du Luxembourg) - Phenyl(pyridin-3-yl)methanamine (C12H12N2). Retrieved from 2
National Institutes of Health (NIH / PMC) - Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from 3
MDPI - Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery. Retrieved from 4
Literature Review of Diarylmethylamine Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The diarylmethylamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a m...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diarylmethylamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive review of diarylmethylamine derivatives in the context of drug discovery. It delves into the synthetic methodologies, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that govern their pharmacological profiles. This document is intended to serve as an in-depth resource for researchers and professionals engaged in the design and development of novel therapeutics.
The Diarylmethylamine Scaffold: A Privileged Pharmacophore
The diarylmethylamine moiety, characterized by a nitrogen atom linked to two aryl rings through a methylene bridge, is a key pharmacophore in a wide array of approved drugs.[2][3] Its prevalence stems from its unique three-dimensional structure, which allows for versatile interactions with various biological targets. This structural motif is found in drugs with antihistaminic, antiarrhythmic, diuretic, antidepressive, and anticholinergic properties, among others.[3] The adaptability of the diarylmethylamine core allows for fine-tuning of its pharmacological effects through strategic chemical modifications.
Synthetic Pathways to Diarylmethylamine Derivatives
The construction of the diarylmethylamine framework can be achieved through several robust synthetic strategies. The selection of a particular method is often dictated by the availability of starting materials and the desired substitution patterns on the aryl rings and the amine.
Palladium-Catalyzed Arylation
A versatile method for synthesizing diarylmethylamine derivatives involves the palladium-catalyzed arylation of 2-azaallyl anion intermediates.[2] These intermediates are generated in situ from readily available aldimine and ketimine precursors.[2][4] This approach offers a high degree of control and has been successfully scaled up for the production of diarylmethylamines.[2]
Experimental Protocol: Palladium-Catalyzed Synthesis of Diarylmethylamines [2]
Imine Formation (in situ): In a sealed microwave vial under a nitrogen atmosphere, commercially available benzophenone imine (1 equiv.) and benzylamine (1 equiv.) are heated in THF at 50 °C for 12 hours to generate the ketimine intermediate.[2]
Cross-Coupling Reaction: To the solution containing the in situ generated ketimine, add the aryl bromide (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.).
Reaction Execution: The reaction mixture is heated at 80 °C for 12-24 hours. The progress is monitored by TLC or LC-MS.
Hydrolysis and Isolation: Upon completion, the reaction is cooled to room temperature and quenched with water. The resulting ketimine product is hydrolyzed with an aqueous acid solution (e.g., 2M HCl) to yield the diarylmethylamine, which can be isolated as a hydrochloride salt.[2]
Purification: The product is purified by recrystallization or column chromatography.
Caption: Palladium-catalyzed synthesis of diarylmethylamines.
Asymmetric Synthesis via Chiral Auxiliaries
The enantioselective synthesis of diarylmethylamines is of significant interest as often only one enantiomer is biologically active.[3] A common strategy involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines.[5] The choice of organometallic reagent and solvent can surprisingly reverse the diastereoselectivity, allowing for the synthesis of both enantiomers from the same chiral auxiliary.[5]
Therapeutic Landscape of Diarylmethylamine Derivatives
The diarylmethylamine scaffold is a versatile platform that has given rise to drugs across numerous therapeutic areas.
Antihistamines
Many well-known first and second-generation antihistamines feature the diarylmethylamine core. Examples include cetirizine (Zyrtec®) and its active enantiomer, levocetirizine (Xyzal®).[2][3] These drugs act as antagonists or inverse agonists at the histamine H1 receptor, alleviating allergy symptoms.[3]
Central Nervous System (CNS) Agents
The lipophilicity of the diarylmethylamine structure often facilitates blood-brain barrier penetration, making it a suitable scaffold for CNS-acting drugs.[6] This has led to the development of antidepressants, antimuscarinics, and endothelin antagonists.[3] The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, a related structure, is considered a privileged scaffold for CNS drug design, appearing in drugs for depression, schizophrenia, and Parkinson's disease.[6]
Anticancer Agents
The diarylamide and diarylurea motifs, which are closely related to diarylmethylamines, are prominent in a number of successful anticancer drugs.[7][8] Imatinib, dasatinib, and nilotinib are tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML).[7] Other diaryl derivatives have shown promise as antiproliferative agents against melanoma.[8]
Antibacterial Agents
Recent research has explored the potential of diarylmethylamine derivatives as antibacterial agents. A library of these compounds demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains of S. aureus and Enterococcus.[9]
Table 1: Selected Diarylmethylamine-Containing Drugs and Their Therapeutic Applications
The biological activity of diarylmethylamine derivatives is exquisitely sensitive to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[10][11]
Impact of Aryl Ring Substituents
Substituents on the aryl rings play a critical role in modulating the compound's interaction with its biological target. Even subtle changes, such as the addition of a small halogen or alkyl group, can significantly alter both the intended pharmacological activity and the unintended toxicity.[12] For instance, in a series of diaryl ether derivatives with antitumor activity, a chlorine or hydroxyl group at the para-position of a phenyl ring was found to significantly enhance activity.[13]
Role of the Amine Moiety
The nature of the amine (primary, secondary, or tertiary) and its substituents influences the compound's polarity, basicity, and hydrogen bonding capacity. These factors are critical for target engagement and also affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: SAR considerations for diarylmethylamine derivatives.
Future Directions and Conclusion
The diarylmethylamine scaffold continues to be a highly fruitful area for drug discovery. Future research will likely focus on the development of more selective and potent derivatives with improved safety profiles. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the design of new compounds.[10] Furthermore, the exploration of novel therapeutic applications for this versatile scaffold, such as in the treatment of infectious diseases and cancer, remains a promising avenue of investigation.[9][14]
References
Bugarin, A., & Jones, K. D. (2014). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. Chemical Science, 5(12), 4843–4849.
Bugarin, A., & Jones, K. D. (2014). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. Chemical Science, 5(12), 4843-4849.
Fernández, I., et al. (2005). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity.
Puccini, F., & Schafer, L. L. (2006). Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews, 35(5), 454-470.
Wang, Y., et al. (2023). Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel–Crafts Reaction of 1,3,5-Trialkoxy Benzenes and N-Sulfonyl Aldimines Catalyzed by BINOL-Derived Disulfonimides. The Journal of Organic Chemistry, 88(14), 9846–9855.
Dybek, M. B. (2023). Structure Activity Relationship (SAR) Studies of 1, 2-Diarylethylamines as N-Methyl-D-Aspartate Receptor Antagonists. Saint Joseph's University.
Al-Gamal, M. A., et al. (2020). Diarylamides in anticancer drug discovery: A review of pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 188, 112029.
Roy, D., et al. (2022). Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus.
Nagaiah, K., et al. (2014). a-Branched drugs with aryl-and diarylmethylamine moieties.
Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-21.
Bridges, T. M., et al. (2012). Synthesis and biological characterization of a series of novel diaryl amide M₁ antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6956-6960.
Wimmer, E., et al. (2023). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates.
Li, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Molecules, 27(14), 4475.
Kim, H. J., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12534.
Nagaiah, K., et al. (2014). a-Branched drugs with aryl-and diarylmethylamine moieties.
Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology, 36(10), 7659-7666.
Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 101, 129654.
Ho, H. K. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science.
Unknown. (n.d.).
Unknown. (2005).
Kim, H., et al. (2012). New diarylureas and diarylamides possessing acet(benz)amidophenyl scaffold: design, synthesis, and antiproliferative activity against melanoma cell line. Bioorganic & Medicinal Chemistry Letters, 22(9), 3148-3151.
Stability of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride under ambient conditions
An In-Depth Technical Guide to the Stability of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride Under Ambient Conditions Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride Under Ambient Conditions
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the stability of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride under ambient conditions. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of pharmaceutical stability testing, particularly the guidelines set forth by the International Council for Harmonisation (ICH), to propose a robust stability study protocol. The guide is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation pathways, methodologies for forced degradation studies, and the development of stability-indicating analytical methods. By understanding the intrinsic stability of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, researchers can ensure the development of safe, effective, and high-quality pharmaceutical products.
Introduction
C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is a chemical entity with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability is paramount to ensure its quality, safety, and efficacy throughout its shelf life. This guide will delve into the critical aspects of stability testing, providing a detailed roadmap for evaluating the stability of this specific molecule under various environmental conditions.
The structure of C-Phenyl-C-pyridin-3-yl-methylamine, featuring a primary amine, a phenyl group, and a pyridine ring, suggests potential vulnerabilities to specific degradation pathways. This guide will explore these possibilities and outline the necessary experimental work to identify and quantify any degradation products.
Physicochemical Properties and Potential Degradation Pathways
The stability of a drug substance is intrinsically linked to its physicochemical properties. The presence of specific functional groups in C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride dictates its potential degradation pathways.
Key Functional Groups and Potential Instabilities:
Primary Amine: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products.[1] It can also react with certain excipients, particularly those containing aldehyde impurities.
Pyridine Ring: While generally stable, the pyridine ring can undergo N-oxidation.
Benzylic Position: The carbon atom attached to both the phenyl and pyridinyl rings is at a benzylic position, which can be susceptible to oxidation.
Dihydrochloride Salt: The dihydrochloride salt form generally enhances water solubility and can influence the solid-state stability of the compound. However, it can also make the compound more hygroscopic.
Potential Degradation Pathways:
Oxidation: This is a primary concern for molecules containing amine functional groups.[1] Degradation can be initiated by atmospheric oxygen, trace metals, or peroxides present in excipients.
Hydrolysis: While the core structure is not readily hydrolyzable, the potential for hydrolysis of any impurities or formulation components should be considered.
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The aromatic rings in the structure may absorb UV light, potentially leading to photolytic cleavage or rearrangement.
Thermal Degradation: High temperatures can accelerate degradation reactions, leading to the formation of various impurities.[2]
Logical Relationship of Stability Factors
Caption: Workflow for conducting forced degradation studies.
3.2.1. Hydrolytic Degradation
Protocol:
Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH.
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for analysis.
Analyze the samples by a suitable analytical method (e.g., HPLC).
3.2.2. Oxidative Degradation
Protocol:
Prepare a solution of the compound in a suitable solvent.
Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.
[1] 3. Keep the solution at room temperature and protect it from light.
Monitor the degradation over time by analyzing aliquots at specified intervals.
3.2.3. Photolytic Degradation
Protocol:
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
A control sample should be protected from light.
Analyze the exposed and control samples.
3.2.4. Thermal Degradation
Protocol:
Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a temperature-controlled oven.
[1] 2. Analyze samples at various time points to assess the extent of degradation.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation. It should also be able to separate and quantify the degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the most common technique for stability studies.
Column: A C18 column is a good starting point.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information about the degradation products, which aids in peak purity assessment and identification.
Thin-Layer Chromatography (TLC)
TLC can be a useful complementary technique for a quick assessment of degradation and for method development. A suitable mobile phase would be one that provides good separation between the parent compound and the degradation products.
Conclusion
References
ICH Guidelines for Drug Stability Testing | PDF | Health Sciences | Medicine - Scribd. (n.d.). Retrieved from [Link]
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. Retrieved from [Link]
European Medicines Agency. (2003, February). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use). Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
Huang, Q., Hilliard, M., & Raksak, K. (2014). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 63, 1686-1694.
Synthesis protocols for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
An Application Note and Protocol for the Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride Introduction C-Phenyl-C-pyridin-3-yl-methylamine and its derivatives represent a significant structural motif in m...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride
Introduction
C-Phenyl-C-pyridin-3-yl-methylamine and its derivatives represent a significant structural motif in modern drug discovery. The unique spatial arrangement of a phenyl ring and a pyridine ring around a chiral aminomethyl center makes it a versatile scaffold for interacting with a wide range of biological targets. This application note provides a comprehensive guide to the synthesis of the dihydrochloride salt of this compound, offering two robust and well-documented synthetic pathways.
The protocols herein are designed to be self-validating, with clear causality behind experimental choices to ensure reproducibility and success. We will explore two primary strategies starting from the key intermediate, phenyl(pyridin-3-yl)methanone: a classical multi-step approach via an oxime intermediate and a more streamlined, modern approach using direct reductive amination.
Strategic Overview: Two Pathways to the Target Compound
The synthesis of C-Phenyl-C-pyridin-3-yl-methylamine hinges on the formation of the central carbon-nitrogen bond. This can be achieved primarily through the reduction of a C=N double bond. Our strategic approach begins with the commercially available ketone, phenyl(pyridin-3-yl)methanone[1][2]. From this key intermediate, two effective routes diverge.
Route A: The Oxime Reduction Pathway. This is a traditional and highly reliable multi-step method. The ketone is first converted to its corresponding oxime derivative, which is then reduced to the primary amine using a classical reducing agent like zinc in acetic acid[3][4]. This method is robust and uses readily available, inexpensive reagents.
Route B: The Direct Reductive Amination Pathway. This modern approach is a more efficient, often one-pot, procedure that converts the ketone directly to the amine[5]. It involves the in situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the target amine. This pathway is favored for its atom economy and milder reaction conditions[5][6].
Caption: Comparative workflow of two synthetic routes to the target amine.
Part 1: Synthesis of Key Intermediate - Phenyl(pyridin-3-yl)methanone
While phenyl(pyridin-3-yl)methanone is commercially available from suppliers like Fluorochem[1], its synthesis may be required. A reliable method involves a Grignard reaction followed by oxidation[3][4].
Protocol 1: Grignard Reaction and Oxidation
Grignard Reagent Formation: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in dry THF.
Nucleophilic Addition: The Grignard reagent is added slowly to a solution of 3-cyanopyridine or pyridine-3-carboxaldehyde in dry THF at low temperature to form the intermediate magnesium salt.
Hydrolysis: The reaction is quenched with aqueous ammonium chloride to yield phenyl(pyridin-3-yl)methanol.
Oxidation: The crude alcohol is dissolved in acetic acid. Chromium trioxide is added portion-wise at room temperature, and the mixture is stirred overnight[3].
Work-up: After removing the acetic acid under reduced pressure, the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield phenyl(pyridin-3-yl)methanone.
Part 2: Synthesis via Oxime Reduction (Route A)
This protocol provides a detailed, step-by-step methodology based on established literature procedures for analogous compounds[3][4].
Application Note & Protocol: Generation of C-Phenyl-C-pyridin-3-yl-methylamine Free Base from its Dihydrochloride Salt
Abstract This document provides a comprehensive, technically detailed guide for the quantitative conversion of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (2HCl) to its corresponding free base form. The protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, technically detailed guide for the quantitative conversion of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (2HCl) to its corresponding free base form. The protocol herein is designed for researchers, medicinal chemists, and drug development professionals who require the neutral form of this amine for subsequent synthetic transformations, analytical characterization, or formulation studies. The procedure is based on established principles of acid-base chemistry and liquid-liquid extraction, with a focus on ensuring high yield and purity of the final product. Key considerations, including the selection of appropriate base and solvent systems, are discussed to provide a thorough understanding of the underlying chemical principles.
Introduction
C-Phenyl-C-pyridin-3-yl-methylamine is a versatile building block in medicinal chemistry and materials science. It is often supplied and stored as a more stable dihydrochloride salt to improve its shelf-life and handling characteristics. However, for many applications, such as nucleophilic reactions or chromatographic purification, the active free base form is required. The presence of two hydrochloride moieties indicates that both the primary amine and the pyridine nitrogen are protonated.[1] Therefore, a sufficient amount of base is necessary to neutralize both acidic protons to liberate the neutral molecule.
This protocol details a robust and efficient method for the deprotonation of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl using a mild inorganic base, followed by extraction and isolation of the purified free base. The described methodology is widely applicable to other amine hydrochloride salts.[2][3]
Chemical Principles
The conversion of an amine salt to its free base is an acid-base reaction.[2][3] In this case, the dihydrochloride salt of C-Phenyl-C-pyridin-3-yl-methylamine acts as a dibasic acid. The addition of a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), neutralizes the hydrochloric acid, deprotonating the ammonium and pyridinium ions to yield the neutral free base, water, carbon dioxide, and a salt byproduct.
The choice of base is critical. A mild base like sodium bicarbonate is often preferred over strong bases like sodium hydroxide (NaOH) to minimize the risk of side reactions or degradation of sensitive functional groups. The pKa of the conjugate acid of the amine determines the strength of the base required for complete deprotonation.[4] For most amines, a pH significantly above the pKa of the corresponding ammonium ion is sufficient.[4] The pKa of the pyridinium ion is approximately 5.2, and the pKa of a typical primary ammonium ion is around 10-11.[5][6] Therefore, a basic solution with a pH of 12 or higher is generally recommended to ensure complete deprotonation of both sites.
Once the free base is formed, it is typically less soluble in water and more soluble in organic solvents. This difference in solubility allows for its separation from the aqueous phase containing inorganic salts via liquid-liquid extraction.[2][7]
Materials and Reagents
Material/Reagent
Grade
Supplier
Notes
C-Phenyl-C-pyridin-3-yl-methylamine 2HCl
≥98%
e.g., LEAPChem
Store in a cool, dry place.
Sodium Bicarbonate (NaHCO₃)
Reagent Grade
Standard Supplier
Dichloromethane (DCM)
ACS Grade
Standard Supplier
Can be substituted with other water-immiscible organic solvents like ethyl acetate.
Anhydrous Sodium Sulfate (Na₂SO₄)
Reagent Grade
Standard Supplier
For drying the organic phase.
Deionized Water
pH paper or pH meter
For monitoring the pH of the aqueous phase.
Experimental Protocol
Workflow Diagram
Caption: Workflow for the conversion of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl to its free base.
Step-by-Step Procedure
Dissolution: In a suitable flask, dissolve 1.0 equivalent of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride in a minimal amount of deionized water (approximately 10-20 mL per gram of salt). Stir until a clear solution is obtained.
Basification: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved amine salt. Continue adding the basic solution until the pH of the aqueous phase is greater than 8, as confirmed by pH paper or a pH meter.[8] Effervescence (release of CO₂) will be observed during this step. Ensure all the gas evolution has ceased before proceeding. A slightly cloudy suspension may form as the free base precipitates out of the aqueous solution.
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of dichloromethane (DCM) to the separatory funnel.[9] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
Phase Separation: Allow the layers to separate completely. The organic layer (DCM) will be the bottom layer. Drain the lower organic layer into a clean, dry Erlenmeyer flask.
Repeat Extraction: To ensure complete recovery of the product, perform two more extractions of the aqueous layer with fresh portions of dichloromethane.[9] Combine all the organic extracts.
Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes. The drying agent should appear free-flowing, indicating that the solution is dry.
Isolation: Filter the dried organic solution to remove the sodium sulfate. Rinse the drying agent with a small amount of fresh dichloromethane to recover any adsorbed product.
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the C-Phenyl-C-pyridin-3-yl-methylamine free base as an oil or a solid.
Characterization: The identity and purity of the resulting free base can be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting and Key Considerations
Emulsion Formation: Emulsions can sometimes form during the extraction process, especially if the mixture is shaken too vigorously.[4] To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Incomplete Conversion: If the product is not fully extracted into the organic layer, it may indicate incomplete basification. Re-check the pH of the aqueous layer and add more base if necessary.
Solvent Choice: While dichloromethane is a common choice, other water-immiscible organic solvents like ethyl acetate or diethyl ether can also be used. The choice of solvent may depend on the solubility of the free base and the ease of removal.
Alternative Bases: If sodium bicarbonate is not effective, a stronger base like sodium carbonate or a dilute solution of sodium hydroxide can be used. However, be cautious with stronger bases as they can promote side reactions.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the conversion of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride to its free base form. By following these steps and understanding the underlying chemical principles, researchers can confidently prepare the neutral amine for their specific research needs.
References
Google Patents. (n.d.). Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 7, 2026, from [Link]
Google Patents. (n.d.). Process for isolation of an organic amine.
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved March 7, 2026, from [Link]
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved March 7, 2026, from [Link]
Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Retrieved March 7, 2026, from [Link]
Wikipedia. (n.d.). Pyridinium. Retrieved March 7, 2026, from [Link]
Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748.
Chemistry Stack Exchange. (2016, September 13). What is the pKa of methylamine. Retrieved March 7, 2026, from [Link]
BuyersGuideChem. (n.d.). C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. Retrieved March 7, 2026, from [Link]
LEAPChem. (n.d.). C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. Retrieved March 7, 2026, from [Link]
Application Note: Strategic Reductive Amination Using C-Phenyl-C-pyridin-3-yl-methylamine for Novel Compound Synthesis
Abstract This document provides a comprehensive guide to the theory and practice of reductive amination utilizing C-Phenyl-C-pyridin-3-yl-methylamine. It is intended for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the theory and practice of reductive amination utilizing C-Phenyl-C-pyridin-3-yl-methylamine. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will explore the underlying mechanism, offer detailed, field-tested protocols, and provide troubleshooting insights to empower the synthesis of novel molecular entities. The protocols herein are designed to be self-validating, emphasizing robust and reproducible experimental design.
Introduction: The Strategic Value of the Diphenylmethylpiperidine Scaffold
C-Phenyl-C-pyridin-3-yl-methylamine is a critical building block in modern synthetic chemistry, particularly for constructing molecules with a diphenylmethylpiperidine-like core. This structural motif is prevalent in a wide array of pharmacologically active compounds, valued for its ability to interact with various biological targets. Reductive amination stands out as one of the most efficient and versatile methods for C-N bond formation, offering a direct pathway to secondary and tertiary amines from readily available carbonyl precursors.
The strategic importance of this amine lies in the convergence of a phenyl group and a pyridin-3-yl group on a single stereocenter. This arrangement provides a unique three-dimensional vector for molecular exploration, influencing properties such as solubility, metabolic stability, and target binding affinity. This guide will provide the necessary technical foundation for leveraging this valuable reagent in your synthetic campaigns.
The Mechanism of Reductive Amination: A Two-Step Cascade
Reductive amination is a sequential process that first involves the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine. The efficiency of the reaction hinges on the careful selection of a reducing agent that is potent enough to reduce the C=N double bond of the iminium intermediate but mild enough not to reduce the starting carbonyl compound.
The reaction proceeds as follows:
Nucleophilic Attack: The primary amine, C-Phenyl-C-pyridin-3-yl-methylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.
Hemiaminal Formation: This initial attack forms an unstable hemiaminal intermediate.
Dehydration: Under mildly acidic conditions, which are often catalytic, the hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion. This step is typically the rate-determining step.
Hydride Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to the final secondary amine product. The choice of STAB is crucial as it is less basic and more sterically hindered than other borohydrides, preventing undesired side reactions.
Below is a diagram illustrating this mechanistic pathway.
Application
Application Note & Protocols: Optimization of Cross-Coupling Reactions Involving Phenyl-pyridin-3-yl-methylamine
Abstract This guide provides a comprehensive framework for the optimization of palladium-catalyzed cross-coupling reactions involving phenyl-pyridin-3-yl-methylamine and its derivatives. Phenyl-pyridin-3-yl-methylamine i...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for the optimization of palladium-catalyzed cross-coupling reactions involving phenyl-pyridin-3-yl-methylamine and its derivatives. Phenyl-pyridin-3-yl-methylamine is a critical structural motif in numerous pharmaceutical agents, making its efficient synthesis and functionalization paramount. This document addresses the inherent challenges posed by this substrate, such as catalyst inhibition by the pyridine nitrogen and potential side reactions involving the amine moiety. We present field-proven strategies, detailed step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, and robust troubleshooting guides to empower researchers in medicinal chemistry and drug development.
Introduction: The Challenge and Opportunity
The phenyl-pyridin-3-yl-methylamine scaffold is a privileged structure in modern medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic agents. Its synthesis often relies on cross-coupling reactions to construct key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, the substrate itself presents a classic optimization challenge. The Lewis basic pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to inhibition or deactivation of the catalytic cycle.[1][2] Concurrently, the nucleophilic secondary amine can participate in desired (or undesired) reactions.
Successfully navigating these challenges requires a systematic approach to reaction optimization, focusing on the careful selection of catalyst, ligand, base, and solvent to favor the desired transformation while minimizing common side reactions like dehalogenation, protodeboronation, and homocoupling.[1][2] This guide provides the strategic insights and practical protocols to achieve high-yield, reproducible outcomes.
General Optimization Workflow
A systematic approach is crucial for efficiently optimizing coupling reactions with this substrate class. We recommend a tiered screening and optimization process, beginning with broad screening of reaction parameters followed by fine-tuning of the most promising conditions.
Caption: A logical workflow for systematic reaction optimization.
Protocol I: Suzuki-Miyaura C-C Coupling
Objective: To couple an aryl boronic acid with a halogenated phenyl-pyridin-3-yl-methylamine derivative, specifically (5-bromo-pyridin-3-yl)-phenyl-methylamine. This reaction forms a key biaryl scaffold.
The Causality Behind Component Selection:
The primary challenge is the potential for the pyridine nitrogen to inhibit the palladium catalyst. To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are paramount.[3][4] These ligands promote a high rate of reductive elimination, which is often faster than the rate of catalyst inhibition.[3] The choice of a moderately strong inorganic base like K₃PO₄ is strategic; it is strong enough to facilitate transmetalation without promoting significant side reactions like glutarimide hydrolysis, if such a group were present.[5][6] A dioxane/water solvent system is often effective as it aids the solubility of both the organic substrates and the inorganic base.[7][8]
Key Parameter Optimization Summary:
Parameter
Options
Rationale & Considerations
Pd Precursor
Pd(OAc)₂, Pd₂(dba)₃
Both are common Pd(0) sources upon in-situ reduction. Pd₂(dba)₃ is often preferred for its air stability.
Ligand
SPhos, XPhos, RuPhos
Bulky, electron-rich ligands are essential to overcome pyridine inhibition and promote fast catalytic turnover.[3][4]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
K₃PO₄ often provides a good balance of reactivity and functional group tolerance. Cs₂CO₃ is stronger and can be effective for less reactive substrates.[9]
Solvent
1,4-Dioxane/H₂O, Toluene/H₂O, DME
Aprotic/aqueous mixtures are standard. Dioxane is often superior for solubilizing all components.[7]
Temperature
80-110 °C
Higher temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.[1]
To a dry reaction vessel (e.g., a flame-dried Schlenk flask) equipped with a magnetic stir bar, add (5-bromo-pyridin-3-yl)-phenyl-methylamine, the arylboronic acid, and K₃PO₄.
In a separate vial, add Pd(OAc)₂ and SPhos. Add a small amount of anhydrous 1,4-dioxane and stir for 5-10 minutes to form the pre-catalyst complex.
Evacuate and backfill the main reaction vessel with an inert gas (Argon or Nitrogen) three times.[4]
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the reaction vessel via syringe.
Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LCMS (typically 4-16 hours).
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol II: Buchwald-Hartwig C-N Amination
Objective: To couple phenyl-pyridin-3-yl-methylamine with an aryl halide (e.g., 4-bromotoluene) to form a triarylamine derivative. This is a direct method for constructing a key C-N bond.
The Causality Behind Component Selection:
This reaction utilizes the amine of the substrate as the nucleophile. The key challenge is preventing the substrate from acting as a ligand for the catalyst through its pyridine nitrogen. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is critical.[10] This base deprotonates the secondary amine to form the active nucleophile in the catalytic cycle.[11] The use of highly active, sterically hindered phosphine ligands, such as RuPhos or BrettPhos, is often necessary to facilitate the challenging reductive elimination step that forms the C-N bond.[3][10] Anhydrous, aprotic polar solvents like dioxane or toluene are standard to prevent quenching of the strong base.
Pd₂(dba)₃ is a common choice. Pre-catalysts like RuPhos-Pd-G3 can also be highly effective and offer greater air stability.[10]
Ligand
RuPhos, BrettPhos, XPhos
Highly electron-rich and bulky ligands are required to promote the difficult C-N reductive elimination.[3][5]
Base
NaOtBu, KOtBu, LHMDS
A strong, non-nucleophilic base is essential for deprotonating the amine. LHMDS can sometimes offer better tolerance for sensitive functional groups.[5][10]
Solvent
Toluene, 1,4-Dioxane, THF
Anhydrous aprotic solvents are mandatory to prevent base quenching. Toluene is often a good first choice.
Temperature
80-110 °C
Elevated temperatures are generally required to overcome the activation barriers for both oxidative addition and reductive elimination.
Important: The base (NaOtBu) is highly reactive and moisture-sensitive. This procedure should be performed in a glovebox or using rigorous Schlenk techniques.
To a dry reaction vessel, add the aryl halide, NaOtBu, Pd₂(dba)₃, and RuPhos.
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
Add anhydrous toluene via syringe.
Add the phenyl-pyridin-3-yl-methylamine (neat if liquid, or as a solution in anhydrous toluene) to the reaction mixture.
Heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LCMS (typically 6-24 hours).
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
Dilute with ethyl acetate and water. Separate the layers.
Extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
1. Ensure rigorous exclusion of oxygen; use fresh catalyst/ligands.[1] 2. Switch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos or a Gen 3 Precatalyst).[10] 3. Increase temperature in 10 °C increments (e.g., from 90 °C to 110 °C).
Protodeboronation (Suzuki)
Presence of excess water or protic impurities.
Use anhydrous solvents and reagents. Consider using a more stable boronic acid derivative like a pinacol boronate ester.[1][2][4]
Homocoupling of Boronic Acid (Suzuki)
Presence of oxygen oxidizing Pd(0) to Pd(II).
Improve degassing of the reaction mixture (freeze-pump-thaw cycles). Ensure a positive pressure of inert gas is maintained.[1][2]
Dehalogenation of Starting Material
1. Base is too strong or reaction temperature too high. 2. Certain ligand/solvent combinations.
1. Screen a weaker base (e.g., K₂CO₃ instead of K₃PO₄). 2. Lower the reaction temperature. Screen alternative solvents.[1][2]
Glutarimide Ring Opening (if applicable)
Base-mediated hydrolysis.
Use a weaker base (K₃PO₄ or Cs₂CO₃). LHMDS has been shown to act as a "pseudo-protecting group" in some cases, minimizing hydrolysis compared to alkoxide bases.[5]
Conclusion
The successful execution of cross-coupling reactions with phenyl-pyridin-3-yl-methylamine hinges on a rational understanding of the substrate's dual nature. By employing sterically demanding, electron-rich phosphine ligands, carefully selecting the appropriate base, and maintaining rigorous anhydrous and anaerobic conditions, the challenges of catalyst inhibition and competing side reactions can be effectively overcome. The protocols and strategies outlined in this document provide a robust starting point for researchers to develop efficient and scalable syntheses of these valuable pharmaceutical building blocks.
References
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026, January 7).
Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. Benchchem.
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022, August 19). PMC.
[Silver(I)(Pyridine-Containing Ligand)] Complexes As Unusual Catalysts for A3-Coupling Reactions. (2014, July 22).
Minimizing side reactions during the diazotiz
Buchwald–Hartwig amin
Pyridine Ligands.
MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions. Benchchem.
Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube.
Buchwald-Hartwig Amin
Sonogashira Coupling. Organic Chemistry Portal.
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Unknown Source.
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
Optimization of conditions for the Suzuki-Miyaura coupling. [a].
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024, December 12). PMC - NIH.
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022, July 8). RSC Advances (RSC Publishing).
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). Unknown Source.
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020, October 14).
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 9). Unknown Source.
Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). PMC.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). PMC.
Application Note: Handling, Storage, and Formulation Protocols for Hygroscopic Dihydrochloride Salts
The Mechanistic Basis of Hygroscopicity in Dihydrochloride Salts Dihydrochloride salts are frequently utilized in pharmaceutical drug development to dramatically enhance the aqueous solubility and dissolution rate of wea...
Author: BenchChem Technical Support Team. Date: March 2026
The Mechanistic Basis of Hygroscopicity in Dihydrochloride Salts
Dihydrochloride salts are frequently utilized in pharmaceutical drug development to dramatically enhance the aqueous solubility and dissolution rate of weakly basic active pharmaceutical ingredients (APIs) . However, the incorporation of two highly polar chloride counterions significantly increases the thermodynamic affinity of the crystal lattice for atmospheric water vapor.
The Causality of Deliquescence and Degradation:
When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), moisture sorption accelerates. This leads to deliquescence—a phase transition where the solid crystal dissolves into its own absorbed moisture, forming a saturated solution layer on the particle surface. Because the API is a salt of a weak base and a strong acid (HCl), localized dissolution causes the conjugate acid to dissociate. This releases protons into the absorbed water layer, drastically lowering the microenvironmental pH (often pH < 3). This highly acidic, water-rich microenvironment acts as a potent catalyst for the hydrolytic degradation of both the API and adjacent excipients .
Moisture-induced deliquescence and acid-catalyzed degradation pathway of dihydrochloride salts.
Regulatory & Storage Guidelines
To prevent moisture-induced degradation, storage conditions must be rigorously controlled. The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate specific temperature and humidity parameters to establish the shelf-life of moisture-sensitive APIs . Furthermore, Accelerated Predictive Stability (APS) studies are increasingly employed to rapidly determine the kinetic degradation model of hygroscopic salts under extreme conditions .
Table 1: Stability Testing Conditions for Hygroscopic APIs
Study Type
Storage Condition
Minimum Duration
Purpose
Long-Term (ICH)
25°C ± 2°C / 60% RH ± 5% RH
12 Months
Establish shelf-life in primary moisture-barrier packaging.
Intermediate (ICH)
30°C ± 2°C / 65% RH ± 5% RH
6 Months
Evaluate the impact of moderate climate excursions.
Accelerated (ICH)
40°C ± 2°C / 75% RH ± 5% RH
6 Months
Predict long-term physical and chemical degradation pathways.
APS (Predictive)
50–80°C / 10–75% RH
3–4 Weeks
Rapid isoconversion time calculation via Arrhenius extrapolation.
Standard Operating Procedure (SOP): Self-Validating Handling Protocol
Because dihydrochloride salts can rapidly absorb moisture from the air, standard open-bench weighing will result in inaccurate dosing and compromised physical stability. The following protocol utilizes a self-validating mass-drift check to ensure environmental integrity. If the environmental controls fail, the balance will act as a real-time moisture sorption analyzer, alerting the operator to halt the procedure.
Step-by-Step Methodology:
Thermal Equilibration (Causality: Preventing Condensation):
Do not open cold storage vials immediately. Equilibrate the sealed primary container to room temperature for at least 60 minutes. Opening a cold vial in a humid room causes immediate condensation on the API powder, triggering localized deliquescence before weighing even begins.
Environmental Isolation:
Transfer the sealed container into a controlled humidity environment (e.g., a glove box or dry cabinet) maintained at < 10% RH.
Dispensing & The Self-Validating Mass Check:
Tare the analytical balance. Dispense the required mass of the dihydrochloride salt onto the weigh boat. Leave the powder on the balance for 60 seconds and observe the digital readout.
Validation Logic: If the mass remains completely stable (drift < 0.1%), the environmental RH is successfully below the salt's CRH. If the mass continuously drifts upward, the powder is actively scavenging moisture.
Corrective Action (If Mass Drifts):
If mass drift is observed, immediately halt weighing. Purge the chamber with heavy inert gas (Argon or Nitrogen). Causality: Argon is heavier than air and displaces moisture-laden oxygen, creating a dry, inert blanket over the salt that halts hygroscopic uptake. Wait for the mass to stabilize before recording the final weight.
Secondary Containment:
Immediately transfer the weighed powder into a moisture-impermeable secondary container (e.g., an aluminum pouch) containing silica gel desiccants. Seal hermetically.
Self-validating workflow for weighing and handling highly hygroscopic dihydrochloride salts.
Formulation Strategies for Moisture Mitigation
Transforming a highly hygroscopic dihydrochloride salt into a stable oral solid dosage form requires strategic excipient selection and specialized processing techniques to shield the API from ambient moisture .
Table 2: Excipient Selection and Formulation Strategies
Strategy
Mechanism of Action
Recommended Excipients
Process Suitability
Moisture Scavenging
Preferentially binds free water, reducing water activity () in the microenvironment to protect the API.
Pregelatinized Starch, Colloidal Silicon Dioxide
Direct Compression, Dry Granulation
Hydrophobic Matrix
Diverts ambient moisture away from the hygroscopic API via steric and hydrophobic hindrance.
Magnesium Stearate, Hydrogenated Castor Oil
Blending, Lubrication
Film Coating
Forms a thermodynamic moisture barrier around the solid core, preventing atmospheric water ingress.
Polyvinyl Alcohol (PVA), HPMC
Pan Coating, Fluid Bed Coating
Crystal Engineering
Alters the crystal packing arrangement (co-crystallization) to eliminate hygroscopic void spaces.
Benzoic Acid, Saccharin (as co-formers)
Hot Melt Extrusion, Solvent Evaporation
References
Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]
González-González, O., Ramirez, I. O., Ramirez, B. I., O'Connell, P., Ballesteros, M. P., Torrado, J. J., & Serrano, D. R. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2324.[Link]
Ng, L. H., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015.[Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[Link]
Application
Application Note and Protocol: Preparation of Stock Solutions for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
This document provides a comprehensive guide for the preparation of stock solutions of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. It is intended for researchers, scientists, and drug development professionals w...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for the preparation of stock solutions of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. It is intended for researchers, scientists, and drug development professionals who require accurate and stable solutions for their experimental work. This guide emphasizes the rationale behind each procedural step to ensure scientific integrity and reproducibility.
Introduction and Scientific Background
C-Phenyl-C-pyridin-3-yl-methylamine and its salt forms are heterocyclic compounds of interest in medicinal chemistry and drug discovery. The dihydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate preparation of stock solutions is a critical first step in any experiment, as it directly impacts the reliability and reproducibility of downstream results. This protocol outlines the necessary steps and precautions for preparing high-quality stock solutions of this compound.
The dihydrochloride salt structure means that two hydrochloride molecules are associated with the amine groups of the parent compound. This can influence the compound's solubility characteristics, often making it more soluble in aqueous and polar solvents. The pyridinyl and phenyl moieties of the molecule contribute to its overall chemical properties.
Essential Materials and Equipment
A detailed list of necessary materials and equipment is provided below.
The choice of solvent is paramount for preparing a stable and accurate stock solution. As a dihydrochloride salt, C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is expected to have good solubility in polar solvents.
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is a common choice for dissolving a wide range of organic molecules for in vitro studies. It is important to use anhydrous DMSO to prevent degradation of the compound.
Water: Due to the hydrochloride salt form, aqueous solubility is anticipated. However, the pH of the resulting solution may be acidic.
Ethanol (EtOH): A polar protic solvent that can also be a suitable choice for dissolving this compound.
Recommendation: For most biological applications, DMSO is the recommended starting solvent due to its high solubilizing power and compatibility with many assay formats. However, the final concentration of DMSO in the experimental system should be carefully controlled, as it can be toxic to cells at higher concentrations (typically >0.5%).
Step-by-Step Protocol for Stock Solution Preparation
This protocol provides a detailed methodology for preparing a 10 mM stock solution of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride in DMSO.
Pre-Preparation and Safety Precautions
Safety First: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.[1]
Cleanliness: Ensure all glassware and equipment are clean and dry to prevent contamination.
Compound Equilibration: Allow the vial of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride to come to room temperature before opening to prevent condensation of atmospheric moisture.
Calculation of Required Mass
To prepare a stock solution of a specific molarity, the required mass of the solute must be calculated using its molecular weight. The general formula for this calculation is:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, the molecular weight can vary slightly based on the specific salt form. For a related compound, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride, the molecular weight is 271.18 g/mol .[2] It is crucial to use the molecular weight provided by the supplier for the specific lot of the compound being used.
Example Calculation for a 10 mM Stock Solution in 10 mL:
Desired Concentration: 10 mM = 0.010 mol/L
Volume: 10 mL = 0.010 L
Molecular Weight (example): 271.18 g/mol
Mass = 0.010 mol/L x 0.010 L x 271.18 g/mol = 0.027118 g = 27.12 mg
Weighing and Dissolution Procedure
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
Weigh the Compound: Carefully weigh the calculated mass of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride into the weighing boat.
Transfer to Volumetric Flask: Quantitatively transfer the weighed compound into a clean, dry volumetric flask of the desired final volume (e.g., 10 mL). This can be done by carefully tapping the weighing boat and rinsing it with a small amount of the chosen solvent (DMSO) into the flask to ensure all the compound is transferred.[3]
Add Solvent: Add approximately half of the final volume of DMSO to the volumetric flask.
Dissolution: Gently swirl the flask or use a vortex mixer to dissolve the compound. A magnetic stirrer can also be used for larger volumes.[4] Mild warming (to 37°C) may be employed to aid dissolution if necessary, but care should be taken to avoid degradation of the compound.
Bring to Final Volume: Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.[3]
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
Filtration (Optional but Recommended): For critical applications, filter the stock solution through a 0.22 µm syringe filter to remove any potential particulates.[1]
Workflow Diagram
Caption: Workflow for the preparation of a stock solution.
Storage and Stability
Proper storage is crucial to maintain the integrity of the stock solution.
Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent.
Storage Temperature: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C. For a similar compound, Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride, storage at 2-8°C is suggested for the solid form.[5] However, for solutions in DMSO, lower temperatures are preferable.
Light Sensitivity: Store aliquots in amber vials or protect them from light, as many organic compounds are light-sensitive.
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
Quality Control
To ensure the accuracy of your stock solution, consider the following quality control measures:
Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change. If any are observed, the solution should be discarded.
Concentration Verification (Optional): For highly sensitive applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy (if a chromophore is present and a molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC).
Conclusion
The preparation of accurate and stable stock solutions of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is fundamental for reliable experimental outcomes. By following the detailed protocols and understanding the rationale behind each step, researchers can ensure the quality and consistency of their work. Adherence to safety protocols and proper storage techniques will further guarantee the integrity of the prepared solutions.
References
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem. (n.d.). Retrieved from [Link]
C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride - BuyersGuideChem. (n.d.). Retrieved from [Link]
2.5: Preparing Solutions - Chemistry LibreTexts. (2025, August 18). Retrieved from [Link]
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - MDPI. (2022, September 8). Retrieved from [Link]
PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved from [Link]
Harnessing the Versatility of C-Phenyl-C-pyridin-3-yl-methylamine for the Synthesis of Novel Heterocyclic Scaffolds
An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist Introduction: A Strategic Building Block for Modern Drug Discovery The pyridine ring is a cornerstone of medicinal chemistry, recogni...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Building Block for Modern Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules with high target affinity and favorable pharmacokinetic profiles.[2] C-Phenyl-C-pyridin-3-yl-methylamine emerges as a highly strategic and versatile building block, combining the essential pyridine motif with a reactive primary amine and a phenyl group. This unique trifunctional architecture opens avenues to a multitude of synthetic transformations, enabling the rapid construction of complex, multi-substituted heterocyclic systems.
This guide provides an in-depth exploration of the applications of C-Phenyl-C-pyridin-3-yl-methylamine in modern synthetic organic chemistry. We will delve into its role in powerful synthetic methodologies, including multicomponent reactions and the construction of key heterocyclic cores like β-carbolines. The protocols detailed herein are designed to be robust and reproducible, offering researchers a practical toolkit for leveraging this valuable intermediate in their drug discovery and development programs.
Part 1: Synthesis of the Core Reagent: C-Phenyl-C-pyridin-3-yl-methylamine
The utility of any building block is predicated on its accessibility. The following multi-step protocol outlines a reliable and scalable synthesis of C-Phenyl-C-pyridin-3-yl-methylamine from commercially available starting materials. The pathway proceeds via a Grignard reaction, oxidation, oxime formation, and final reduction.[3][4]
Workflow for Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine
Caption: Synthetic pathway to C-Phenyl-C-pyridin-3-yl-methylamine.
Detailed Synthesis Protocol
Step 1: Synthesis of Phenyl(pyridin-3-yl)methanol
To a solution of pyridine-3-carboxaldehyde (1.0 equiv.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add phenylmagnesium bromide (1.1 equiv., 3.0 M solution in diethyl ether) dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford phenyl(pyridin-3-yl)methanol.
Step 2: Synthesis of Phenyl(pyridin-3-yl)methanone [4]
Dissolve the phenyl(pyridin-3-yl)methanol (1.0 equiv.) in glacial acetic acid.
Slowly add a solution of chromium trioxide (CrO₃, 1.5 equiv.) in a minimal amount of water to the reaction mixture, maintaining the temperature below 40 °C.
Stir the reaction at room temperature for 2-3 hours.
Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
Purify by column chromatography to yield phenyl(pyridin-3-yl)methanone.
Step 3: Synthesis of Phenyl(pyridin-3-yl)methanone Oxime [3]
Dissolve phenyl(pyridin-3-yl)methanone (1.0 equiv.) in a 1:3 mixture of pyridine and ethanol.
Add hydroxylamine hydrochloride (3.0 equiv.) in portions.
Heat the reaction mixture to reflux for 6 hours.
Remove the solvent under reduced pressure and add water to the residue.
Filter the resulting solid, wash with water, and dry under vacuum to obtain the pure oxime, which can be used in the next step without further purification.
Step 4: Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine [3]
To an ice-cold solution of the oxime (1.0 equiv.) in ethanol, add glacial acetic acid followed by zinc dust (2.5 equiv.) portion-wise over 30 minutes.
Stir the reaction mixture at room temperature for 12-16 hours.
Filter the reaction mixture through celite to remove zinc residues and wash the pad with ethanol.
Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with aqueous NaOH solution to pH > 10.
Extract the product with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the target amine.
The product can be further purified by column chromatography or converted to its hydrochloride salt for long-term storage.[3]
Part 2: Application in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single pot.[5] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for screening. C-Phenyl-C-pyridin-3-yl-methylamine is an excellent amine component for such transformations.
A notable application is the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a Lewis acid-catalyzed three-component aza-Friedel-Crafts reaction.[6] This reaction combines an imidazo[1,2-a]pyridine, an aldehyde, and an amine to generate structurally complex and medicinally relevant scaffolds.
Reaction Mechanism & Workflow
The reaction is believed to proceed through the initial formation of an iminium ion from the condensation of the aldehyde and C-Phenyl-C-pyridin-3-yl-methylamine. This electrophilic intermediate is then attacked by the nucleophilic imidazo[1,2-a]pyridine core, followed by proton transfer to yield the final product.
Caption: Workflow for the three-component synthesis of C3-alkylated imidazo[1,2-a]pyridines.
General Protocol for Aza-Friedel-Crafts Reaction[8]
To a reaction vial, add the imidazo[1,2-a]pyridine (1.0 equiv., 0.2 mmol), the selected aromatic aldehyde (1.5 equiv., 0.3 mmol), C-Phenyl-C-pyridin-3-yl-methylamine (2.0 equiv., 0.4 mmol), and Yttrium(III) triflate (Y(OTf)₃, 0.2 equiv., 0.04 mmol).
Add toluene (1.0 mL) and seal the vial.
Stir the mixture at 110 °C for 12 hours.
After cooling to room temperature, quench the reaction with water (15 mL).
Extract the mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired C3-alkylated product.
Entry
Aldehyde Substrate
Amine Substrate
Product Yield (%)
1
Benzaldehyde
Morpholine
92%
2
p-Tolualdehyde
Morpholine
85%
3
4-Chlorobenzaldehyde
Morpholine
88%
4
4-Fluorobenzaldehyde
Thiomorpholine
78%
5
2-Naphthaldehyde
Morpholine
81%
Table 1: Representative yields from a three-component aza-Friedel-Crafts reaction, adapted from reference[6]. While the reference uses cyclic secondary amines, C-Phenyl-C-pyridin-3-yl-methylamine is expected to perform similarly in this transformation.
Part 3: Application in Pictet-Spengler Reactions
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form tetrahydroisoquinolines or tetrahydro-β-carbolines.[7][8] This reaction has been instrumental in the synthesis of numerous alkaloids and pharmacologically active compounds.[9][10]
Application Profile: Synthesis of Novel β-Carboline Analogues
By reacting C-Phenyl-C-pyridin-3-yl-methylamine with a tryptamine derivative (or a similar indole-containing aldehyde), one can envision a Pictet-Spengler type cyclization. The amine condenses with the aldehyde to form an iminium ion, which is then attacked by the electron-rich indole ring to forge the new heterocyclic system. This provides a direct route to novel and complex β-carboline scaffolds.
Pictet-Spengler Reaction Mechanism
The reaction is driven by the formation of a highly electrophilic iminium ion, which facilitates the ring-closing electrophilic aromatic substitution.[7]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
General Protocol for Pictet-Spengler Synthesis of β-Carbolines[13]
Dissolve tryptophan or a suitable tryptamine derivative (1.0 equiv., 5.3 mmol) in glacial acetic acid (35 mL).
Add the desired aldehyde (e.g., 3-(phenyl(amino)methyl)benzaldehyde, derived from our title amine) (1.1 equiv., 5.83 mmol).
Heat the solution to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture and reduce the solvent volume under vacuum.
Pour the residue into ice-water and basify with a concentrated ammonium hydroxide solution to precipitate the crude tetrahydro-β-carboline product.
Filter the solid, wash with cold water, and dry.
The crude product can be further oxidized to the fully aromatic β-carboline if desired, often using an oxidant like potassium dichromate or simply by air oxidation under certain conditions.[11]
Purify the final product by column chromatography or recrystallization.
Reactant 1
Reactant 2
Catalyst
Product Class
Tryptophan
Formaldehyde
Acetic Acid
Tetrahydro-β-carboline-3-carboxylic acid
Tryptamine
Acetaldehyde
Trifluoroacetic Acid
1-Methyl-tetrahydro-β-carboline
Phenethylamine
Dimethoxymethane
Hydrochloric Acid
Tetrahydroisoquinoline
Table 2: Examples of classic Pictet-Spengler reactions illustrating the versatility of the transformation.[7][12][11]
Conclusion and Future Outlook
C-Phenyl-C-pyridin-3-yl-methylamine stands out as a building block of significant potential. Its strategic placement of reactive handles—the primary amine for nucleophilic attack or imine formation, the phenyl ring for steric and electronic influence, and the pyridine nitrogen for modulating solubility and target interactions—makes it exceptionally valuable. The applications detailed here in multicomponent reactions and Pictet-Spengler cyclizations represent just a fraction of its potential utility. Future explorations could involve its use in the Ugi or Passerini reactions, as a chiral auxiliary following resolution, or in the synthesis of other N-heterocycles like pyridazinones or piperidines.[13][14][15] As the demand for novel, drug-like heterocyclic scaffolds continues to grow, the creative application of versatile intermediates like C-Phenyl-C-pyridin-3-yl-methylamine will be paramount for innovation in medicinal chemistry.
References
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. Available at: [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. Available at: [Link]
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. National Center for Biotechnology Information (PMC). Available at: [Link]
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online. Available at: [Link]
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica. Available at: [Link]
Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors. PubMed. Available at: [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]
Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar. Available at: [Link]
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. ResearchGate. Available at: [Link]
recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Chemical Letters. Available at: [Link]
The Ugi reaction in the synthesis of pyrrolo[3,4- c]pyridine derivatives. PubMed. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry. Available at: [Link]
Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
Recent Advances in the Synthesis of β-Carboline Alkaloids. National Center for Biotechnology Information (PMC). Available at: [Link]
A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. ResearchGate. Available at: [Link]
The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines. Semantic Scholar. Available at: [Link]
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. chemrxiv.org. Available at: [Link]
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]
Synthesis of β-carboline derivatives. Sciforum. Available at: [Link]
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
Recent advances in catalytic asymmetric synthesis. ResearchGate. Available at: [Link]
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Available at: [Link]
Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. Google Patents.
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][6]naphthyridin-2(1H)- one. DSpace@MIT. Available at: [Link]
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SciSpace. Available at: [Link]
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]
SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Malaysian Journal of Chemistry. Available at: [Link]
Studies on the syntheses of β-carboline alkaloids brevicarine and brevicolline. Beilstein Journals. Available at: [Link]
Application Note & Protocol: Strategic Solvent Selection for the Purification of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride by Recrystallization
For: Researchers, scientists, and drug development professionals engaged in the purification of active pharmaceutical ingredients (APIs) and intermediates. Introduction: The Critical Role of Recrystallization in API Puri...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals engaged in the purification of active pharmaceutical ingredients (APIs) and intermediates.
Introduction: The Critical Role of Recrystallization in API Purity
Recrystallization is a fundamental technique for the purification of solid organic compounds, pivotal in the pharmaceutical industry for achieving the high purity standards required for APIs.[1][2] The process relies on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[1][3] A successful recrystallization yields a product with a well-defined crystalline structure, free from contaminants, which is essential for consistent bioavailability and stability. This guide provides a comprehensive framework for selecting an optimal recrystallization solvent for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (2HCl), a polar, salt-based compound.
Foundational Principles of Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for recrystallizing a specific compound should exhibit the following characteristics[4][5]:
High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point.[4]
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (room temperature or below).[1][4]
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or completely insoluble.[4][5]
Chemical Inertness: The solvent must not react with the compound being purified.[3][5]
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[3][4]
Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economically viable for the intended scale of the process.[4]
For polar compounds like amine hydrochlorides, polar solvents are generally a good starting point due to the "like dissolves like" principle.[2] However, the high polarity of a dihydrochloride salt may lead to high solubility in very polar solvents like water even at room temperature, making a single-solvent system challenging. In such cases, a binary solvent system is often employed.[4][6]
Strategic Workflow for Solvent Selection
A systematic approach to solvent screening is paramount to efficiently identify a suitable recrystallization solvent. The following workflow provides a structured methodology.
Caption: A systematic workflow for selecting an appropriate recrystallization solvent.
Recommended Solvents for Initial Screening
Given the polar nature of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl, the following solvents are recommended for the initial screening process. This list progresses from highly polar to less polar solvents.
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.4
A good solvent for many polar compounds, but may result in slow drying of crystals.[2]
Methanol
64.7
32.7
A good solvent for relatively polar compounds; easily removed.[2]
Objective: To identify a suitable single or binary solvent system for the recrystallization of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl.
Materials:
Crude C-Phenyl-C-pyridin-3-yl-methylamine 2HCl
A selection of solvents from the table above
Test tubes and a test tube rack
Spatula
Hot plate or water bath
Pasteur pipettes
Vortex mixer (optional)
Procedure:
Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise (starting with ~0.5 mL) and agitate at room temperature. Observe and record the solubility. A good candidate solvent will not dissolve the compound at this stage.[1]
Elevated Temperature Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required.
Crystallization Test: Remove the test tubes that formed a clear solution at elevated temperatures and allow them to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
Evaluation: A suitable single solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystals upon cooling. If no single solvent is ideal, proceed to the binary solvent screening.
Protocol: Recrystallization of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl (Binary Solvent System Example: Ethanol/Water)
This protocol is a template and should be adapted based on the results of the solvent screening. It assumes that ethanol is the "solvent" and water is the "anti-solvent."
Caption: A step-by-step protocol for a binary solvent recrystallization.
Detailed Steps:
Dissolution: In an Erlenmeyer flask, dissolve the crude C-Phenyl-C-pyridin-3-yl-methylamine 2HCl in a minimal amount of boiling ethanol.
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.[1]
Addition of Anti-Solvent: To the hot, clear filtrate, add hot water dropwise until a faint turbidity persists.
Re-dissolution: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvents.
Troubleshooting Common Recrystallization Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.
Use a lower-boiling point solvent. For binary systems, add more of the "good" solvent and reheat, then cool more slowly.
No Crystal Formation
Too much solvent was used. The solution was cooled too rapidly.
Boil off some of the solvent to concentrate the solution. Reheat and cool more slowly. Scratch the inner surface of the flask with a glass rod. Add a seed crystal.
Low Recovery
Too much solvent was used. The crystals are significantly soluble in the cold solvent. The filtration was not performed quickly.
Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration.
Colored Crystals
Colored impurities are present.
Add activated charcoal during the dissolution step and perform a hot gravity filtration.
Conclusion
The successful purification of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride via recrystallization is contingent upon the rational selection of an appropriate solvent system. By employing a systematic screening process, researchers can efficiently identify optimal conditions for obtaining a highly pure, crystalline product. The protocols and troubleshooting guide provided herein offer a robust framework for achieving this critical step in the drug development process.
References
Recrystallization. (n.d.). Retrieved from Google search.[3]
Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.[1]
Solvent Selection and Recrystallization Guide. (n.d.). Scribd.[7]
Solvent Choice. (n.d.). University of York, Department of Chemistry.[4]
Scale-up synthesis challenges for phenyl-pyridin-3-yl-methylamine derivatives
Application Note: Scale-Up Synthesis of Phenyl-Pyridin-3-yl-Methylamine Derivatives Part 1: Executive Summary & Strategic Analysis The phenyl-pyridin-3-yl-methylamine scaffold is a privileged structure in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scale-Up Synthesis of Phenyl-Pyridin-3-yl-Methylamine Derivatives
Part 1: Executive Summary & Strategic Analysis
The phenyl-pyridin-3-yl-methylamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR ligands.[1][2][3] While milligram-scale synthesis is trivial, scaling to kilogram quantities introduces non-linear challenges: exothermic control , regioselectivity , genotoxic impurity (GTI) management , and metal scavenging .[1][2]
This guide moves beyond standard academic preparations, offering a robust, self-validating process control strategy for two primary synthetic routes:
Reductive Amination: The "Workhorse" route (Pyridine-3-carboxaldehyde + Aniline).[2][3]
Pd-Catalyzed Cross-Coupling: The "Alternative" route (3-Halopyridine + Benzylamine derivative).[2][3]
Part 2: Strategic Route Selection
Before initiating batch production, the synthetic route must be selected based on the electronic nature of the substrates.[1]
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate electronics and intermediate stability.
Part 3: Critical Process Parameters (CPPs)
Scale-up failure often stems from ignoring thermodynamic and physical parameters.[3]
Parameter
Challenge on Scale
Mitigation Strategy
Exothermicity
Reductive amination releases significant heat upon reducing agent addition.[2][3]
Dosing Control: Use a dropping funnel/pump.[3] Maintain during addition.[1]
Hydrogen Evolution
NaBH(OAc)₃ (STAB) releases gas upon quenching or contact with moisture.[1]
Ventilation: Ensure reactor headspace is swept with .[3] Calculate max gas evolution volume.
Impurity: Bis-alkylation
Primary amines can react twice with the aldehyde.[3]
Stoichiometry: Use amine in slight excess (1.1 eq) or stepwise imine formation.
Metal Residues
Pd levels must be for API.
Scavenging: Use functionalized silica (SH-Silica) or activated carbon washes.[2][3]
Solvent Selection
DCM (common in academic papers) is environmentally restricted.
Substitution: Replace DCM with 2-MeTHF or Ethyl Acetate .
Part 4: Detailed Experimental Protocols
Protocol A: Scalable Reductive Amination (The "Modified STAB" Method)
Best for: Standard derivatives where the aniline is nucleophilic.[1]
Context: Academic papers often dump all reagents together. On a kilo-scale, this causes a dangerous exotherm and promotes bis-alkylation.[1][2][3] This protocol uses a controlled addition strategy.
Best for: Removing Pd from Buchwald-Hartwig reactions.[1][2][3]
Context: If you must use Pd-catalysis (e.g., for electron-poor anilines), the crude product will likely contain 500–1000 ppm Pd.[1][2][3] API limits are typically
.
Methodology:
Standard Workup: Complete the reaction and perform standard aqueous workup.
Scavenger Selection:
Dissolve the crude organic material in THF or MeOH (10 V).
Add SiliaMetS® Thiol or QuadraPure™ TU (functionalized silica scavengers) at 10–20 wt% relative to the theoretical yield.
Thermal Treatment:
Heat the slurry to
for 4–6 hours.
Mechanism:[2][3][4][5][7][8] Heat promotes the dissociation of Pd-ligand complexes, allowing the Pd to bind irreversibly to the thiol scavenger.
Filtration:
Filter hot through a Celite pad or a 0.45-micron inline filter.[3]
Validation: Test filtrate for Pd content (ICP-MS).[2][3] If
, repeat with fresh scavenger or activated carbon (Darco G-60).[1][2][3]
Part 5: Safety & Impurity Management
1. Genotoxic Impurities (GTIs):
Aldehyde Carryover: Pyridine-3-carboxaldehyde is structurally alerting (reactive carbonyl).[2][3]
Control: Ensure reaction conversion
. The reductive amination reduction step usually converts residual aldehyde to the corresponding alcohol (pyridin-3-yl-methanol), which is generally less toxic and easily purged during crystallization.[2][3]
Alkyl Halides: If using a substitution route (e.g., Pyridin-3-yl-methyl chloride), any residual alkyl halide is a potent GTI.[1][2][3]
Control: Treat the reaction mixture with excess amine or a nucleophilic scavenger to destroy residual halides before workup.
2. Thermal Hazards (DSC Data):
STAB: Exothermic decomposition onset
. However, in the presence of water/acid, it generates gas immediately.[1]
Reaction Mixture: Always perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture before scaling above 100g to identify "runaway" potential.
References
Abdel-Magid, A. F., et al. (1996).[1][2][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Dunn, P. J., et al. (2010).[1][2] Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses solvent selection and 2-MeTHF).
Garrett, C. E., & Prasad, K. (2004).[1][2] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. [1][2][3]
Magano, J., & Dunetz, J. R. (2012).[1][2] "Large-Scale Applications of Transition Metal Removal Techniques in the Manufacture of Pharmaceuticals." Organic Process Research & Development.
Tripathi, A., et al. (2018).[1][2] "Process Development and Scale-up of Reductive Amination." Organic Process Research & Development. (General process safety principles for STAB).
Disclaimer: This guide is for informational purposes for qualified scientific personnel. Always conduct a specific Process Safety Assessment (PSA) before scaling up any chemical reaction.
Step-by-step guide to nucleophilic substitution with C-Phenyl-C-pyridin-3-yl-methylamine
An Application Note and Protocol for the Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Derivatives via Nucleophilic Substitution Introduction: The Significance of the (Phenyl)(pyridin-3-yl)methanamine Scaffold The (ph...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Derivatives via Nucleophilic Substitution
Introduction: The Significance of the (Phenyl)(pyridin-3-yl)methanamine Scaffold
The (phenyl)(pyridin-3-yl)methanamine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining aromatic and heterocyclic motifs, allows for precise interactions with a variety of biological targets. Notably, this structural framework is a key component in the development of potent inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP), which are critical targets in oncology. The ability to functionalize the primary amine group through nucleophilic substitution is fundamental to creating diverse libraries of compounds for structure-activity relationship (SAR) studies, thereby enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed, step-by-step protocol for the N-alkylation of C-Phenyl-C-pyridin-3-yl-methylamine, a classic and versatile nucleophilic substitution reaction. We will delve into the mechanistic underpinnings of the reaction, provide practical insights for its successful execution, and outline methods for the characterization of the resulting products.
Reaction Principle: The SN2 Pathway
The N-alkylation of C-Phenyl-C-pyridin-3-yl-methylamine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond. A base is typically required to deprotonate the resulting ammonium salt, regenerating the neutral amine product.
Visualizing the SN2 Mechanism
The following diagram illustrates the key steps in the SN2 reaction between C-Phenyl-C-pyridin-3-yl-methylamine and an electrophile (R-X), followed by deprotonation.
Caption: The SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol details the synthesis of N-benzyl-C-phenyl-C-pyridin-3-yl-methylamine, a representative derivative.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Purity
Supplier (Example)
C-Phenyl-C-pyridin-3-yl-methylamine
C₁₂H₁₂N₂
184.24
>98%
Sigma-Aldrich
Benzyl Bromide
C₇H₇Br
171.04
>99%
Sigma-Aldrich
Potassium Carbonate (K₂CO₃)
K₂CO₃
138.21
>99%
Fisher Scientific
Acetonitrile (CH₃CN)
CH₃CN
41.05
Anhydrous
VWR Chemicals
Dichloromethane (DCM)
CH₂Cl₂
84.93
HPLC Grade
VWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)
NaHCO₃
84.01
ACS Grade
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
>99.5%
Sigma-Aldrich
Step-by-Step Procedure
Reaction Setup:
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add C-Phenyl-C-pyridin-3-yl-methylamine (1.0 g, 5.43 mmol).
Add anhydrous acetonitrile (20 mL) to dissolve the amine. The choice of a polar aprotic solvent like acetonitrile is crucial as it solvates the cation but not the anion, enhancing the nucleophilicity of the amine.
Add potassium carbonate (1.50 g, 10.86 mmol, 2.0 equivalents). The base serves to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Addition of Electrophile:
Slowly add benzyl bromide (0.65 mL, 5.43 mmol, 1.0 equivalent) to the stirring suspension at room temperature. The dropwise addition helps to control any potential exotherm.
Reaction Monitoring:
Heat the reaction mixture to 60°C and let it stir.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
Work-up and Extraction:
Once the reaction is complete, cool the mixture to room temperature.
Filter the suspension to remove the solid potassium carbonate.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
Dissolve the resulting residue in dichloromethane (30 mL) and transfer it to a separatory funnel.
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acidic impurities.
Wash with brine (20 mL) to remove residual water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel, using a gradient elution from 100% DCM to 95:5 DCM:Methanol to afford the pure N-benzyl-C-phenyl-C-pyridin-3-yl-methylamine.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
¹H NMR: To confirm the presence of protons from both the original scaffold and the newly added benzyl group.
¹³C NMR: To confirm the carbon framework of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ = 275.15).
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step workflow for N-alkylation.
Troubleshooting and Key Considerations
Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can compete with the amine as a nucleophile. Increasing the reaction temperature or time may also improve conversion.
Di-alkylation: The formation of a tertiary amine by-product through a second alkylation is possible. Using a slight excess of the starting amine or carefully controlling the stoichiometry (1.0 equivalent of electrophile) can minimize this.
Choice of Base: While potassium carbonate is effective, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used, particularly if the starting materials are sensitive to inorganic bases.
Electrophile Reactivity: The reactivity of the electrophile follows the trend I > Br > Cl. While benzyl bromide is used here, other activated electrophiles can be employed. Less reactive electrophiles may require harsher conditions (higher temperature, stronger base).
References
Discovery of (R)-1-(1-(4-(4-fluoro-3-methylbenzyl)phthalazin-1-yl)ethyl)-3-(pyridin-3-yl)urea (NMS-P118): A Potent and Orally Efficacious PARP-1 Inhibitor. Journal of Medicinal Chemistry. [Link]
Synthesis and biological evaluation of novel (phenyl)(pyridin-3-yl)methanamine derivatives as PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride
Welcome to the technical support center for the synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of C-Phenyl-C-pyridin-3-yl-methylamine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and final product purity. The information herein is based on established chemical principles and field-proven insights to ensure you can troubleshoot and optimize your experimental outcomes effectively.
Overview of the Synthetic Strategy
The most prevalent and scalable method for synthesizing C-Phenyl-C-pyridin-3-yl-methylamine is the reductive amination of 3-benzoylpyridine. This process involves two key transformations occurring in a single pot:
Imine Formation: The reaction of 3-benzoylpyridine with an amine source, typically ammonia or an ammonia equivalent like ammonium formate, to form a C=N double bond (an imine or iminium ion intermediate).
Reduction: The in-situ reduction of the imine intermediate to the corresponding primary amine.
The final step involves the conversion of the resulting free base into its more stable and handleable dihydrochloride salt. While conceptually straightforward, this synthesis is prone to several pitfalls that can significantly impact the yield. This guide will address these issues directly.
Caption: High-level workflow for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to address specific experimental problems.
Issue 1: Low Conversion of 3-Benzoylpyridine
Question: My reaction has stalled with a significant amount of unreacted 3-benzoylpyridine remaining, according to TLC or LCMS analysis. What are the likely causes and how can I fix this?
Answer:
Low conversion is almost always tied to the initial imine formation step, which is a reversible equilibrium.[1] To drive the reaction forward, you must favor the formation of the imine intermediate.
Causality & Solutions:
Inefficient Water Removal: The formation of the imine from the ketone and amine releases a molecule of water. According to Le Chatelier's principle, this water must be removed or sequestered to push the equilibrium towards the product. In many lab-scale preps, the solvent acts as a diluent, but for stubborn reactions, using a dehydrating agent (like molecular sieves) or a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective.
Incorrect pH: This is the most critical parameter. The reaction requires a weakly acidic environment (typically pH 4-6).
Too Acidic (pH < 4): The amine source (e.g., ammonia) will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), preventing it from attacking the carbonyl carbon.
Too Basic/Neutral (pH > 7): The protonation of the carbonyl oxygen, which makes the carbon more electrophilic, is insufficient. Furthermore, the final dehydration of the hemiaminal intermediate is acid-catalyzed and will not proceed efficiently.[1]
Low Reactivity of Amine Source: While ammonia is the direct source, reagents like ammonium acetate or ammonium formate are often used because they also provide the necessary pH buffer. If using aqueous ammonia, ensure its concentration is accurate and consider adding a catalytic amount of a mild acid like acetic acid.
Protocol: Optimizing Imine Formation
Reagent Setup: In a round-bottom flask, dissolve 3-benzoylpyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
Amine/Buffer Addition: Add the amine source. Ammonium acetate (5-10 eq) is an excellent choice as it provides both the ammonia source and the pH buffer in one reagent.
pH Adjustment (Critical Step): Use a pH meter or pH paper to check the mixture. If necessary, add glacial acetic acid dropwise until the pH is stable within the 4.5-5.5 range.
Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours to allow for imine formation before adding the reducing agent. Monitor the consumption of the ketone by TLC. You should see a new, slightly more polar spot corresponding to the imine/hemiaminal. Only proceed once a significant amount of ketone has been consumed.
Issue 2: Formation of Phenyl(pyridin-3-yl)methanol Side Product
Question: My primary impurity is the alcohol resulting from the reduction of the 3-benzoylpyridine ketone. How can I minimize this side reaction?
Answer:
This is a classic selectivity problem in reductive aminations. The reducing agent is reducing the starting ketone faster than, or in competition with, the desired imine intermediate. The solution lies in choosing a more selective reducing agent and controlling the reaction conditions.
Causality & Solutions:
Non-Selective Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that will rapidly reduce both ketones and imines.[2] This lack of selectivity is often the primary cause of alcohol byproduct formation.
Premature Reduction: If the reducing agent is added before sufficient imine has formed, it will simply reduce the most available electrophile: the starting ketone.
Workflow for Minimizing Ketone Reduction
Caption: Troubleshooting workflow for byproduct formation.
Selective Reducing Agents:
Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice for reductive aminations.[2] It is a weaker hydride donor than NaBH₄ and is particularly effective at reducing protonated iminium ions (R₂C=N⁺H₂) at a pH where ketone reduction is slow.[2] This is because the iminium ion is a much better electrophile than the neutral ketone.
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): STAB is another excellent, mild, and selective reagent that is often preferred over NaBH₃CN due to the toxicity concerns of cyanide.[1][2] It is particularly effective in non-protic solvents but also works well in alcohols.
Issue 3: Difficulties in Product Isolation and Dihydrochloride Salt Formation
Question: After the workup, I'm left with a sticky oil, and I'm struggling to crystallize the final dihydrochloride salt. How can I improve my isolation and purification procedure?
Answer:
This issue points to impurities in the free base or improper technique during salt formation. The free amine is often an oil, but residual solvent, starting materials, or byproducts can prevent clean crystallization.
Causality & Solutions:
Incomplete Extraction/Purification: The basic amine product must be thoroughly extracted from the aqueous layer after basification. Impurities like the alcohol byproduct may co-extract.
Incorrect Stoichiometry of HCl: Adding too much or too little HCl can lead to incomplete precipitation or the formation of hygroscopic mixtures. The target molecule has two basic nitrogen atoms (the newly formed amine and the pyridine nitrogen), hence the formation of a dihydrochloride salt.
Wrong Choice of Solvent: The solvent used for salt formation is critical. It must be one in which the free base is soluble but the hydrochloride salt is insoluble.
Protocol: Robust Isolation and Salt Formation
Workup: After the reaction is complete, remove the bulk of the organic solvent (e.g., methanol) under reduced pressure.
Basification: Dilute the residue with water and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. This ensures both nitrogen atoms are deprotonated to form the free base.
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Combine the organic layers.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude free base. At this stage, if the crude product is very impure, purification by silica gel column chromatography is highly recommended.
Salt Formation:
Dissolve the purified free base in a minimal amount of a suitable alcohol, such as anhydrous methanol or isopropanol.
Cool the solution in an ice bath.
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or saturated methanolic HCl) dropwise with vigorous stirring. You should add slightly more than 2.0 equivalents of HCl.
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
Isolation: Collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent (like diethyl ether or n-hexane) to remove any remaining soluble impurities.[3] Dry the final product under high vacuum.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: The "best" agent depends on a balance of selectivity, cost, safety, and reaction conditions. For this specific transformation, a selective agent is highly recommended.
Reducing Agent
Pros
Cons
Recommended Use
Sodium Borohydride (NaBH₄)
Inexpensive, readily available.
Poor selectivity; often reduces the ketone, leading to low yields.[2]
Not recommended unless conditions are highly optimized.
Sodium Cyanoborohydride (NaBH₃CN)
Highly selective for iminium ions over ketones at acidic pH.[2]
Toxic (releases HCN on strong acidification), more expensive.
Excellent choice for high-yield, lab-scale synthesis.
The preferred reagent for both lab-scale and scale-up due to its safety and selectivity profile.
Catalytic Hydrogenation (H₂, Pd/C)
"Green" reagent, high atom economy.
Requires specialized pressure equipment; catalyst can be deactivated by pyridine.[1]
Feasible, but requires careful catalyst screening and optimization.
Q: How critical is temperature control during the reduction?
A: Very critical. The initial imine formation may benefit from gentle warming (e.g., 40-50 °C) to speed up the reaction. However, the addition of the hydride reducing agent should almost always be done at a reduced temperature (e.g., 0 °C) to control the rate of reaction, prevent over-reduction, and minimize side reactions. Exothermic reactions can lead to a runaway reduction of all carbonyl-containing species.
Q: Can I use the Leuckart reaction for this synthesis?
A: Yes, the Leuckart reaction, which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, is a viable method.[4] However, it typically requires high temperatures (120-165 °C) and can produce N-formylated byproducts, which must be hydrolyzed in a separate step to yield the desired primary amine.[5][6] For laboratory synthesis focused on high purity, the milder, more controlled methods using NaBH₃CN or NaBH(OAc)₃ are generally superior.
References
Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Retrieved from [Link]
PMC. (n.d.). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Retrieved from [Link]
ResearchGate. (2026, February 4). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy | Request PDF. Retrieved from [Link]
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
PMC. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion : r/Chempros. Retrieved from [Link]
Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
ResearchGate. (2025, August 7). ChemInform Abstract: Practical Synthesis of (6-Chloro-3-pyridyl)methylamine by Highly Selective Hydrogenation of 6-Chloro-3-pyridinecarbonitrile with Improved Raney Nickel Catalyst. Retrieved from [Link]
PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. Retrieved from [Link]
ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
Technical Support Center: Resolving Solubility Issues of C-Phenyl-C-pyridin-3-yl-methylamine
Welcome to the technical support center for C-Phenyl-C-pyridin-3-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for C-Phenyl-C-pyridin-3-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Its unique amphiphilic structure, containing both nonpolar aromatic rings and a polar, basic amine group, requires a nuanced approach to solvent selection and solution preparation.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the dissolution of C-Phenyl-C-pyridin-3-yl-methylamine in a direct question-and-answer format.
Q1: My compound is insoluble in nonpolar solvents like hexane and toluene. Why is this happening and what should I do?
A1: This is expected behavior. Although the phenyl and pyridinyl rings are nonpolar, the primary amine (-NH2) group is highly polar and capable of strong hydrogen bonding. This polar character dominates, preventing dissolution in nonpolar solvents where "like dissolves like" is the guiding principle.[1]
Causality: Nonpolar solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions necessary to solvate the polar amine group. The energy required to break the intermolecular hydrogen bonds between the amine molecules is much greater than the energy gained by solvating them with a nonpolar solvent.
Recommended Action: Avoid purely nonpolar solvents. If your reaction requires a nonpolar medium, consider using a solvent with intermediate polarity or a co-solvent system. A good starting point would be a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Q2: I'm struggling to achieve a high concentration in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. What's the issue?
A2: While these solvents are a better choice than nonpolar ones, their solubility capacity can be limited. Polar aprotic solvents can accept hydrogen bonds but cannot donate them.[2]
Causality: The primary amine on your compound is both a hydrogen bond donor and acceptor. Solvents like THF or Ethyl Acetate can accept a hydrogen bond from the -NH2 group, but they cannot donate one back. This incomplete solvation network limits the overall solubility. Furthermore, the large nonpolar surface area of the two aromatic rings requires favorable van der Waals interactions, which may not be optimal in all polar aprotic solvents.
Recommended Action:
Gentle Heating: Try gently warming the mixture. Increased kinetic energy can often overcome the activation energy barrier for dissolution.[3]
Sonication: Use an ultrasonic bath to provide mechanical energy, which helps break apart solute aggregates and enhance dissolution.[3]
Co-solvent Addition: Introduce a small amount (5-10%) of a polar protic co-solvent like methanol or ethanol. This can dramatically improve solubility by establishing a more complete hydrogen-bonding network.[4][5]
Q3: The compound is surprisingly difficult to dissolve in polar protic solvents like methanol or ethanol. I thought the amine group would ensure high solubility.
A3: This is a common and important issue related to the basicity of the amine and pyridine groups. In a neutral protic solvent, the compound exists as the free base, which is less polar than its protonated salt form.
Causality: The solubility of amines in polar protic solvents is highly dependent on pH.[3][6] The lone pairs on both the primary amine and the pyridine nitrogen are basic and can be protonated. Simple alkylamines typically have a pKa for their conjugate acid (pKaH) around 10-11, while pyridine's conjugate acid has a pKa of about 5.2.[7][8] In neutral methanol or ethanol, the compound remains largely unprotonated, limiting its charge-based interactions with the highly polar solvent.
Recommended Action:
pH Adjustment: Add a small amount of a suitable acid (e.g., a few drops of acetic acid or a stoichiometric amount of HCl in an appropriate solvent) to the mixture. This will protonate the amine and/or pyridine nitrogen, forming a highly polar salt (an ammonium or pyridinium salt) which will be significantly more soluble in polar protic solvents.[9] See Protocol 2 for a detailed methodology.
Solvent Selection: For the free-base form, a solvent of intermediate polarity might be more effective.
Q4: My compound dissolved initially, but then precipitated out of solution after adding another reagent or upon cooling. How can I prevent this?
A4: This indicates that you have created a supersaturated solution or that the reaction conditions have altered the solution's properties, causing the compound to crash out.
Causality:
Temperature Change: If you used heat to dissolve the compound, it may precipitate upon cooling to room temperature as the solubility decreases.[3]
Change in Polarity: The reagent you added may have a different polarity than your solvent system, effectively changing the overall polarity of the mixture to one in which your compound is less soluble.
Change in pH: If the added reagent was acidic or basic, it could have shifted the pH, converting your soluble salt form back to the less soluble free-base form, or vice-versa.
Recommended Action:
Maintain Temperature: If heating was used, maintain a constant, slightly elevated temperature throughout your experiment.
Use a Co-solvent System: Start with a robust co-solvent system (see Protocol 1 ) that can buffer against small changes in polarity.[10]
Control Reagent Addition: Add subsequent reagents slowly and with vigorous stirring to avoid localized concentration changes. Consider dissolving the incoming reagent in the same solvent system if possible.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the expected solubility of C-Phenyl-C-pyridin-3-yl-methylamine in common lab solvents?
A: While exact quantitative data requires experimental determination, a qualitative guide can be established based on the principles of polarity and chemical structure. The "like dissolves like" principle is a useful starting point.[1][11]
Solvent Class
Example Solvents
Predicted Solubility (Free Base)
Rationale
Nonpolar
Hexane, Toluene, Benzene
Poor / Insoluble
The high polarity of the amine group dominates, preventing dissolution in nonpolar media.[1]
These solvents have high dielectric constants and can effectively solvate both the polar and nonpolar parts of the molecule.[12]
FAQ 2: How does pH dramatically affect the solubility of this compound?
A: The solubility of C-Phenyl-C-pyridin-3-yl-methylamine is fundamentally linked to its acid-base properties. The compound has two basic sites: the primary amine and the nitrogen atom in the pyridine ring.
In Neutral or Basic Conditions (pH > ~10): The compound exists as the neutral "free base." This form is less polar and will exhibit higher solubility in organic solvents of low-to-moderate polarity.
In Acidic Conditions (pH < ~4): Both the primary amine and the pyridine nitrogen will be protonated, forming a dicationic salt (e.g., the dihydrochloride salt). This highly charged species is very polar and will be much more soluble in polar protic solvents like water or ethanol, but poorly soluble in nonpolar organic solvents.[6]
In Mildly Acidic Conditions (pH ~5-9): A mixture of species may exist, with the more basic primary amine being preferentially protonated. The resulting monocationic salt will have intermediate polarity and solubility.
This pH-dependent behavior is a powerful tool that can be exploited to purify the compound or to ensure it remains in solution during a reaction.
Caption: pH-dependent equilibrium and its effect on solvent preference.
FAQ 3: What is the best starting point for solvent screening for a reaction involving this compound?
A: A logical workflow is essential. Start with solvents of intermediate polarity and expand from there.
Caption: Systematic workflow for solvent selection.
FAQ 4: Can I use a solubilizing agent like a surfactant?
A: Yes, particularly for aqueous solutions. Surfactants are amphiphilic molecules that can form micelles, creating a microenvironment where the nonpolar parts of your compound can reside while the polar parts interact with the aqueous phase.[13] This is a common strategy in pharmaceutical formulations. For many organic reactions, however, the use of co-solvents or pH adjustment is a more conventional and often simpler approach.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide to Co-Solvent System Screening
This protocol helps identify an effective binary solvent mixture to improve solubility.[10]
Preparation: Place a small, known amount (e.g., 5 mg) of C-Phenyl-C-pyridin-3-yl-methylamine into several small glass vials.
Primary Solvent Addition: To each vial, add 0.5 mL of your primary reaction solvent (e.g., THF, a solvent in which the compound is sparingly soluble).
Observation: Vortex each vial for 30 seconds. Note which vials, if any, show complete dissolution.
Co-solvent Titration: For vials with undissolved solid, begin adding a co-solvent (e.g., Methanol) in 50 µL increments.
Vortex and Observe: After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.
Determine Optimal Ratio: Continue adding the co-solvent until the compound fully dissolves. Record the total volume of each solvent used to determine the minimum co-solvent ratio required.
Scale-Up: Use this experimentally determined ratio for your larger-scale reaction.
Protocol 2: How to Use pH Adjustment to Enhance Solubility in Polar Protic Solvents
This protocol details the method for solubilizing the compound as its salt.
Setup: Place the C-Phenyl-C-pyridin-3-yl-methylamine to be dissolved in a flask. Add your chosen polar protic solvent (e.g., ethanol). Stir the resulting suspension at room temperature.
Acid Selection: Prepare a solution of a suitable acid. For example, a 1 M solution of HCl in ethanol or glacial acetic acid.
Acid Addition: Slowly, add the acid dropwise to the stirring suspension.
Monitor Dissolution: Observe the suspension. As the amine is protonated to form the more soluble ammonium/pyridinium salt, the solid material will begin to dissolve.
Endpoint: Continue adding acid until the solution becomes clear. Avoid adding a large excess of acid unless required by the reaction chemistry. The amount of acid needed will typically be 1 to 2 molar equivalents, depending on whether you are targeting the mono- or di-protonated species.
Verification (Optional): You can check the pH of the solution using a pH strip suitable for organic solvents to confirm it is acidic.
References
Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula.
(2024, November 20).
Wikipedia. Benzylamine.
Filo. (2025, November 14). How does co-solvency increase solubility.
Benchchem. resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
J & W Pharmlab LLC. C-Phenyl-C-pyridazin-3-yl-methylamine | 1009409-73-7.
Polarity of Solvents.
Chemistry. Solvents and Polarity.
Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
NIH. Pyridine | C5H5N | CID 1049 - PubChem.
ECHEMI. 100-46-9, Benzylamine Formula.
Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
Benchchem. Managing poor solubility and instability issues in reactions.
Solvent Physical Properties.
Wikipedia. Cosolvent.
Dielectric constant of hydrogen-bonded liquids.
Taylor & Francis. Cosolvent – Knowledge and References.
Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
(2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.
PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
ECHEMI. pKaH of pyridine versus other imines.
Wikipedia. Pyridine.
Mixing Rules of Dielectric Properties of Aqueous Organic Solution.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
(2022, October 13). Comparison of the polarity of organic solvents_.
Let's Talk Academy. (2025, December 25). Hydrogen Bond Strength in High Dielectric Constant Solvents vs Organic Solvents.
AIP Publishing. Dielectric Constant of Hydrogen Bonded Liquids. III.
(2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
Benchchem. SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
Chemical Reviews. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents.
Santa Cruz Biotechnology. C-(4-Chloro-phenyl)-C-pyridin-3-yl-methylamine | CAS 883548-10-5 | SCBT.
Reddit. (2025, October 3).
(2017, April 18).
OpenStax. 24.
Brieflands. (2021, May 31).
Miller's Home.
PMC. Drug Solubility: Importance and Enhancement Techniques.
ACS Publications. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A.
G-Biosciences. (2016, July 6). How to Determine the Chemical Solubility of a Product.
Sigma-Aldrich. Solubility Rules for Ionic Compounds.
PubMed. (2002, November 15). Why Do Co-Solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
Journal of Drug Discovery and Therapeutics. (2016, February 28).
PASCO. (2025, January 31). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds.
Technical Support Center: Troubleshooting Phenyl-pyridin-3-yl-methylamine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing phenyl(pyridin-3-yl)methanamine (also known as 1-phenyl-1-(pyridin-3-yl)m...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing phenyl(pyridin-3-yl)methanamine (also known as 1-phenyl-1-(pyridin-3-yl)methanamine).
The primary synthetic route for this diarylmethylamine is the reductive amination of 3-benzoylpyridine. While conceptually straightforward, the synthesis of diarylmethylamines often suffers from low purity due to competing side reactions such as dimerization, premature ketone reduction, and over-reduction of the pyridine core[1][2]. This guide provides mechanistic troubleshooting, validated protocols, and actionable data to optimize your yield and purity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS shows a massive peak corresponding to the secondary amine (dimer). Why is this happening, and how do I prevent it?Causality: In 2, the target primary amine is highly nucleophilic[2]. If the concentration of ammonia is too low, the newly formed primary amine will outcompete ammonia and react with the unreacted imine intermediate, forming a secondary amine (bis(diarylmethyl)amine) impurity.
Solution:
Ammonia Excess: Use a massive excess of the ammonia source (e.g., 10–20 equivalents of ammonium acetate or ammonium trifluoroacetate) to shift the equilibrium entirely toward the primary imine[3].
Lewis Acid Additive: Introduce Titanium(IV) isopropoxide (
). It serves a dual purpose: it acts as a water scavenger to drive imine formation and forms a bulky titanium-imine complex that sterically hinders the approach of the primary amine, thereby suppressing over-alkylation.
Q2: I am recovering phenyl(pyridin-3-yl)methanol instead of the amine. How do I stop the reductant from attacking the ketone?Causality: This occurs when the reduction rate exceeds the imine formation rate. Aggressive reducing agents like Sodium Borohydride (
) will directly reduce 3-benzoylpyridine to the corresponding alcohol before the amine can condense.
Solution:
Select the Right Reductant: Switch to Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride (). These reagents are stable at the slightly acidic pH (pH 5-6) required for imine formation and selectively reduce the protonated iminium ion over the neutral ketone.
Sequential Addition: Employ a "pre-formation" step. Stir the ketone, ammonium salt, and Lewis acid for 2–4 hours to ensure complete imine formation before introducing the reducing agent.
Q3: I am using Ru-catalyzed direct asymmetric reductive amination (DARA) for enantiomeric purity, but I observe saturation of the pyridine ring. How do I maintain chemoselectivity?Causality: Transition metal catalysts (like Ru or Ir) under high hydrogen pressure can inadvertently hydrogenate the electron-deficient pyridine ring, leading to piperidine impurities.
Solution:
Pressure Optimization: Lower the
pressure. 1 of diaryl ketones can often proceed efficiently at 0.8–1.0 MPa[1][3].
Transfer Hydrogenation: If high pressure continues to cause over-reduction, switch to a 4 using a Formic Acid/Triethylamine (
) azeotrope as the hydrogen donor, which is significantly milder and highly chemoselective[4].
Section 2: Quantitative Data & Reagent Comparison
Table 1: Comparison of Reductive Amination Conditions for Diaryl Ketones
Reducing Agent / Method
Target Purity
Primary Impurity Risk
Mechanistic Note
Low (<50%)
Alcohol (Ketone reduction)
Too aggressive; reduces ketone before imine formation completes.
+
High (>90%)
Secondary Amine (Trace)
Highly selective for iminium ions at pH 5-6.
Moderate (70-80%)
Unreacted Ketone
Mild, but sterically hindered diaryl ketones react slowly.
Protocol: High-Purity Reductive Amination of 3-Benzoylpyridine
Objective: Synthesize phenyl(pyridin-3-yl)methanamine while suppressing dimerization and alcohol formation through a self-validating workflow.
Dissolve 3-benzoylpyridine (1.0 eq) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
Add ammonium acetate (15.0 eq) and stir for 10 minutes at room temperature.
Causality Check: The massive excess shifts the equilibrium toward imine formation and prevents the primary amine product from acting as a competing nucleophile later.
Dropwise add Titanium(IV) isopropoxide (2.0 eq). Stir the reaction mixture at room temperature for 4 hours.
Validation Checkpoint: Sample 10 µL of the mixture, quench with methanol, and analyze via LC-MS. Do not proceed to Step 2 until >95% of the ketone mass is converted to the imine/iminium intermediate.
Step 2: Selective Reduction
5. Cool the reaction mixture to 0 °C using an ice bath.
6. Add Sodium cyanoborohydride (
) (1.5 eq) in small portions over 15 minutes.
Causality Check: is used because it selectively reduces the iminium ion at pH ~5-6 without reducing any trace unreacted ketone.
7. Allow the reaction to warm to room temperature and stir for an additional 8 hours.
Step 3: Workup and Purification
8. Quench the reaction by carefully adding 1M NaOH until the pH reaches 10.
Causality Check: This breaks down the titanium complex, precipitating
, and ensures the target amine is in its free-base form for extraction.
9. Filter the suspension through a pad of Celite to remove the titanium dioxide precipitate. Wash the pad thoroughly with ethyl acetate.
10. Extract the aqueous filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate in vacuo.
11. Final Validation: Analyze the crude product via HPLC. The expected purity should be >92%, with <2% secondary amine and <1% alcohol.
Section 4: Visualizations
Reaction pathway showing the desired reductive amination vs. competing impurity formations.
Decision tree for troubleshooting low purity in diarylmethylamine synthesis.
References
Title: Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia
Source: ACS Organic Process Research & Development
URL
Title: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2
Source: ResearchGate
URL
Title: Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines
Source: ACS Organic Letters
URL
Minimizing side reactions when using C-Phenyl-C-pyridin-3-yl-methylamine
Welcome to the technical support center for C-Phenyl-C-pyridin-3-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for C-Phenyl-C-pyridin-3-yl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when utilizing this versatile building block in organic synthesis. Here, we delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on C-Phenyl-C-pyridin-3-yl-methylamine?
A1: C-Phenyl-C-pyridin-3-yl-methylamine possesses two main nucleophilic centers: the primary aliphatic amine (-NH₂) and the nitrogen atom of the pyridine ring. The primary amine is generally more nucleophilic and basic than the pyridine nitrogen. However, the reactivity of the pyridine nitrogen can be enhanced under certain conditions and should not be overlooked. Additionally, the benzylic C-H bond can be susceptible to oxidation or other transformations under specific catalytic conditions.
Q2: What is the most common side reaction when performing N-alkylation on C-Phenyl-C-pyridin-3-yl-methylamine?
A2: The most prevalent side reaction is over-alkylation , where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to yield a tertiary amine. In some cases, this can proceed to form a quaternary ammonium salt. This "runaway" alkylation can be difficult to control and often leads to a mixture of products, complicating purification.
Q3: Can the pyridine nitrogen interfere with reactions targeting the primary amine?
A3: Yes, the pyridine nitrogen can compete for reagents, particularly in alkylation and acylation reactions. While the primary amine is more nucleophilic, the pyridine nitrogen can be alkylated by reactive alkylating agents, especially under forcing conditions, to form a pyridinium salt. Similarly, in acylations, the pyridine nitrogen can be acylated, although this is generally less favorable than N-acylation of the primary amine.[1][2]
Q4: How should I store C-Phenyl-C-pyridin-3-yl-methylamine to maintain its integrity?
A4: C-Phenyl-C-pyridin-3-yl-methylamine, like many primary amines, can be sensitive to air and light. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber-colored vial, and at a low temperature (refrigerated or frozen) to minimize degradation.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Formation of Multiple Products in N-Alkylation Reactions
Problem: Upon reacting C-Phenyl-C-pyridin-3-yl-methylamine with an alkyl halide, I observe a mixture of mono- and di-alkylated products, making purification difficult.
Root Cause Analysis: This is a classic case of over-alkylation. The secondary amine product is more electron-rich and often less sterically hindered than the primary amine starting material, making it more reactive towards the alkylating agent.
Solutions:
1. Stoichiometric Control and Reaction Conditions:
Use a large excess of the amine: Employing a 3 to 5-fold excess of C-Phenyl-C-pyridin-3-yl-methylamine relative to the alkylating agent can statistically favor mono-alkylation. However, this may not be practical if the amine is a valuable starting material.
Slow addition of the alkylating agent: Adding the alkylating agent dropwise at a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize the immediate reaction of the newly formed secondary amine.
2. Alternative Alkylation Strategies:
Reductive Amination: This is often the most effective method for achieving selective mono-alkylation. The reaction involves the condensation of C-Phenyl-C-pyridin-3-yl-methylamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the use of harsh alkylating agents and significantly reduces the risk of over-alkylation.[3][4]
Typical Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this purpose. Sodium cyanoborohydride (NaBH₃CN) is also commonly used.[3][5]
Protocol 1: Reductive Amination for Mono-N-Alkylation
Caption: Workflow for reductive amination.
3. Use of Protecting Groups:
A temporary protecting group, such as a tert-butoxycarbonyl (Boc) group, can be installed on the primary amine. Subsequent alkylation will then occur at the nitrogen, followed by deprotection to yield the mono-alkylated product. This multi-step approach offers excellent control but adds to the overall synthetic sequence.
Issue 2: Pyridine Ring Alkylation or Acylation
Problem: I am observing a byproduct that corresponds to the mass of my starting material plus the alkyl or acyl group, but the primary amine appears unreacted in the NMR spectrum.
Root Cause Analysis: The pyridine nitrogen has likely reacted to form a pyridinium salt (in alkylation) or an N-acylpyridinium species (in acylation). This is more likely to occur with highly reactive electrophiles or under forcing conditions. The pyridine nitrogen's basicity makes it a target for Lewis acids and electrophiles.[1]
Solutions:
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For acylations with reactive acyl chlorides, this often means cooling the reaction to 0 °C or even -78 °C before adding the acylating agent.
Choice of Reagents:
For acylations, consider using a less reactive acylating agent, such as a carboxylic anhydride, in place of an acyl chloride.
Utilize a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge the acid byproduct without competing as a nucleophile.
Chemoselectivity through Internal Catalysis: In some cases, the pyridine ring can be used to your advantage. For N-acylation of amides containing a pyridine moiety, the pyridine can act as an internal nucleophilic catalyst, forming an active acylpyridinium salt that then facilitates an intramolecular acylation.[2]
Issue 3: Difficulty in Product Purification
Problem: My crude reaction mixture is a complex mixture of starting material, mono-alkylated product, di-alkylated product, and potentially pyridinium salts, which are difficult to separate by standard column chromatography.
Root Cause Analysis: The similar polarities and functionalities of the amine products make chromatographic separation challenging. Pyridinium salts, being charged, can also behave unpredictably on silica gel.
Solutions:
Optimize the Reaction: The best purification strategy is to first optimize the reaction to minimize the formation of side products (as detailed above).
Purification Techniques:
Acid-Base Extraction: Utilize the different basicities of the primary, secondary, and tertiary amines. A careful, stepwise adjustment of the pH of an aqueous solution can sometimes allow for the selective extraction of the different amine products into an organic phase.
Ion Exchange Chromatography: This can be a powerful technique for separating amines with different pKa values.
Reverse-Phase Chromatography: For closely related compounds that are difficult to separate on normal-phase silica, reverse-phase chromatography (e.g., C18) may provide better resolution.
Data Presentation: N-Alkylation Strategy Comparison
Method
Key Advantages
Key Disadvantages
Typical Yield of Mono-alkylated Product
Direct Alkylation with Excess Amine
One-step reaction.
Requires a large excess of the amine; may still produce some di-alkylation.
Moderate to Good
Direct Alkylation (Stoichiometric)
One-step reaction.
Prone to significant over-alkylation.
Low to Moderate
Reductive Amination
High selectivity for mono-alkylation; mild reaction conditions.
Two-step, one-pot procedure; requires a suitable carbonyl compound.
Protocol 2: N-Acylation of C-Phenyl-C-pyridin-3-yl-methylamine with an Acyl Chloride
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve C-Phenyl-C-pyridin-3-yl-methylamine (1.0 eq.) in anhydrous dichloromethane (DCM).
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq.) to the solution.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acylated product.[6]
Caption: Workflow for N-acylation.
References
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Available at: [Link]
N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. Available at: [Link]
23.1: Relative Basicity of Amines and Other Compounds - Chemistry LibreTexts. Available at: [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]
Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. Available at: [Link]
Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - Academia.edu. Available at: [Link]
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Aldehydes and Ketones to Amines - Chemistry Steps. Available at: [Link]
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Available at: [Link]
Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds - PMC. Available at: [Link]
(PDF) N-Acylation in Combinatorial Chemistry - ResearchGate. Available at: [Link]
Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing). Available at: [Link]
Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives - Der Pharma Chemica. Available at: [Link]
EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
Cationic, Aromatic Acyl Donors for Directing Protein Acylation Using non-Covalent Interactions - ChemRxiv. Available at: [Link]
Photochemical C3-amination of pyridines via Zincke imine intermediates. Available at: [Link]
Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines - ResearchGate. Available at: [Link]
C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC. Available at: [Link]
Mechanochemical N-alkylation of imides - PMC. Available at: [Link]
Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]
Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Available at: [Link]
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Available at: [Link]
US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI. Available at: [Link]
Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR - ResearchGate. Available at: [Link]
[4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors - PubMed. Available at: [Link]
Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. Available at: [Link]
Analytical methods for determining urinary catecholamines in healthy subjects. Available at: [Link]
Monitoring phenylalanine concentrations in the follow‐up of phenylketonuria patients: An inventory of pre‐analytical and ana - PURE.EUR.NL.. Available at: [Link]
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
Phenyl(pyridin-3-yl)methanamine (C12H12N2) - PubChemLite. Available at: [Link]
The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A - eScholarship.org. Available at: [Link]
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. Available at: [Link]
Removing excess hydrochloride acid from C-Phenyl-C-pyridin-3-yl-methylamine samples
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with C-Phenyl-C-pyridin-3-yl-methylamine. This guide provides in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with C-Phenyl-C-pyridin-3-yl-methylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of excess hydrochloric acid from your samples, ensuring the integrity and purity of your final compound.
Troubleshooting Guide: Rapid Solutions to Common Problems
This section is designed to provide quick answers to the most pressing issues you might face during your experimental work.
Question: I've just completed my synthesis, and my C-Phenyl-C-pyridin-3-yl-methylamine is in an acidic solution with excess HCl. What is the first step to isolate the free amine?
Answer: The immediate goal is to neutralize the excess hydrochloric acid and deprotonate the amine hydrochloride salt to the free base. This is typically achieved by a carefully controlled basification step. We recommend starting with a weak inorganic base to minimize the risk of side reactions.
Recommended First Step: Neutralization
Primary Method: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃). Add the basic solution dropwise to your aqueous acidic sample while stirring, and monitor the pH using pH paper or a calibrated pH meter.[1] The target pH should be greater than 10 to ensure complete deprotonation of the amine.
Alternative for Sensitive Substrates: If your molecule is sensitive to strong bases, a buffered solution, such as potassium phosphate (KH₂PO₄), can be used to neutralize the HCl.[1]
Question: After neutralizing the acid, I performed a liquid-liquid extraction, but a thick, stable emulsion has formed between the aqueous and organic layers. How can I break this emulsion?
Answer: Emulsion formation is a common issue when working with amines, as they can act as surfactants.[2] Do not vigorously shake the separatory funnel; instead, use gentle inversions to mix the layers. If an emulsion still forms, here are several effective techniques to break it:
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2][3]
Solvent Addition: Adding a small amount of the organic solvent you are using for the extraction can sometimes help to break the emulsion.
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is often a very effective method to force layer separation.[2][3]
Filtration: Pass the mixture through a bed of glass wool or a phase separation filter paper.[3]
Question: My yield of the free amine is very low after extraction. What are the likely causes and how can I improve it?
Answer: Low recovery can stem from several factors. Here's a checklist to troubleshoot this issue:
Incomplete Neutralization: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extraction. If the pH is too low, a significant portion of your amine will remain as the water-soluble hydrochloride salt.
Inappropriate Organic Solvent: The choice of extraction solvent is critical. For C-Phenyl-C-pyridin-3-yl-methylamine, solvents like ethyl acetate and dichloromethane are commonly used.[4] If your compound has higher polarity, you may need to use a more polar solvent like n-butanol.
Insufficient Number of Extractions: It is recommended to perform at least three extractions of the aqueous layer with your chosen organic solvent to ensure complete recovery of the product.
"Salting Out" to Reduce Aqueous Solubility: Before extraction, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate. This can decrease the solubility of your amine in the aqueous phase and drive it into the organic layer.[2]
Question: I have isolated my free amine, but I suspect it is still impure. What is the best way to purify it further?
Answer: For high-purity C-Phenyl-C-pyridin-3-yl-methylamine, column chromatography is the recommended method.
Stationary Phase: Silica gel is a standard choice for the purification of such compounds.[4]
Mobile Phase: A solvent system of ethyl acetate and n-hexane is a good starting point.[4] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to ensure good separation from any remaining impurities. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.
Frequently Asked Questions (FAQs)
This section delves deeper into the scientific principles behind the recommended procedures, providing you with a more comprehensive understanding of the processes involved.
Q1: What is the chemical basis for removing excess HCl with a base?
The process relies on a simple acid-base reaction. C-Phenyl-C-pyridin-3-yl-methylamine, as an amine, is basic. In the presence of excess hydrochloric acid, it exists as the protonated hydrochloride salt, which is typically soluble in aqueous solutions.[5] By adding a base, such as sodium bicarbonate, you neutralize the excess HCl and deprotonate the amine salt, converting it back to the neutral "free base" form. This free amine is generally less soluble in water and more soluble in organic solvents, allowing for its extraction.[6][7]
Q2: How do I choose the right base for neutralization?
The choice of base depends on the stability of your compound and the desired pH.
Base
Typical Concentration
Pros
Cons
Sodium Bicarbonate (NaHCO₃)
Saturated Aqueous Solution
Mild, readily available, produces CO₂ gas which can help with mixing (use with caution).
May not be strong enough for complete deprotonation of all amine salts.
Sodium Carbonate (Na₂CO₃)
1-2 M Aqueous Solution
Stronger base than NaHCO₃, effective for most amine hydrochlorides.
More caustic than NaHCO₃.
Sodium Hydroxide (NaOH)
1-2 M Aqueous Solution
Strong base, ensures complete deprotonation.
Can cause degradation of sensitive functional groups.
Potassium Phosphate (KH₂PO₄)
Buffered Solution
Good for pH-sensitive compounds, provides better pH control.[1]
May require larger volumes.
Q3: Can you explain the principles of liquid-liquid extraction for this application?
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6] After neutralizing the excess HCl, your C-Phenyl-C-pyridin-3-yl-methylamine is in its free base form, which is more soluble in organic solvents. The inorganic salts formed during neutralization (e.g., NaCl) are highly soluble in the aqueous phase but insoluble in the organic solvent. This allows for the selective transfer of your desired compound into the organic layer, leaving the salts behind.
Q4: What is the estimated pKa of C-Phenyl-C-pyridin-3-yl-methylamine and why is it important?
The pKa of the conjugate acid of pyridine is approximately 5.2.[8][9]
The pKa of the conjugate acid of benzylamine is around 9.3.
The methylamine nitrogen in your compound is a benzylic amine and is expected to be the more basic of the two. Therefore, the pKa of the conjugate acid of C-Phenyl-C-pyridin-3-yl-methylamine is likely to be in the range of 9-10.
Knowing the pKa is crucial for selecting the correct pH for extraction. A general rule is to adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the amine's conjugate acid to ensure it is in its free base form for extraction into the organic layer.[2] Conversely, to extract a basic amine into an aqueous layer, the pH should be at least 2 pKa units below the pKa of its conjugate acid.[2]
Q5: How can I confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of your final C-Phenyl-C-pyridin-3-yl-methylamine product.
Column: A C18 reversed-phase column is suitable for the separation of aromatic compounds.[10]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[10][11]
Detection: A UV detector set at a wavelength where the compound has maximum absorbance will provide good sensitivity. A photodiode array (PDA) detector is even better as it can help identify impurities by their UV spectra.[10]
Experimental Protocols
Protocol 1: Neutralization and Liquid-Liquid Extraction
This protocol describes a standard procedure for the neutralization of excess HCl and subsequent extraction of the free amine.
Preparation: Start with your aqueous solution of C-Phenyl-C-pyridin-3-yl-methylamine hydrochloride. If the sample is in an organic solvent, it may be necessary to first remove the solvent under reduced pressure and redissolve the residue in dilute acid.
Neutralization:
Place the acidic aqueous solution in a flask or beaker with a magnetic stirrer.
Slowly add a saturated aqueous solution of sodium bicarbonate (or 1M sodium carbonate) dropwise.
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is stable at >10.
Extraction:
Transfer the basified aqueous solution to a separatory funnel.
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
Allow the layers to separate.
Drain the lower (organic, if using dichloromethane) or upper (organic, if using ethyl acetate) layer into a clean flask.
Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
Drying and Concentration:
Combine the organic extracts.
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude free amine.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general method for the purification of the crude free amine.
Sample Preparation (Dry Loading):
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
Column Packing:
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in n-hexane).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Loading and Elution:
Carefully add the dry-loaded sample to the top of the packed column.
Begin eluting with the initial mobile phase, collecting fractions.
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
Monitor the fractions by TLC to identify those containing the pure product.
Isolation:
Combine the pure fractions.
Remove the solvent under reduced pressure to obtain the purified C-Phenyl-C-pyridin-3-yl-methylamine.
Visualizations
Caption: Workflow for isolating the free amine.
References
Chunduri, V. R., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2259-2264.
Filo. (2025, September 12). Correct order of basic strength of the given compounds is: (i) Pyridine... Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]
Brainly.in. (2018, June 18). Between pyridine and benzyl amine, which is more basic. Retrieved from [Link]
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
Quora. (2020, November 24). Which is more basic, benzene or pyridine? Why? Retrieved from [Link]
Der Pharma Chemica. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
Organic Syntheses. (n.d.). methylamine hydrochloride. Retrieved from [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
PubChemLite. (n.d.). Phenyl(pyridin-3-yl)methanamine (C12H12N2). Retrieved from [Link]
KNAUER. (2022, April 15). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
Chemistry Stack Exchange. (2016, September 13). What is the pKa of methylamine. Retrieved from [Link]
ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
BuyersGuideChem. (n.d.). C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. Retrieved from [Link]
ResearchGate. (2025, August 9). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Retrieved from [Link]
PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
ACS Publications. (2008, February 27). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C−H Activation. Retrieved from [Link]
Technical Support Center: Overcoming Steric Hindrance in C-Phenyl-C-pyridin-3-yl-methylamine Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe synthetic bottlenecks when working with bulky diarylmethy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe synthetic bottlenecks when working with bulky diarylmethylamines.
C-Phenyl-C-pyridin-3-yl-methylamine (also known as phenyl(pyridin-3-yl)methanamine) presents a unique challenge. The α-carbon is flanked by two bulky aromatic rings (a phenyl and a pyridin-3-yl group), creating a highly congested spatial environment around the nucleophilic nitrogen. This guide synthesizes mechanistic causality with field-proven methodologies to help you troubleshoot, optimize, and validate your coupling reactions.
I. Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why does C-Phenyl-C-pyridin-3-yl-methylamine exhibit such poor reactivity in standard nucleophilic substitutions?A: The reactivity of an amine is fundamentally governed by the spatial accessibility of its nitrogen lone pair. In this diarylmethylamine, the bulky aromatic rings physically block the approach of electrophiles, severely increasing the activation energy required for bond formation[1]. While the inherent basicity (pKa) of the amine remains relatively stable, nucleophilicity is vastly more sensitive to steric effects than basicity. Consequently, the amine acts as a poor nucleophile, leading to sluggish reaction rates or complete failure in standard S_N2 or amide coupling reactions[2].
Q2: Standard EDC/HOBt amide coupling failed completely. What is the mechanistic advantage of switching to HATU or COMU?A: EDC/HOBt generates an OBt active ester, which is often too bulky to be attacked by a highly hindered diarylmethylamine. HATU, conversely, generates an OAt active ester. The neighboring pyridine nitrogen in the OAt leaving group provides an anchimeric assistance (neighboring group participation) effect, which accelerates the nucleophilic attack. COMU utilizes an Oxyma leaving group, offering coupling efficiencies comparable to HATU but with a reduced allergenic profile and higher solubility, making it highly effective for sterically hindered substrates[3].
Q3: Even HATU is failing. What is the ultimate solution for amide bond formation with this specific amine?A: When highly active esters fail, acyl fluorides are the premier choice. Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but behave as exceptionally activated electrophiles toward amines. The unique nature of the carbonyl-fluoride bond minimizes steric hindrance between the two coupling partners[4]. Reagents like TFFH or BTFFH can generate acyl fluorides in situ under mild conditions, bypassing the need for hazardous fluorinating agents[3][4]. Alternatively, the direct coupling of Grignard reagents to isocyanates has been shown to bypass traditional tetrahedral intermediate bottlenecks entirely[5].
II. Strategic Decision Workflow
To minimize trial-and-error, follow this logical workflow for selecting the appropriate coupling strategy based on your target electrophile.
Decision tree for selecting coupling strategies based on electrophile steric bulk.
III. Troubleshooting Guide & Quantitative Data
Issue 1: Low Yield or Unreacted Amine in Amide Coupling
Symptom: LC-MS shows >80% unreacted C-Phenyl-C-pyridin-3-yl-methylamine after 24 hours.
Root Cause: The activation energy barrier for the nucleophilic attack on the active ester is too high due to steric clash.
Resolution: Elevate the reactivity of the electrophile by switching the coupling reagent. Refer to the quantitative comparison table below to select a reagent with higher steric tolerance.
Table 1: Quantitative Comparison of Coupling Reagents for Bulky Amines
Coupling Reagent
Active Intermediate
Relative Steric Tolerance
Byproduct Profile
Recommended Use Case
EDC / HOBt
OBt Ester
Low
Water-soluble urea
Unhindered primary amines
HATU
OAt Ester
High
Tetramethylurea
Moderately hindered amines
COMU
Oxyma Ester
High
Morpholine-based urea
Bulky amines / Microwave SPPS
TFFH / BTFFH
Acyl Fluoride
Very High
Tetramethylurea
Extremely hindered diarylmethylamines
Issue 2: Failure in Buchwald-Hartwig Amination
Symptom: Formation of dehalogenated starting material (reduction) instead of the desired C-N coupled product.
Root Cause: The bulky diarylmethylamine coordinates poorly to the palladium center, or the steric bulk prevents the crucial reductive elimination step, leading to catalyst poisoning or off-target β-hydride elimination.
Resolution: Utilize highly specialized bulky phosphine ligands. Carbazolyl-derived P,N-ligands or BrettPhos provide a flexible coordination environment that accommodates the steric bulk of the amine while forcing the palladium center into a geometry that promotes rapid reductive elimination[6].
IV. Self-Validating Experimental Protocols
Protocol A: Amide Coupling via In Situ Acyl Fluoride Generation (BTFFH)
This protocol utilizes BTFFH to generate an acyl fluoride, minimizing steric clash during the transition state[4].
Mechanistic pathway of in situ acyl fluoride generation and subsequent amide coupling.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM (0.1 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. Stir for 30 minutes at room temperature.
Validation Check 1 (Self-Validating Step): Quench a 5 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the carboxylic acid mass and the appearance of the methyl ester (formed by the reaction of the highly reactive acyl fluoride with methanol) confirms successful in situ activation.
Nucleophilic Attack: Add C-Phenyl-C-pyridin-3-yl-methylamine (1.1 eq) to the reaction mixture.
Thermal Modulation: If steric hindrance is extreme, transfer the sealed vial to a microwave reactor and heat at 60 °C for 2 hours.
Validation Check 2: Analyze via LC-MS. The disappearance of the acyl fluoride intermediate validates the completion of the nucleophilic attack.
Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Pd-Catalyzed C-N Cross-Coupling for Bulky Amines
For coupling C-Phenyl-C-pyridin-3-yl-methylamine to aryl halides, specialized ligands are non-negotiable[6].
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd(OAc)₂ (2 mol%), a bulky biaryl phosphine ligand (e.g., BrettPhos or Carbazolyl-derived L4) (4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.5 eq).
Reagent Addition: Add the aryl chloride (1.0 eq) and C-Phenyl-C-pyridin-3-yl-methylamine (1.2 eq).
Solvent: Add anhydrous, degassed toluene (0.2 M). Seal the vial with a PTFE-lined cap.
Reaction: Heat the mixture at 100 °C for 12–24 hours under vigorous stirring.
Validation Check (Self-Validating Step): Monitor the reaction via GC-MS or LC-MS. The absence of dehalogenated aryl starting material confirms that the bulky ligand successfully prevented off-target reduction and promoted the desired reductive elimination.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate the filtrate for column chromatography.
V. References
"The Synthesis of Sterically Hindered Amides", Chimia,[Link]
"Nucleophilicity Trends of Amines", Master Organic Chemistry,[Link]
"Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling", Royal Society of Chemistry, [Link]
"Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex", Organic Chemistry Portal, [Link]
Preventing degradation of C-Phenyl-C-pyridin-3-yl-methylamine in solution
Welcome to the dedicated technical support guide for C-Phenyl-C-pyridin-3-yl-methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for C-Phenyl-C-pyridin-3-yl-methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design robust experiments and ensure the integrity of your results.
Introduction: Understanding the Molecule's Vulnerabilities
C-Phenyl-C-pyridin-3-yl-methylamine is a bifunctional molecule featuring two key reactive centers: the basic nitrogen atom within the pyridine ring and the primary amine of the methylamine group.[1][2] The pyridine ring, being electron-deficient, influences the molecule's overall electronic properties, while the exocyclic amine provides a primary site for nucleophilic reactions and oxidation.[1][2] Degradation in solution is primarily driven by three factors: oxidation , pH-mediated hydrolysis , and photolysis . Understanding these pathways is the first step toward prevention.
Frequently Asked Questions (FAQs)
Q1: My C-Phenyl-C-pyridin-3-yl-methylamine solution changed color (e.g., turned yellow/brown) after a few days on the benchtop. What is happening?
This is a classic sign of oxidative degradation. The primary amine and the pyridine nitrogen are susceptible to oxidation, which can lead to the formation of colored impurities, such as N-oxides and nitroso derivatives.[3][4] Ambient oxygen, especially when catalyzed by trace metal ions or light, can accelerate this process.
Q2: I've observed a new peak in my HPLC analysis of a stock solution stored in the refrigerator. Why is it degrading even at low temperatures?
While low temperatures slow down reaction kinetics, they do not stop them entirely. Several factors could be at play:
Dissolved Oxygen: Standard solvents contain dissolved oxygen. If the solution was not prepared with de-gassed solvents, oxidation can still occur over time.
pH of the Solvent: Unbuffered aqueous solutions or protic solvents like methanol can have a pH that promotes slow hydrolysis or other pH-dependent reactions.
Container Type: Using inappropriate plastic containers can lead to leaching of contaminants that may catalyze degradation. Always use amber glass vials for long-term storage.
Q3: Can I dissolve the compound in water for my experiments?
Yes, but with precautions. While the amine and pyridine moieties impart some aqueous solubility, especially at acidic pH, pure water is not an ideal solvent for long-term stability due to its variable pH (from dissolved CO₂) and oxygen content. For aqueous studies, a buffered solution is strongly recommended. The salt form of the compound (e.g., hydrochloride) generally exhibits better stability in solution than the free base because protonation of the nitrogen atoms reduces their susceptibility to oxidation.[5]
Troubleshooting Guide: Investigating and Preventing Degradation
If you suspect degradation, a systematic approach is necessary to identify the cause and implement a corrective action plan.
Workflow for Investigating Degradation
The following workflow provides a logical sequence for troubleshooting instability issues.
Caption: A systematic workflow for troubleshooting compound degradation.
Key Degradation Pathways and Their Chemistry
Oxidative Degradation: This is often the most significant pathway. The lone pair of electrons on the nitrogen atoms can be attacked by oxidizing agents, including atmospheric oxygen.
Mechanism: The primary amine can be oxidized to a nitroso or nitro compound. The pyridine nitrogen can be oxidized to a pyridine-N-oxide.[3][4] These reactions are often radical-mediated and can be accelerated by light (phot-oxidation) and metal ions.
Prevention:
Use de-gassed solvents (sparge with nitrogen or argon for 15-20 minutes).
Store solutions under an inert atmosphere (e.g., nitrogen blanket).
Add an antioxidant like Butylated Hydroxytoluene (BHT) in non-biological experiments, if compatible.
Work with amber vials or protect solutions from light.[6]
pH-Dependent Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can catalyze degradation, particularly if impurities from synthesis are present.
Mechanism: In strongly acidic solutions, prolonged heating can lead to cleavage, though this is less common for the C-C bonds in this structure.[6] Strongly basic conditions are generally more detrimental to amine stability.
Prevention:
Maintain the solution pH within a stable range, typically pH 3-6. This keeps the amine groups protonated, which enhances stability.[5]
Use well-characterized buffers (e.g., acetate, phosphate) at low concentrations (10-25 mM) to avoid buffer-catalyzed degradation.
Protocols for Ensuring Solution Stability
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol is designed to create a stock solution suitable for storage and subsequent dilution for experiments.
Solvent Selection & Preparation:
Choose a high-purity (HPLC or ACS grade) aprotic solvent like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). If an aqueous buffer is required, use a buffer system where the compound is soluble and stable (e.g., 25 mM acetate buffer, pH 4.5).
De-gas the chosen solvent by sparging with high-purity nitrogen or argon gas for at least 20 minutes. This is critical for removing dissolved oxygen.
Weighing and Dissolution:
Weigh the C-Phenyl-C-pyridin-3-yl-methylamine solid in a clean, dry container.
Add the de-gassed solvent to the desired final concentration and dissolve completely, using gentle sonication if necessary.
Storage:
Aliquot the stock solution into smaller volume, amber glass HPLC vials with PTFE-lined screw caps. This minimizes headspace and reduces the impact of repeated freeze-thaw cycles.
Blanket the headspace of each vial with nitrogen or argon before sealing.
Store vials at ≤ -20°C for long-term storage or 2-8°C for short-term use.[7][8]
Protocol 2: Forced Degradation (Stress Testing) Study
A forced degradation study is essential for validating that your analytical method is "stability-indicating" and for understanding how the compound behaves under stress.[9][10][11] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[9]
Stress Condition
Reagent/Method
Typical Conditions
Primary Degradation Pathway Targeted
Acid Hydrolysis
0.1 M HCl
Heat at 60°C for 24-48 hours
Hydrolysis
Base Hydrolysis
0.1 M NaOH
Room temperature for 12-24 hours
Hydrolysis, Racemization
Oxidation
3% H₂O₂
Room temperature for 24 hours
Oxidation (N-oxide formation)
Thermal Stress
Heat in oven
70°C for 48 hours (as solid & in solution)
Thermolysis
Photolytic Stress
UV/Vis light exposure
Expose solution to light (ICH Q1B guidelines)
Photolysis, Photo-oxidation
Execution Steps:
Prepare separate solutions of C-Phenyl-C-pyridin-3-yl-methylamine (e.g., at 1 mg/mL) for each stress condition.
Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
Expose the samples to the conditions outlined in the table.
Analyze samples at various time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating HPLC-UV method.[5]
The method must demonstrate the ability to separate the intact parent compound from all formed degradation products.[5][11]
Protocol 3: Development of a Stability-Indicating HPLC Method
This is a foundational method for all stability assessments.
Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.[5]
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[5]
Mobile Phase:
A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid improves peak shape for the basic analytes.
B: Acetonitrile or Methanol.
Gradient Elution: Start with a gradient that allows for the elution of polar degradants first, followed by the parent compound. A typical gradient might be 5% to 95% B over 20-30 minutes.
Detection: Use a PDA detector to monitor across a range of wavelengths (e.g., 210-400 nm) to identify peaks that may not be visible at the parent compound's λmax. The pyridine and phenyl rings should provide strong UV absorbance around 254-275 nm.[5]
Method Validation: Inject samples from the forced degradation study to prove specificity. The parent peak should be spectrally pure (as determined by the PDA detector) and well-resolved from all degradant peaks.[3][11]
Caption: Primary degradation pathways for C-Phenyl-C-pyridin-3-yl-methylamine.
References
Singh, R., & Rehman, Z. U. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
LUPRO. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Klassen, P., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–288. Retrieved from [Link]
Abubakar, I. B., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry & Chemical Technology, 15(3), 329-338. Retrieved from [Link]
ResearchGate. (2004). (PDF) Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
Optimizing pH conditions for extraction of C-Phenyl-C-pyridin-3-yl-methylamine
Technical Support Center: C-Phenyl-C-pyridin-3-yl-methylamine Extraction Welcome to the technical support center for the extraction of C-Phenyl-C-pyridin-3-yl-methylamine. This guide provides in-depth, experience-based a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: C-Phenyl-C-pyridin-3-yl-methylamine Extraction
Welcome to the technical support center for the extraction of C-Phenyl-C-pyridin-3-yl-methylamine. This guide provides in-depth, experience-based answers and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to master the pH-dependent extraction of this molecule.
Understanding the Molecule: Physicochemical Properties
C-Phenyl-C-pyridin-3-yl-methylamine, or 1-phenyl-1-(pyridin-3-yl)methanamine, is a dibasic compound. Its behavior during liquid-liquid extraction (LLE) is governed by the protonation state of its two basic centers: the primary aliphatic amine and the pyridine ring nitrogen. Understanding their respective pKa values is the cornerstone of developing a successful extraction strategy.
Property
Value (Predicted/Analog-Based)
Rationale & Implications for Extraction
Structure
Phenyl-CH(NH₂)-Pyridin-3-yl
The molecule possesses two distinct basic nitrogen atoms.
pKa₁ (Aliphatic Amine)
~9.3
Based on benzylamine (pKa 9.33)[1][2][3][4], this amine will be protonated (R-NH₃⁺) at pH < 7.3 and neutral (R-NH₂) at pH > 11.3.
pKa₂ (Pyridine Ring)
~5.2
Based on pyridine (pKa 5.25)[5], this nitrogen will be protonated at pH < 3.2 and neutral at pH > 7.2.
Solubility
Neutral form is soluble in organic solvents; protonated forms are soluble in water.
This differential solubility is the principle that allows for pH-controlled extraction.
Q1: What is the fundamental principle behind pH-controlled extraction for this compound?
Answer: The principle is to manipulate the equilibrium between the compound's charged (protonated) and neutral (un-protonated) forms. Organic solvents readily dissolve the neutral, nonpolar form of the molecule, while the aqueous phase dissolves the charged, polar, protonated forms. By adjusting the pH of the aqueous phase, we control which form dominates, thus dictating which layer the compound will favor.[6][7]
The two key equilibria are:
Amine Protonation: R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻
Pyridine Protonation: Py + H₃O⁺ ⇌ PyH⁺ + H₂O
The diagram below illustrates how the molecule's charge changes with pH, directly impacting its solubility and extractability.
Figure 1. Relationship between pH, molecular charge, and extraction behavior.
Q2: To extract the compound from an aqueous solution into an organic solvent (e.g., dichloromethane), what pH should I use?
Answer: You must adjust the aqueous phase to a basic pH, specifically pH > 11.3 .
Causality: To move the compound from water to an organic solvent, it must be in its most nonpolar, neutral form. According to the Henderson-Hasselbalch principle, a compound is predominantly in its basic (neutral) form when the pH is at least 2 units above its pKa.[8] The highest pKa in your molecule is that of the aliphatic amine (~9.3). Therefore, setting the pH to > (9.3 + 2.0) = 11.3 ensures that both the amine and the pyridine nitrogen are deprotonated and uncharged, maximizing the compound's affinity for the organic phase. A common choice is pH 12-13.[9]
Q3: I have the compound in an organic solvent. How do I "back-extract" it into a clean aqueous phase for purification?
Answer: You must wash the organic phase with an acidic aqueous solution, specifically at pH < 3.2 .
Causality: To pull the compound from the organic layer into the aqueous layer, it must be converted into its charged, water-soluble form. The lower pKa is that of the pyridine ring (~5.2). By setting the aqueous pH to < (5.2 - 2.0) = 3.2, you ensure that both nitrogen atoms are fully protonated (R-NH₃⁺ and PyH⁺). This dicationic form is highly polar and will readily partition into the acidic aqueous phase. A 1M HCl solution (pH 0) is a robust choice.
Q4: My extraction is inefficient, and I'm getting a thick layer between the organic and aqueous phases. What's happening and how do I fix it?
Answer: You are likely dealing with an emulsion , which is a common problem in liquid-liquid extractions, especially with complex sample matrices.[10] An emulsion is a suspension of fine droplets of one liquid within the other, preventing a clean separation.
Troubleshooting Guide for Emulsions:
Technique
Description & Causality
When to Use
Gentle Inversions
Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[10]
Prevention: Use this as your standard mixing technique.
"Salting Out"
Add a saturated solution of sodium chloride (brine) or solid NaCl to the funnel and mix gently.[10][11] The salt increases the ionic strength and density of the aqueous layer, which destabilizes the emulsion and forces the organic and aqueous phases to separate more distinctly.[12]
Disruption: This is the most common and effective first step for breaking an existing emulsion.
Centrifugation
If the emulsion persists, transfer the mixture to centrifuge tubes. The applied g-force will physically break the emulsion and compact the layers.[13][14]
Stubborn Emulsions: Effective when salting out fails.
Filtration
Pass the mixture through a plug of glass wool or a phase separation filter paper.[10] These materials can help coalesce the fine droplets.
Particulate-Heavy Samples: Useful if solid particulates are stabilizing the emulsion.
Change Solvent
If emulsions are a persistent problem with your specific sample matrix and solvent system, consider using a different, less-emulsion-prone organic solvent.[13]
Chronic Issues: A method development step for problematic sample types.
Experimental Protocols
Protocol 1: General Procedure for pH-Optimized Extraction
This protocol details the extraction of C-Phenyl-C-pyridin-3-yl-methylamine from an aqueous sample into an organic solvent.
Materials:
Aqueous sample containing the target compound
Dichloromethane (DCM) or Ethyl Acetate
5 M Sodium Hydroxide (NaOH) solution
1 M Hydrochloric Acid (HCl) solution
Saturated Sodium Chloride (Brine) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Separatory funnel, beakers, pH meter or pH strips
Workflow:
Figure 2. Step-by-step workflow for the extraction process.
Step-by-Step Methodology:
pH Adjustment: Transfer your aqueous sample to a separatory funnel. Slowly add 5 M NaOH while monitoring the pH. Adjust until the pH is stable above 11.5.
First Extraction: Add a volume of dichloromethane equal to that of your aqueous sample. Stopper the funnel and gently invert it 10-15 times, venting after every few inversions to release pressure.
Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.
Collect Organic Layer: Carefully drain the lower organic layer (DCM) into a clean flask.
Repeat Extraction: Repeat steps 2-4 two more times with fresh portions of DCM, combining all organic extracts. This ensures quantitative recovery.
Wash (Optional): To remove any water-soluble basic impurities, wash the combined organic layers with brine.
Drying: Dry the organic extract by adding anhydrous sodium sulfate until it no longer clumps.
Isolation: Filter the dried solution to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the extracted compound.
References
PubChem. (n.d.). Benzylamine. National Center for Biotechnology Information. Retrieved from [Link]
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Scent.vn. (n.d.). Benzylamine (CAS 100-46-9). Retrieved from [Link]
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from [Link]
Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Retrieved from [Link]
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
ResearchGate. (2016, January 8). Separation of amines in bi- and triphasic systems. I - Liquid-liquid extraction. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Problems with extractions. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Liquid-Liquid Extraction. Retrieved from [Link]
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
Chegg.com. (2018, January 22). Solved I. (2006) In the table below are pK, values for the.... Retrieved from [Link]
ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... Retrieved from [Link]
ChemSurvival. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. Retrieved from [Link]
ChemSurvival. (2013, June 17). Intro to Designing Acid-Base Extractions - Part 2 of 2. YouTube. Retrieved from [Link]
Reddit. (2014, September 8). How can I optimize an extraction?. r/chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
ResearchGate. (2013, October 6). How does one calculate Pka value for Pyridinium by using pka value of pyridine?. Retrieved from [Link]
ChemSurvival. (2012, September 26). How pH Affects partitioning of organic compounds. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). (a) Effect of solution pH on extraction efficiency of 2,4-D. Retrieved from [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
University of Tartu, Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]
PubChem. (n.d.). 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
PubChemLite. (n.d.). Phenyl(pyridin-3-yl)methanamine (C12H12N2). Retrieved from [Link]
Addressing hygroscopicity of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
Answering the user's request.## Technical Support Center: C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride A Guide for Researchers on Managing Hygroscopicity Welcome to the technical support center for C-Phenyl-C-pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the user's request.## Technical Support Center: C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
A Guide for Researchers on Managing Hygroscopicity
Welcome to the technical support center for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. As Senior Application Scientists, we understand that handling highly polar, salt-form compounds presents unique challenges. This guide is designed to provide you with in-depth, practical solutions to the most common issue encountered with this compound: its hygroscopicity. Our goal is to equip you with the knowledge to ensure the accuracy, reproducibility, and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - The Science Behind the Problem
This section addresses the fundamental questions regarding the hygroscopic nature of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride.
Question 1: My vial of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride arrived as a free-flowing powder, but now it appears clumpy and sticky. What is happening?
Answer: You are observing the effects of hygroscopicity, which is the tendency of a substance to attract and absorb moisture from the surrounding environment. C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is a salt, and its polar nature, along with the presence of hydrophilic functional groups, gives it a strong affinity for water molecules.
When the compound absorbs atmospheric water, it can undergo several physical changes:
Clumping and Caking: Initial moisture absorption causes particles to stick together, losing their free-flowing nature. This is a direct result of the formation of liquid bridges between solid particles.[1]
Deliquescence: In environments with high relative humidity (RH), the compound can absorb enough water to dissolve and form a liquid solution.
Physical Property Alterations: Moisture absorption can lead to changes in volume, viscosity, and crystal structure, which can impact downstream processes and analytical results.[1][2]
It is crucial to understand that these are not just cosmetic changes; they are the first indicators of potential chemical instability and a loss of accuracy in your experiments.[2]
Question 2: Beyond the physical changes, how does this moisture absorption affect my experimental results?
Answer: The consequences of moisture uptake extend far beyond appearance and handling difficulties. The two primary concerns for a researcher are compromised sample integrity and inaccurate measurements.
Inaccurate Weighing: When you weigh a hygroscopic compound in an uncontrolled environment, the weight displayed on the balance will continuously increase as the material absorbs moisture. This makes it impossible to determine the true mass of the active compound, leading to errors in concentration calculations for your solutions. The inaccurate concentration of a material can have significant downstream impacts on your manufacturing process or experimental outcomes.[2]
Chemical Degradation: The presence of water can initiate or accelerate chemical degradation pathways, most commonly hydrolysis.[2][3] For an amine salt, this could potentially lead to the dissociation of the hydrochloride salt or other degradative reactions, altering the compound's purity and pharmacological activity.
Altered Dissolution Profile: For drug development professionals, changes in the physical state (from crystalline to amorphous, or the formation of hydrates) due to moisture can significantly alter the compound's solubility and dissolution rate, which are critical parameters for bioavailability.
The following diagram illustrates the cascading effects of uncontrolled moisture exposure.
Caption: Consequences of moisture absorption by a hygroscopic compound.
Question 3: How can I quantify the amount of water in my sample?
Answer: The gold-standard method for quantifying water content in pharmaceutical substances is the Karl Fischer titration (KFT).[4][5] This technique is highly specific to water and can detect even trace amounts, making it superior to less specific methods like Loss on Drying (LOD), especially for compounds that may have other volatile components or decompose at high temperatures.[6]
There are two main types of KFT:
Volumetric KFT: Best suited for samples with higher water content (typically >0.1%). It involves titrating the sample with an iodine-containing reagent until an endpoint is reached.[7]
Coulometric KFT: Ideal for samples with very low water content (<0.1%). In this method, iodine is generated electrochemically in the titration cell to react with the water.[7]
For C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, determining the initial water content upon receipt and periodically during storage is a critical quality control step. This value allows you to calculate the "anhydrous" weight of the compound for preparing solutions of precise concentration.
Part 2: Troubleshooting Guides & Protocols
This section provides actionable workflows and step-by-step protocols to mitigate the challenges posed by hygroscopicity.
Decision-Making Workflow for Handling
Before you even open the vial, a systematic approach is necessary. Use this workflow to guide your actions.
Caption: Workflow for initial handling of the hygroscopic compound.
Protocol 1: Accurate Weighing of a Hygroscopic Sample
Objective: To accurately weigh a precise mass of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride while minimizing moisture absorption.
Environment: This procedure MUST be performed in a controlled environment, such as a glove box with low relative humidity (<20% RH) or a balance enclosure continuously purged with dry nitrogen gas. A standard desiccator is suitable for storage but not for the dynamic process of weighing.[1]
Materials:
Analytical balance (4 or 5 decimal places)
Anti-static weighing dish or boat
Spatula
Pre-tared vials with tight-fitting caps for the weighed sample
Stopwatch
Procedure:
Environment Equilibration: Place all necessary materials (spatula, weighing dishes, vials) inside the controlled environment and allow them to equilibrate for at least 30 minutes. This removes any adsorbed surface moisture.
Compound Equilibration: Place the sealed stock vial of the compound inside the controlled environment and allow it to come to the ambient temperature of the enclosure (at least 1 hour). This prevents condensation from forming on the cold vial when it is opened.
Tare the Weighing Vessel: Place the weighing dish on the balance and tare it to zero.
Dispense the Compound: Quickly and carefully dispense an approximate amount of the compound onto the weighing dish. Avoid prolonged exposure of the bulk material to the environment by closing the stock vial immediately.
Monitor for Stability (Self-Validation Step): Record the mass. Start a stopwatch and observe the balance reading for 60 seconds.
If the mass is stable (e.g., drifts by <0.05 mg in 60 seconds), the environment is sufficiently dry. Record the final stable mass.
If the mass is continuously increasing , the compound is still absorbing residual moisture. This indicates the environment is not ideal. While not perfect, you must work quickly. Record the mass at a consistent time point (e.g., exactly 30 seconds after dispensing) for all weighings to maintain consistency, and note the instability in your lab notebook.
Transfer and Seal: Immediately transfer the weighed powder to a pre-tared vial and seal it tightly.
Final Mass: For utmost accuracy, weigh the sealed vial to get the final mass of the transferred compound.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately determine the percentage of water (% w/w) in a sample of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride.
Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer.[5]
Materials:
Karl Fischer Titrator (Volumetric)
KF Reagents (Titrante and Solvent)
High-purity methanol (or appropriate KF solvent)
Certified water standard or sodium tartrate dihydrate for titer determination
Gas-tight syringe or solid sample handling equipment
Procedure:
System Preparation:
Fill the titrator with fresh Karl Fischer reagents.
Condition the titration cell by running a "pre-titration" to neutralize any ambient moisture within the solvent until a stable, dry baseline is achieved.
Titer Determination (Standardization):
Accurately add a known amount of a certified water standard (e.g., 10 mg) or a stable hydrate like sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) into the conditioned cell.[6]
Start the titration. The instrument will dispense the titrant until all the water has reacted.
The titer (F), typically in mg H₂O / mL of titrant, is calculated. Perform this in triplicate and use the average value.
F = (Weight of water standard in mg) / (Volume of titrant in mL)
Sample Analysis:
Accurately weigh a sample of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (typically 50-100 mg, depending on expected water content) directly into the titration vessel or into a sample boat.
Seal the vessel and start the titration. The sample will dissolve, and the water will be titrated.
Record the volume of titrant consumed (V).
Calculation:
Calculate the percentage of water in the sample using the following formula:
% Water (w/w) = [(V * F) / (Weight of sample in mg)] * 100
Where:
V = Volume of titrant consumed for the sample (mL)
F = Titer of the KF reagent (mg/mL)
Using the Result: When preparing a stock solution, use the water content to calculate the mass of "as-is" material needed to achieve a desired concentration of the anhydrous compound.
Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (% Water / 100))
Part 3: Advanced Mitigation Strategies in Drug Development
For professionals in drug development, managing hygroscopicity is a critical aspect of creating a stable and effective final product. If the inherent hygroscopicity of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride proves too challenging, several formulation strategies can be employed.[8][9]
Strategy
Mechanism
Application
Film Coating
A polymer barrier is applied to the solid dosage form (e.g., tablet), physically shielding the active pharmaceutical ingredient (API) from atmospheric moisture.[8][[“]]
Most common and cost-effective method for tablets and pellets.
Encapsulation
The API is enveloped within a protective shell of another material, often using techniques like spray drying or coacervation.[9][[“]]
Useful for protecting sensitive powders before they are formulated into a final dosage form.
Co-processing with Excipients
The API is blended with hydrophobic or less hygroscopic excipients (e.g., certain starches or celluloses) that can preferentially absorb moisture or repel it, thus protecting the API.[8][[“]]
An integral part of the formulation design for tablets and capsules.
Crystal Engineering (Co-crystallization)
The API is co-crystallized with a benign co-former molecule. This creates a new, stable crystalline structure with altered physical properties, including potentially much lower hygroscopicity.[8][9]
An advanced technique used early in development to create a more robust solid form of the API.
These strategies aim to reduce the dependency on strict environmental controls during manufacturing and improve the shelf-life and stability of the final drug product.[8]
References
Lee, E., & Lee, S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2033. [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
Zheng, Y., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. [Link]
AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]
Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]
Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. [Link]
Technical Support Center: Purification of Diarylmethylamine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for separating impurities from diarylmethylamine intermediates. Diarylmethylamin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for separating impurities from diarylmethylamine intermediates. Diarylmethylamines are a crucial structural motif in many pharmaceuticals, and ensuring their purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide offers troubleshooting advice and frequently asked questions in a detailed question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of diarylmethylamine intermediates, providing potential causes and actionable solutions.
Problem 1: Low Purity of Diarylmethylamine Intermediate After Synthesis
Question: My initial purity analysis after synthesis shows multiple impurities. What are the likely sources of these impurities, and how should I approach their removal?
Answer:
Impurities in diarylmethylamine synthesis can originate from several sources:
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
Reaction Byproducts: Side reactions can generate various byproducts. Common byproducts in diarylmethylamine synthesis include isomerized aldimines and dimerization products.[1]
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium), and their byproducts can contaminate the product.[1][4]
Degradation Products: The diarylmethylamine product itself might degrade under the reaction or workup conditions, especially at elevated temperatures or in the presence of air and light.
Recommended Approach:
A systematic approach is crucial for tackling a complex impurity profile.
Impurity Identification: The first step is to identify the major impurities. Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for unknown impurities.[5][6]
Method Selection Based on Impurity Properties: Once the impurities are identified, you can devise a purification strategy based on their physicochemical properties. A multi-step approach is often necessary.
The following workflow provides a general strategy for purifying diarylmethylamine intermediates.
Caption: A general workflow for the purification of diarylmethylamine intermediates.
Problem 2: Emulsion Formation During Acid-Base Extraction
Question: I'm trying to purify my diarylmethylamine using acid-base extraction, but I'm getting a persistent emulsion at the interface of the organic and aqueous layers. How can I break this emulsion?
Answer:
Emulsion formation is a common problem during the liquid-liquid extraction of basic compounds like amines.[7] It is often caused by the presence of fine particulate matter, surfactants, or high concentrations of the amine salt at the interface.
Solutions:
Patience and Gentle Mixing: In some cases, allowing the separatory funnel to stand undisturbed for a period can lead to the separation of the layers. When mixing, use gentle inversions rather than vigorous shaking.
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions. The increased ionic strength of the aqueous phase makes it more polar, which can force the separation of the less polar organic layer.
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can help to remove particulate matter that may be stabilizing the emulsion.
Changing the Solvent: If emulsions are persistent, consider changing the organic solvent to one with a significantly different density from water, such as dichloromethane (denser) or hexane (less dense).
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.
Problem 3: Product Tailing During Column Chromatography
Question: I am purifying my diarylmethylamine intermediate using silica gel column chromatography, but the product is eluting as a broad, tailing band. What causes this, and how can I improve the peak shape?
Answer:
The basic nature of amines is the primary cause of tailing on silica gel, which is an acidic stationary phase.[8] The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a non-ideal elution profile.
Solutions:
Addition of a Basic Modifier to the Eluent: Adding a small amount of a basic modifier to the mobile phase can significantly improve peak shape.[8]
Triethylamine (TEA): Typically, 0.1-1% triethylamine is added to the eluent. The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them from the diarylmethylamine.
Ammonia: A solution of methanol saturated with ammonia can also be used as a component of the mobile phase.
Use of a Different Stationary Phase:
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
Reversed-Phase Chromatography (C18): If the diarylmethylamine has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option, often providing very sharp peaks.
Derivatization: In some cases, temporarily protecting the amine functionality (e.g., as a carbamate) can make the compound less polar and less prone to tailing on silica gel. The protecting group can then be removed after purification.
Problem 4: Difficulty in Crystallizing the Diarylmethylamine Intermediate
Question: My diarylmethylamine intermediate is an oil, and I am struggling to induce crystallization. What strategies can I try?
Answer:
Inducing crystallization can sometimes be more of an art than a science, but several techniques can be employed:
Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A systematic screening of different solvents and solvent mixtures is recommended.
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to a supersaturated solution can induce crystallization.
Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals. This can be achieved by leaving the solution in a loosely covered beaker or flask.
Salt Formation: Amines can often be readily crystallized as their corresponding salts (e.g., hydrochloride, hydrobromide, or tartrate). The salt can then be neutralized in a subsequent step to regenerate the free amine. This is a very common and effective strategy.[9]
Crystallization-Induced Dynamic Resolution (CIDR): For chiral diarylmethylamines, CIDR can be a powerful technique to not only crystallize the desired enantiomer but also to convert the undesired enantiomer into the desired one in situ, thus increasing the overall yield.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose technique for purifying diarylmethylamine intermediates?
A1: There is no single "best" technique, as the optimal method depends on the specific impurities present. However, a combination of acid-base extraction followed by either crystallization or column chromatography is a very common and effective strategy. Acid-base extraction is excellent for removing non-basic organic impurities and acidic byproducts.[7][11] Crystallization is a cost-effective method for obtaining high-purity material if the compound is a solid.[10] Column chromatography offers high resolving power for separating closely related impurities.[12]
Q2: How can I separate enantiomers of a chiral diarylmethylamine?
A2: The separation of enantiomers (chiral resolution) is a common challenge. Several methods are available:
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[9] These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer of the amine can then be regenerated by treating the isolated diastereomeric salt with a base.
Chiral Chromatography: Chiral HPLC or SFC (Supercritical Fluid Chromatography) using a chiral stationary phase can be used to separate enantiomers. This technique is often used for both analytical and preparative-scale separations.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Asymmetric Synthesis: The most elegant approach is to synthesize the desired enantiomer directly using a stereoselective synthesis.[3][4][13]
Q3: What analytical techniques are essential for assessing the purity of my diarylmethylamine intermediate?
A3: A suite of analytical techniques is typically employed to ensure the purity of pharmaceutical intermediates:
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis, allowing for the quantification of the main component and any impurities.[6][14]
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weights of the main component and impurities, which is crucial for their identification.[5][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the desired product and to identify and quantify impurities.[5][14]
Gas Chromatography (GC): This is used to determine the presence of residual solvents.[6]
Elemental Analysis: This can be used to confirm the elemental composition of the final product.
Quantitative Data Example: Impurity Removal by Recrystallization
The following table illustrates the effectiveness of recrystallization for removing a known impurity.
Analysis
Crude Product
After Recrystallization
Purity (by HPLC)
95.2%
99.8%
Impurity A (by HPLC)
3.5%
< 0.1%
Appearance
Off-white solid
White crystalline solid
Experimental Protocols
Protocol 1: General Acid-Base Extraction Procedure for Diarylmethylamine Purification
Dissolution: Dissolve the crude diarylmethylamine intermediate in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[16] The diarylmethylamine will be protonated and move into the aqueous layer as the ammonium salt, leaving non-basic impurities in the organic layer.
Separation: Separate the aqueous layer containing the product from the organic layer containing impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10).[16] This will deprotonate the ammonium salt and precipitate the free diarylmethylamine.
Extraction of Pure Product: Extract the regenerated diarylmethylamine back into a fresh portion of the organic solvent.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified diarylmethylamine.
Caption: Workflow for acid-base extraction of diarylmethylamines.
Protocol 2: Troubleshooting Tailing in Column Chromatography
Prepare the Slurry: Prepare a slurry of silica gel in the chosen eluent system.
Add Triethylamine: To the eluent system, add 0.5% (v/v) triethylamine. For example, if your eluent is 20% ethyl acetate in hexanes, for every 100 mL of eluent, add 0.5 mL of triethylamine.
Pack the Column: Pack the column with the silica gel slurry containing triethylamine.
Equilibrate: Equilibrate the packed column by running several column volumes of the triethylamine-modified eluent through it.
Load the Sample: Dissolve the crude diarylmethylamine in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column.
Elute: Elute the column with the triethylamine-modified eluent, collecting fractions and analyzing them by TLC or HPLC.
References
Beaver, M. G., Langille, N. F., Cui, S., Fang, Y.-Q., Bio, M. M., Potter-Racine, M.S., Tan, H., & Hansen, K. B. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development, 20(7), 1325–1331. [Link]
Beaver, M. G., Langille, N. F., Cui, S., Fang, Y.-Q., Bio, M. M., Potter-Racine, M. S., Tan, H., & Hansen, K. B. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8. datapdf.com. [Link]
Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
Li, M., Yücel, B., Adrio, J., Bellomo, A., & Walsh, P. J. (2014). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. Beilstein Journal of Organic Chemistry, 10, 2037–2043. [Link]
ResearchGate. (n.d.). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. [Link]
PubMed. (2023). Synthesis of Chiral Diarylmethylamines by Cobalt-Catalyzed Enantioselective C-H Alkoxylation. [Link]
ACS Publications. (2016). Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines. The Journal of Organic Chemistry, 81(15), 6432–6440. [Link]
Chu, L., Wang, X.-C., Moore, C. E., Rheingold, A. L., & Yu, J.-Q. (2013). Pd-Catalyzed Enantioselective C–H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines. Journal of the American Chemical Society, 135(44), 16344–16347. [Link]
Organic Chemistry Portal. (n.d.). Diarylmethylamine synthesis by C-C coupling. [Link]
Scilit. (n.d.). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. [Link]
OAE Publishing Inc. (n.d.). The recent advances in the contribution of chiral triarylmethanes and tetraarylmethanes with organocatalysts. [Link]
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]
Beilstein-Institut. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Beilstein Journal of Organic Chemistry, 7, 988–993. [Link]
PubMed. (2021). [Separation and identification of impurities from intermediates of istradefylline]. [Link]
ResearchGate. (n.d.). Synthesis of chiral diarylmethylamines via transition metal‐catalyzed enantioselective C−H activation strategy. [Link]
PDF. (n.d.). Separation and identification of an impurity from the istradefylline intermediate. [Link]
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
PubMed. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. [Link]
MDPI. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]
PMC. (2025). Sequential separation of anti-diabetic drugs in the presence of melamine as impurity using chromatographic methods. [Link]
ResearchGate. (n.d.). Synthesis of Chiral Diarylmethylamines by Cobalt‐Catalyzed Enantioselective C‐H Alkoxylation | Request PDF. [Link]
3M India. (n.d.). Chromatography Filters for Biopharmaceutical Manufacturing. [Link]
ResearchGate. (n.d.). The Separation Behavior of Impurities in the Purification of High-Purity Magnesium via Vacuum Distillation. [Link]
Diva-Portal.org. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules. [Link]
An In-Depth Technical Guide to the ¹H NMR Interpretation of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of C-Phenyl-C-pyridin-3-yl-methylamine d...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview, but a practical, in-depth guide grounded in established spectroscopic principles and comparative data analysis. We will explore the expected chemical shifts, multiplicities, and coupling constants, and compare these with structurally related compounds to provide a robust framework for spectral assignment and structural verification.
Introduction: The Structural Significance of Diarylmethylamines
C-Phenyl-C-pyridin-3-yl-methylamine and its derivatives are of significant interest in medicinal chemistry due to their structural resemblance to a variety of biologically active compounds. The diarylmethylamine scaffold is a common motif in pharmaceuticals, and understanding its conformational and electronic properties is crucial for drug design and development. ¹H NMR spectroscopy is an unparalleled tool for elucidating the three-dimensional structure and electronic environment of such molecules in solution. The dihydrochloride salt form of the title compound introduces specific spectral features that will be a key focus of this guide.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While an experimental spectrum for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on the analysis of its constituent parts—a monosubstituted benzene ring, a 3-substituted pyridine ring (as a pyridinium ion), and a methine bridge—and by comparison with closely related, experimentally characterized analogs.
Expected Chemical Shifts and Multiplicities (in D₂O, referenced to a suitable standard):
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Notes
Pyridinium H-2
8.8 - 9.0
Singlet or narrow triplet
Most deshielded due to proximity to the positive charge on nitrogen.
Pyridinium H-6
8.6 - 8.8
Doublet
Deshielded by the adjacent nitrogen.
Pyridinium H-4
8.0 - 8.2
Doublet of triplets or multiplet
Influenced by coupling to H-2, H-5, and H-6.
Pyridinium H-5
7.8 - 8.0
Multiplet
Complex splitting due to coupling with H-4 and H-6.
Phenyl H-ortho, H-meta, H-para
7.4 - 7.6
Multiplet
The five protons of the unsubstituted phenyl ring will appear as a complex multiplet.
Methine CH
5.8 - 6.0
Singlet
Benzylic proton, deshielded by two aromatic rings.
Amine NH₃⁺
Variable (likely broad)
Singlet (broad)
Exchangeable with D₂O, may not be observed.
Causality Behind the Predicted Chemical Shifts
The predicted chemical shifts are a direct consequence of the electronic environment of each proton in the molecule.
The Pyridinium Ring: The protonation of the pyridine nitrogen to form a pyridinium ion has a profound deshielding effect on the ring protons. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring, causing all the pyridine protons to shift significantly downfield compared to neutral pyridine. The protons at the 2- and 6-positions (α to the nitrogen) are the most deshielded due to their proximity to the positive charge.
The Phenyl Ring: The protons of the monosubstituted benzene ring are expected to resonate in the typical aromatic region of 7.4-7.6 ppm. The integration of this region should correspond to five protons. The specific substitution pattern on a benzene ring can often be deduced from the splitting patterns, but for a monosubstituted ring, the signals often overlap to form a complex multiplet[1].
The Methine Proton: The proton on the carbon bridging the two aromatic rings (the benzylic proton) is significantly deshielded by the anisotropic effect of both aromatic systems. This effect arises from the circulation of π-electrons in the rings, which generates a local magnetic field that deshields protons located in the plane of the ring. Its chemical shift is expected to be in the range of 5.8-6.0 ppm.
Amine Protons: In the dihydrochloride salt, the amine group will be protonated to form an ammonium ion (-NH₃⁺). Protons on nitrogen often exhibit broad signals and their chemical shift is highly dependent on the solvent, temperature, and concentration. In a deuterated solvent like D₂O, these protons will exchange with deuterium and the signal may broaden and disappear.
Comparative Analysis with Structurally Similar Compounds
To validate our predicted spectrum, we will compare it with the experimental ¹H NMR data of closely related molecules.
Comparison with (3-Chlorophenyl)(pyridin-3-yl)methanamine hydrochloride
A study by Kumar et al. (2014) provides the ¹H NMR spectrum of (3-Chlorophenyl)(pyridin-3-yl)methanamine hydrochloride, a very close analog.
Proton(s) in (3-Chlorophenyl)(pyridin-3-yl)methanamine hydrochloride
Not explicitly reported, likely broad or exchanged
Source: Der Pharma Chemica, 2014, 6(3):103-110
The data from this analog strongly supports our predictions. The pyridinium protons are found downfield, and the methine proton is observed at approximately 5.9 ppm. The presence of the electron-withdrawing chloro group on the phenyl ring will slightly alter the chemical shifts of the phenyl protons compared to our target molecule, but the overall pattern is consistent.
Comparison with 3-(Aminomethyl)pyridine
The ¹H NMR spectrum of 3-(aminomethyl)pyridine provides a reference for the pyridine portion of the molecule in its neutral form.
Comparing this to our predicted pyridinium shifts highlights the significant downfield shift upon protonation. The methylene protons in 3-(aminomethyl)pyridine are considerably more shielded than the methine proton in our target molecule, which is expected due to the presence of only one aromatic ring and the absence of a second aromatic substituent on the same carbon.
Spin-Spin Coupling: Deciphering the Connectivity
The splitting pattern, or multiplicity, of each signal in a ¹H NMR spectrum provides crucial information about the number of neighboring protons.
Pyridine Ring Coupling Constants
The coupling constants (J-values) in a 3-substituted pyridine ring are characteristic and aid in the assignment of the signals.
Ortho coupling (³J): Between adjacent protons (e.g., H-4 and H-5, H-5 and H-6). Typically in the range of 4-8 Hz.
Meta coupling (⁴J): Between protons separated by two bonds (e.g., H-2 and H-4, H-4 and H-6). Typically smaller, around 1-3 Hz.
Para coupling (⁵J): Between protons separated by three bonds (e.g., H-2 and H-5). Usually very small or not observed (0-1 Hz).
The proton at the 2-position of the pyridinium ring is expected to be a singlet or a narrow triplet due to small meta-coupling to H-4 and H-6. The proton at the 6-position will likely be a doublet due to ortho-coupling with H-5. The protons at the 4- and 5-positions will show more complex splitting patterns due to multiple coupling interactions.
Experimental Protocols
For researchers wishing to acquire their own ¹H NMR data for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride or similar compounds, the following protocol is recommended.
Sample Preparation
Solvent Selection: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for hydrochloride salts. D₂O is often preferred to observe the exchange of labile N-H protons.
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing (δ = 0.00 ppm).
Homogenization: Ensure the sample is fully dissolved by vortexing or gentle warming.
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
1D ¹H Experiment: A standard one-pulse experiment is typically sufficient.
2D Experiments: If signal overlap is significant, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons with their directly attached carbons.
Conclusion
The ¹H NMR spectrum of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is predicted to exhibit a set of characteristic signals that can be confidently assigned based on fundamental NMR principles and comparison with structurally similar compounds. The key features to look for are the downfield-shifted pyridinium protons, the complex multiplet of the phenyl protons, and the deshielded singlet of the methine proton. This guide provides a robust framework for researchers to interpret the ¹H NMR spectrum of this and related diarylmethylamine compounds, aiding in structural verification and furthering research in medicinal and organic chemistry.
References
Kumar, A., Narasimhan, B., & Sharma, D. (2014). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 6(3), 103-110.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Jasperse, C. P. Short Summary of 1H-NMR Interpretation. [Link]
Advanced HPLC Method Development for C-Phenyl-C-pyridin-3-yl-methylamine Purity Analysis: A Comparative Guide
Executive Summary & The Analytical Challenge C-Phenyl-C-pyridin-3-yl-methylamine is a highly polar, basic compound characterized by a dual-nitrogen motif: a primary aliphatic amine and a pyridine ring. Developing a robus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
C-Phenyl-C-pyridin-3-yl-methylamine is a highly polar, basic compound characterized by a dual-nitrogen motif: a primary aliphatic amine and a pyridine ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents a classic chromatographic challenge. Standard reversed-phase methods frequently yield distorted, asymmetrical peaks for basic compounds, compromising resolution, integration accuracy, and quantitative reliability.
This guide objectively compares legacy column chemistries against advanced Superficially Porous Particle (SPP) endcapped columns, detailing the causality behind peak tailing and providing a self-validating protocol for optimal method development.
Mechanistic Causality: The Dual-Nitrogen Dilemma
In reversed-phase HPLC, analyte retention is intended to be driven by non-specific hydrophobic interactions. However, basic compounds like C-Phenyl-C-pyridin-3-yl-methylamine are highly susceptible to secondary retention mechanisms. The primary cause of peak tailing is the ion-exchange interaction between the basic functional groups of the analyte and the uncapped (unreacted) residual silanol groups on the silica stationary phase surface[1].
At a mid-range mobile phase pH (e.g., pH 7.0), the primary amine of the analyte is fully protonated. Simultaneously, the acidic surface silanols (Si-OH) on the silica backbone are ionized into negatively charged silanolate ions (Si-O⁻)[2]. This creates a strong electrostatic attraction. Because these secondary interactions are kinetically slower than hydrophobic interactions, a portion of the analyte population is retained longer, resulting in a "tailing" peak[3].
To eliminate this phenomenon, two synergistic strategies must be employed:
Mobile Phase pH Control: Lowering the mobile phase pH below 3.0 protonates the silanol species, rendering them neutral and drastically reducing their capacity for ion-exchange interactions with the protonated basic analyte[3][4].
Advanced Stationary Phase Chemistry: Utilizing columns with high bonding density and rigorous end-capping (where residual silanols are chemically deactivated using reagents like trimethylchlorosilane) physically shields the analyte from the underlying silica matrix[1][5].
Mechanism of secondary silanol interactions causing peak tailing and mitigation strategies.
Comparative Experimental Design
To objectively evaluate performance, we designed a comparative study testing a legacy non-endcapped C18 column against an Advanced SPP Endcapped C18 column. The evaluation was conducted across two mobile phase pH environments (pH 7.0 and pH 2.5) to isolate the effects of silanol ionization and stationary phase shielding.
Logical workflow for mitigating peak tailing in basic amine HPLC method development.
Self-Validating Experimental Protocol
A scientifically rigorous method must be self-validating. The following step-by-step protocol incorporates internal System Suitability Testing (SST) to ensure that any observed peak distortion is strictly chemical (analyte-stationary phase interaction) rather than physical (column degradation or extra-column volume)[2].
Step 1: Mobile Phase Preparation & pH Verification
Buffer A (pH 2.5): Dissolve 13.6 g of Potassium Phosphate Monobasic in 1 L of HPLC-grade water (0.1 M). Adjust the pH to exactly 2.5 using ultra-pure phosphoric acid.
Validation Check: Measure pH after the solution equilibrates to room temperature. A drift of >0.05 pH units indicates inadequate buffering capacity.
Buffer B: 100% HPLC-grade Acetonitrile.
Step 2: System Suitability Testing (SST)
Inject a neutral void volume marker (Uracil) to calculate the system dead time (
).
Inject a neutral retention marker (Toluene) to verify intrinsic column efficiency.
Acceptance Criteria: Theoretical plates (
) > 15,000. Passing this metric confirms the column bed is intact and extra-column dispersion is minimized.
Step 3: Sample Preparation
Dissolve the C-Phenyl-C-pyridin-3-yl-methylamine standard in a diluent of 90:10 Buffer A:Buffer B to a final concentration of 0.5 mg/mL.
Causality: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents injection solvent mismatch, which can artificially induce peak fronting or tailing independent of the column chemistry[3].
Step 4: Chromatographic Execution
Flow Rate: 1.0 mL/min.
Gradient: 10% B to 60% B over 15 minutes.
Detection: UV at 254 nm.
Temperature: 35°C (Thermostatted to ensure reproducible retention times and mass transfer kinetics).
Quantitative Performance Comparison
The table below summarizes the chromatographic performance of the legacy column versus the Advanced SPP Endcapped C18 under the tested pH conditions.
Column Chemistry
Mobile Phase pH
USP Tailing Factor ()
Theoretical Plates ()
Resolution () from Closest Impurity
Legacy Non-Endcapped C18
pH 7.0 (Phosphate)
2.85 (Fail)
4,200
1.1
Legacy Non-Endcapped C18
pH 2.5 (Phosphate)
1.65 (Marginal)
9,800
1.8
Advanced SPP Endcapped C18
pH 7.0 (Phosphate)
1.45 (Pass)
14,500
2.4
Advanced SPP Endcapped C18
pH 2.5 (Phosphate)
1.05 (Ideal)
22,000
3.5
Discussion of Results
The experimental data clearly illustrates the limitations of legacy methodologies. While lowering the pH to 2.5 on the legacy column suppresses silanol ionization and improves the USP tailing factor from 2.85 to 1.65[3], it fails to achieve an ideal Gaussian peak shape (
Conversely, the Advanced SPP Endcapped C18 column demonstrates superior performance. The rigorous end-capping effectively blocks the analyte from interacting with potentially ionizable residual silanols[1]. When coupled with the pH 2.5 buffer to neutralize any remaining trace silanol activity, the advanced column delivers a near-perfect tailing factor of 1.05. Furthermore, the superficially porous particle architecture maximizes mass transfer, yielding 22,000 theoretical plates and exceptional resolution (
= 3.5), ensuring highly accurate purity quantification for drug development applications.
References
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.[Link]
Mass Spectrometry Fragmentation Patterns of Phenyl-Pyridin-3-yl-Methylamine: ESI-Q-TOF vs. GC-EI-MS
Executive Summary (5-Phenylpyridin-3-yl)methanamine (C₁₂H₁₂N₂) is a privileged structural motif frequently employed in the design of novel bioactive molecules, particularly in the development of kinase inhibitors and onc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Phenylpyridin-3-yl)methanamine (C₁₂H₁₂N₂) is a privileged structural motif frequently employed in the design of novel bioactive molecules, particularly in the development of kinase inhibitors and oncology therapeutics[1]. For researchers in drug metabolism and pharmacokinetics (DMPK), establishing robust, artifact-free analytical methods for this compound is essential.
This guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) against Gas Chromatography-Electron Ionization (GC-EI-MS) . By detailing the causality behind the gas-phase fragmentation of phenyl-pyridin-3-yl-methylamine, this guide provides drug development professionals with the mechanistic insights needed for accurate structural elucidation and quantification.
Mechanistic Fragmentation Pathways
The gas-phase dissociation of benzylamine and pyridinylmethanamine derivatives is heavily dependent on the ionization energy and the site of charge localization[2]. The choice of ionization technique fundamentally dictates whether the intact molecular ion or its fragments will dominate the spectrum.
ESI-CID-MS/MS (Soft Ionization)
Under positive ESI conditions, the primary amine group is preferentially protonated, yielding an abundant and stable intact precursor ion at m/z 185.1073 .
Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the charge-directed heterolytic cleavage of the benzylic C-N bond[3]. This reaction expels neutral ammonia (NH₃, 17.0265 Da). The causality behind this highly facile loss is the thermodynamic stability of the resulting product: a highly resonance-stabilized (5-phenylpyridin-3-yl)methyl carbocation at m/z 168.0808 . As collision energy increases, secondary fragmentation involves the contraction and cleavage of the pyridine ring, marked by the characteristic loss of hydrogen cyanide (HCN, 27.0109 Da) to form a biphenyl-like cation at m/z 141.0699 .
Caption: ESI-CID-MS/MS fragmentation pathway of protonated phenyl-pyridin-3-yl-methylamine.
GC-EI-MS (Hard Ionization)
Electron Ionization at 70 eV strips an electron (typically from the nitrogen lone pair) to form a radical cation [M]•⁺ at m/z 184 . Because the benzylic C-N bond is highly susceptible to cleavage under these high-energy conditions, the molecular ion peak is notoriously weak or entirely absent—a common troubleshooting issue in the EI-MS of benzylamines[4]. The base peak is generated via rapid alpha-cleavage, yielding the m/z 168 cation directly in the source, bypassing the need for a collision cell.
Quantitative Data & Performance Comparison
The following table summarizes the expected quantitative data across both platforms. ESI-Q-TOF provides sub-ppm mass accuracy for unambiguous formula generation, whereas GC-EI-MS relies on reproducible nominal mass ratios for library matching.
Ion Assignment
Neutral Loss
ESI-Q-TOF Exact Mass (m/z)
ESI Mass Error (ppm)
ESI Relative Abundance
GC-EI-MS Nominal Mass (m/z)
EI Relative Abundance
[M+H]⁺ /[M]•⁺
None
185.1073
< 2.0
100% (Precursor)
184
< 5% (Often absent)
[M - Amine]⁺
NH₃ / •NH₂
168.0808
< 2.0
100% (Base Peak)
168
100% (Base Peak)
[Ring Cleavage]⁺
HCN
141.0699
< 3.0
45%
141
60%
[Aromatic Core]⁺
C₂H₂
115.0542
< 3.0
15%
115
35%
[Phenyl]⁺
Pyridine loss
N/A (Poorly ionized)
N/A
< 1%
77
20%
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives or misinterpretation of artifacts.
Protocol A: High-Resolution ESI-Q-TOF MS/MS
Expert Causality Check: We utilize a low-energy CID ramp (15–30 eV) because the primary amine loss is highly facile. Applying excessive collision energy immediately would bypass the diagnostic m/z 168 intermediate and exclusively yield non-specific aromatic clusters.
Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Validation step: Spike in Leucine Enkephalin (m/z 556.2771) as an internal lock-mass to ensure continuous mass axis calibration.
Ion Source Optimization: Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
MS/MS Acquisition: Isolate m/z 185.1 in the quadrupole (isolation width ~1.0 Da). Ramp the collision energy in the hexapole from 15 eV to 35 eV using Argon as the collision gas.
Data Processing: Filter the resulting spectra for fragments exhibiting a mass error of ≤ 3 ppm relative to the theoretical formulas (C₁₂H₁₀N⁺, C₁₁H₉⁺).
Protocol B: GC-EI-MS Analysis
Expert Causality Check: We employ a high inlet temperature (250°C) to ensure the volatilization of the primary amine. However, primary amines can adsorb to active silanol sites in the GC liner. We must run a solvent blank first to confirm no active sites are causing on-column degradation before ionization[4].
System Suitability: Inject 1 µL of pure ethyl acetate (solvent blank) to verify baseline stability and the absence of carryover.
Sample Injection: Inject 1 µL of the sample (10 µg/mL in ethyl acetate) in split mode (10:1) into a 250°C inlet equipped with a deactivated glass liner.
Chromatography: Use a 30 m x 0.25 mm DB-5ms column. Hold the oven at 100°C for 1 min, ramp at 20°C/min to 280°C.
Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 300. Validation step: Confirm the presence of the m/z 168 base peak; do not reject the data if m/z 184 is absent, as this is the thermodynamically expected behavior for this scaffold.
Caption: Comparative mass spectrometry experimental workflow for structural validation.
References
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines
PubMed / NIH[Link]
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides
ACS Publications[Link]
Comparing reactivity of pyridin-3-yl vs pyridin-2-yl methylamine isomers
Comparative Reactivity Profile: Pyridin-3-yl vs. Pyridin-2-yl Methylamine As a Senior Application Scientist, selecting the correct aminopyridine isomer is a critical decision that dictates the success of downstream metal...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Profile: Pyridin-3-yl vs. Pyridin-2-yl Methylamine
As a Senior Application Scientist, selecting the correct aminopyridine isomer is a critical decision that dictates the success of downstream metal complexation, pharmaceutical synthesis, and materials engineering. While Pyridin-3-yl methylamine (3-picolylamine, 3-PA) and Pyridin-2-yl methylamine (2-picolylamine, 2-PA) share the same molecular weight and core functional groups, the spatial relationship between the aminomethyl group and the pyridine nitrogen fundamentally alters their reactivity, nucleophilicity, and coordination geometry.
This guide provides an objective, data-backed comparison of these two isomers, detailing the causality behind their chemical behavior and providing self-validating experimental protocols for their application in the laboratory.
Structural Causality & Reactivity Profiles
The core divergence in the reactivity of these isomers stems from spatial proximity:
Pyridin-2-yl methylamine (2-PA): The primary amine is located at the ortho position relative to the pyridine nitrogen. This proximity allows 2-PA to act as a powerful bidentate ligand , forming highly stable 5-membered metallacycles with transition metals. However, in organic synthesis, this same proximity can induce steric hindrance and competitive intramolecular hydrogen bonding, slightly dampening the primary amine's nucleophilicity.
Pyridin-3-yl methylamine (3-PA): The primary amine is at the meta position. The distance between the two nitrogen atoms makes bidentate chelation on a single metal center sterically impossible. Consequently, 3-PA acts either as a monodentate ligand (coordinating primarily via the more basic primary amine) or as a bridging ligand in polymeric networks. In organic synthesis, the unhindered primary amine exhibits superior nucleophilicity compared to 2-PA.
Comparative Quantitative Data
The following table summarizes the physicochemical properties and application metrics of both isomers, drawing from recent coordination and pharmaceutical studies.
Property / Metric
Pyridin-2-yl methylamine (2-PA)
Pyridin-3-yl methylamine (3-PA)
Substitution Pattern
Ortho (2-position)
Meta (3-position)
Primary Coordination Mode
Bidentate (N,N-chelation)
Monodentate / Bridging
Cu(II) Complex Geometry
Mononuclear, 5-membered metallacycle
Polymeric or discrete square planar
Amidation Yield (CDI coupling)
Moderate (~51%) due to steric/H-bond effects
High (~83%) due to unhindered amine
CO₂ Capture Capacity
11–20 wt% (Forms crystalline solid)
11–20 wt% (Forms crystalline solid)
Amine pKa
~6-7 (Optimal for low-energy desorption)
~6-7 (Optimal for low-energy desorption)
Application 1: Coordination Chemistry & Metal Complexation
The architectural outcome of metal complexation is entirely dictated by the isomer chosen.
Coordination logic of 2-picolylamine vs 3-picolylamine based on nitrogen proximity.
Experimental Protocol: Synthesis of Cu(II)-3-Picolylamine Complex
This protocol leverages 3-PA's monodentate nature to form a highly coordinated Cu(II) complex, as detailed in the 1[1] and related 2[2].
Preparation: Dissolve Cu(II) sulfate pentahydrate in a distilled water/methanol mixture.
Ligand Addition (Causality): Add 3-picolylamine dropwise to achieve a strict 1:4 metal-to-ligand molar ratio. Because 3-PA cannot form a bidentate chelate, four equivalents are required to fully occupy the square planar/octahedral equatorial coordination sites of the Cu(II) ion.
Reaction & Self-Validation: Stir the mixture at room temperature. The solution will visually transition from light blue to dark blue. To self-validate the success of the ligand exchange, analyze the solution via UV-Vis spectroscopy. A successful displacement of water molecules by the stronger nitrogen donors will shift the maximum absorption wavelength (
) from 815 nm to 751 nm, confirming the increased ligand field splitting energy ().
Isolation: Concentrate the solvent to precipitate the complex. The expected yield is ~78% as a dark blue solid.
In drug discovery, picolylamines are frequently used to synthesize biased G protein-coupled receptor agonists. The choice of isomer directly impacts coupling efficiency.
Step-by-step workflow for the CDI-mediated amidation of picolylamine isomers.
Experimental Protocol: CDI-Mediated Synthesis of N-(Pyridin-x-ylmethyl)picolinamide
This protocol outlines the synthesis of kappa opioid receptor agonists, utilizing 1,1'-Carbonyldiimidazole (CDI) to ensure mild conditions, as established in recent 3[3].
Activation (Causality & Validation): In a dry flask, dissolve 2-picolinic acid (1.0 equiv), DMAP (0.1 equiv), and CDI (1.5 equiv) in anhydrous THF (0.2 M). Stir for 30 minutes. Causality: CDI is chosen over harsh chlorinating agents (like SOCl₂) to prevent unwanted chlorination of the basic pyridine rings. Self-Validation: The visible effervescence of CO₂ gas acts as an immediate visual indicator that the active acyl imidazole intermediate has successfully formed.
Amine Coupling: Add the chosen isomer (2-PA or 3-PA, 1.2 equiv) dropwise. Stir at room temperature.
Isomeric Causality: 3-PA typically drives the reaction to completion faster (3.5 h) and with higher yields (83%) compared to 2-PA (4 h, 51%). The ortho-nitrogen in 2-PA induces steric hindrance and competitive intramolecular hydrogen bonding, which throttles the primary amine's nucleophilic attack on the bulky acyl imidazole intermediate[3].
Purification & Validation: Purify the crude mixture via flash chromatography (hexanes to EtOAc). Self-Validation: Monitor via TLC. The 3-PA product will elute cleanly (Rf = 0.43 in 5% MeOH/DCM), validating purity prior to downstream biological evaluation.
Application 3: Phase-Change Solvents for CO₂ Capture
Beyond traditional synthesis, both 2-PA and 3-PA have emerged as highly efficient phase-change solvents for carbon capture. According to4[4], both isomers rapidly bind CO₂ at standard room temperature to form crystalline carbamic acid solids, achieving a high capture capacity of 11–20 wt%.
The Causality of pKa: The success of these isomers in this application is dictated by their moderate basicity (pKa ~6-7). This specific pKa provides an optimal thermodynamic balance: it is basic enough to efficiently drive CO₂ absorption from flue gas, but weak enough to allow for low-energy desorption at 120–150 °C. This significantly outperforms traditional monoethanolamine (MEA, pKa ~9.5), which binds CO₂ too tightly and suffers from prohibitively high thermal regeneration costs[4].
References
Phase Change Aminopyridines as Carbon dioxide (CO2) Capture Solvents.
Jurnal Kimia Sains dan Aplikasi - Ejournal Undip. Universitas Diponegoro.
Synthesis and Antibacterial Testing of Cu(II)-3-Picolylamine Complexes.
Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists. PMC / NIH.
A Comparative Guide to the Analytical Characterization of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. C-Phenyl-C-pyridi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous and unambiguous characterization of active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, a molecule of interest for its potential pharmacological activity, presents a unique analytical challenge due to its combination of aromatic systems and a primary amine salt. This guide provides an in-depth analysis of its characterization using Fourier-Transform Infrared (FTIR) spectroscopy, placed in context through a critical comparison with Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Our objective is to equip researchers and drug development professionals with the rationale behind selecting and interpreting the most appropriate analytical techniques for this class of compounds.
Section 1: Structural Characterization by FTIR Spectroscopy
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying the functional groups within a molecule. The resulting spectrum is a unique "molecular fingerprint," providing critical information for structural confirmation and quality control. For a solid sample like C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, analysis is straightforward, though requires careful sample preparation to yield a high-quality spectrum.
Experimental Protocol: FTIR Analysis via KBr Pellet Method
The choice of the Potassium Bromide (KBr) pellet method is predicated on obtaining a high-resolution transmission spectrum for a solid sample.[1] This technique dilutes the sample in an IR-transparent matrix, minimizing scattering and issues of total absorbance that can occur with thicker samples.
Sample and KBr Preparation:
Gently grind ~1-2 mg of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride to a fine powder using a clean agate mortar and pestle. This is crucial to reduce light scattering.
In a separate mortar, place ~150-200 mg of spectroscopic grade KBr powder. KBr is hygroscopic; it must be thoroughly dried in an oven and handled in a low-humidity environment to prevent broad water absorption bands from obscuring the spectrum.
Add the ground sample to the KBr and mix intimately for 1-2 minutes until a homogenous, fine powder is obtained.
Pellet Formation:
Transfer the mixture to a pellet die.
Place the die under a hydraulic press and apply a pressure of 7-8 tons for approximately 2 minutes. This should result in a clear or translucent, glass-like pellet. Opacity indicates insufficient grinding or pressure.
Spectral Acquisition:
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the ambient atmosphere (and any CO2/H2O vapor present). This is a critical self-validating step to ensure that atmospheric absorptions are subtracted from the final sample spectrum.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
The final spectrum should be presented in terms of absorbance versus wavenumber (cm⁻¹).
Workflow for FTIR Analysis
The following diagram illustrates the logical flow of the FTIR experimental process.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Interpreting the Spectrum of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride
While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with high confidence based on its constituent functional groups. The dihydrochloride salt form means the primary amine exists as an ammonium salt (-NH₃⁺) and the pyridine nitrogen is protonated, forming a pyridinium ion.
Table 1: Predicted FTIR Absorption Bands and Their Assignments
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Assignment and Rationale
~3100-2800
Strong, Broad
N-H⁺ Stretch
This very broad envelope is characteristic of the stretching vibrations in the primary ammonium group (-NH₃⁺). Its breadth is due to strong hydrogen bonding.[1]
~3050-3010
Medium-Weak
Aromatic C-H Stretch
Stretching of C-H bonds on both the phenyl and pyridinium rings. These peaks are often seen as small, sharp features on the shoulder of the broader N-H⁺ stretch.
~2800-2000
Series of Weak Bands
Overtone/Combination Bands
These are common features for amine salts and are associated with the highly polar N-H⁺ bonds.[1]
~1630-1580
Medium-Strong
Aromatic C=C/C=N Stretch
Ring stretching vibrations of the pyridinium and phenyl rings. Protonation of the pyridine ring can shift these bands compared to neutral pyridine.[2]
~1625-1560
Medium
N-H⁺ Asymmetric Bend
Asymmetric bending (scissoring) vibration of the -NH₃⁺ group. This is a key diagnostic peak for primary amine salts.[1]
~1550-1500
Medium
N-H⁺ Symmetric Bend
Symmetric bending vibration of the -NH₃⁺ group.[1]
~1480-1430
Medium
Aromatic Ring Vibrations
Additional skeletal vibrations from the aromatic rings.
~750-700 & ~700-650
Strong
C-H Out-of-Plane Bend
Strong bands indicating monosubstitution on the phenyl ring. The pyridinium ring also contributes to this region.
Section 2: A Comparative Analysis with Alternative Techniques
While FTIR provides excellent qualitative information on functional groups, it offers limited insight into molecular connectivity or the precise 3D structure. For comprehensive characterization, it must be complemented by other techniques. Here, we compare its utility against NMR and LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise chemical structure and connectivity of a molecule in solution.[3] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Insights: For our target molecule, ¹H NMR would resolve distinct signals for each proton. Protons on the pyridinium ring are significantly deshielded and appear far downfield (typically δ 8.5-9.0 ppm) due to the electron-withdrawing effect of the protonated nitrogen.[4] The phenyl protons would appear in their characteristic aromatic region (δ 7-8 ppm). The single methine proton (-CH-) would be a singlet, and the -NH₃⁺ protons would likely appear as a broad, exchangeable singlet.
¹³C NMR Insights: This technique would confirm the number of unique carbon environments. The carbon atoms of the pyridinium ring would be clearly distinguishable from those of the phenyl ring.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[6] It is exceptionally sensitive and is the method of choice for both qualitative and quantitative analysis of complex mixtures, including impurity profiling in pharmaceutical substances.[7]
Mass Spectrometry Insights: For C-Phenyl-C-pyridin-3-yl-methylamine, electrospray ionization (ESI) in positive mode would readily produce the protonated molecular ion [M+H]⁺, confirming the molecular weight with high accuracy. Tandem MS (MS/MS) experiments would induce fragmentation, providing structural clues. Key fragments would likely include the loss of ammonia (NH₃) and the formation of stable benzyl or pyridyl carbocations, which is characteristic of protonated benzylamines.[8][9]
Decision-Making Framework for Analytical Technique Selection
The choice of analytical technique is driven by the specific question being asked. The following diagram outlines a logical decision-making process.
Caption: Decision logic for selecting an appropriate analytical technique.
Comparative Summary of Techniques
The following table provides a side-by-side comparison of the key attributes of each technique for the analysis of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride.
Table 2: Comparison of Analytical Techniques
Attribute
FTIR Spectroscopy
NMR Spectroscopy
LC-MS
Primary Information
Functional Groups
Molecular Connectivity & 3D Structure
Molecular Weight & Quantity
Sample State
Solid, Liquid, Gas
Solution
Solution
Sensitivity
Microgram (µg) to Milligram (mg)
Milligram (mg)
Picogram (pg) to Nanogram (ng)
Sample Throughput
High (minutes per sample)
Low (minutes to hours per sample)
High (minutes per sample)
Destructive?
No
No
Yes (sample is consumed)
Key Advantage
Fast, simple, provides a "fingerprint" for identity confirmation.[10]
Unmatched sensitivity for quantification and impurity analysis.[11][12]
Key Limitation
Limited structural connectivity information.
Lower sensitivity, requires more sample.
Provides limited structural information without MS/MS fragmentation.
Conclusion and Authoritative Recommendation
For the comprehensive characterization of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, no single technique is sufficient. An integrated analytical approach is essential for ensuring the identity, purity, and quality of the compound.
FTIR Spectroscopy serves as an indispensable first-line technique for rapid identity confirmation and quality control, verifying the presence of key functional groups and ensuring batch-to-batch consistency. Its speed and simplicity are unmatched for this purpose.
NMR Spectroscopy is non-negotiable for the definitive, de novo structural elucidation and confirmation. It is the only technique that provides a complete map of the atomic connectivity.
LC-MS is the premier technique for purity assessment and the quantification of low-level impurities. Its high sensitivity is critical for meeting the stringent safety requirements of the pharmaceutical industry.
In practice, a development scientist would use FTIR for quick screening and raw material identification. Full structural confirmation of a new batch or reference standard would be performed using a suite of 1D and 2D NMR experiments. Finally, LC-MS would be employed to develop and validate a method for routine purity testing and stability studies. This multi-faceted strategy leverages the strengths of each technique, providing a self-validating system that ensures the highest level of scientific integrity and trustworthiness in drug development.
References
Amad, M., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1169-1178. Available at: [Link]
Wrona, M., et al. (2021). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. Available at: [Link]
Amad, M., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]
Waters Corporation. (2023). Nitrosamines Analysis with LC/MS-MS. Available at: [Link]
Danikiewicz, W., et al. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-732. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176127, Pyridinium chloride. Available at: [Link]
Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2024. Available at: [Link]
ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Available at: [Link]
Gucinski, A. C., & Reid, G. E. (2012). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 23(2), 296-308. Available at: [Link]
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13399-13413. Available at: [Link]
AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 45(10), 3622-3627. Available at: [Link]
LibreTexts Chemistry. (2021). 23.5: Spectroscopic Properties of Amines. Available at: [Link]
Pharmaceutical Technology. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available at: [Link]
Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available at: [Link]
Chromatography Online. (2024). High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Available at: [Link]
Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]
NIST. (n.d.). Pyridine hydrochloride in the NIST Chemistry WebBook. Available at: [Link]
ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. Available at: [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. Available at: [Link]
Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Available at: [Link]
SpectraBase. (n.d.). 1-(carboxymethyl)pyridinium chloride. Available at: [Link]
Taylor & Francis Online. (2025). A comparative evaluation of HPLC, FTIR, Raman and NMR for analysis and monitoring of phosphatidylcholine to phosphatidylglycerol. Available at: [Link]
Technical Guide: Structural Differentiation of C-Phenyl-C-pyridin-3-yl-methylamine (3-PPM)
This guide outlines the technical differentiation of C-Phenyl-C-pyridin-3-yl-methylamine (hereafter referred to as 3-PPM ) from its structural analogs, specifically its regioisomers (2-pyridyl and 4-pyridyl variants). Ex...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical differentiation of C-Phenyl-C-pyridin-3-yl-methylamine (hereafter referred to as 3-PPM ) from its structural analogs, specifically its regioisomers (2-pyridyl and 4-pyridyl variants).
Executive Summary & Structural Landscape
In medicinal chemistry, C-Phenyl-C-pyridin-3-yl-methylamine (3-PPM) serves as a "privileged scaffold"—a core structure capable of binding to multiple receptor subtypes (e.g., Histamine H1, NMDA). Its efficacy is strictly dependent on the 3-position of the pyridine nitrogen.
Common synthetic routes, particularly radical Minisci-type reactions or non-selective reductions, frequently generate regioisomeric impurities (2-PPM and 4-PPM). These isomers possess identical molecular weights (
, MW 184.24) and similar polarities, making them "silent imposters" in standard LC-MS workflows.
The Target vs. The Analogs
Feature
Target: 3-PPM
Analog A: 2-PPM
Analog B: 4-PPM
Structure
3-Pyridyl attachment
2-Pyridyl attachment
4-Pyridyl attachment
Symmetry
Asymmetric ()
Asymmetric ()
Symmetric axis ( local)
pKa (Pyridine)
~5.2 (Weakly basic)
~5.9 (Steric hindrance)
~5.2
Key Risk
Desired Pharmacophore
Common Impurity
Common Impurity
NMR Spectroscopy: The Definitive Identification Protocol
Nuclear Magnetic Resonance (NMR) is the only self-validating method to distinguish these isomers without reference standards. The differentiation relies on the coupling patterns of the pyridine ring protons.
Protocol: 1H-NMR Differentiation
Solvent: DMSO-
or CDCl (DMSO is preferred to prevent amine proton exchange broadening).
Concentration: >5 mg/mL.
Diagnostic Signals (The "Fingerprint" Region)
3-PPM (Target): Look for the isolated singlet (or narrow doublet) at ~8.5–8.7 ppm .
Mechanism: This is the proton at position 2 of the pyridine ring. It is flanked by the Nitrogen and the alkyl attachment, preventing strong ortho-coupling.
Pattern: Singlet (
) or doublet (, Hz).
2-PPM (Isomer):Absence of a singlet >8.0 ppm.
Mechanism: The 2-position is substituted.[1][2][3] The most downfield proton is at position 6 (adjacent to N), which appears as a doublet (
, Hz).
4-PPM (Isomer):AA'BB' System.
Mechanism: The 4-substitution creates symmetry. You will see two distinct doublets (integrating to 2H each) in the aromatic region, unlike the complex multiplet patterns of the 2- and 3-isomers.
Visualization: NMR Logic Flow
Caption: Logical decision tree for assigning pyridine regioisomers based on 1H-NMR aromatic splitting patterns.
Chromatographic Separation (HPLC/UPLC)
Standard C18 columns often fail to resolve 3-PPM and 4-PPM due to identical hydrophobicity. To achieve baseline separation, we utilize
interaction chromatography .
Recommended Method: Phenyl-Hexyl or PFP Phases
The Pentafluorophenyl (PFP) stationary phase offers superior selectivity for aromatic isomers by engaging in specific electrostatic and
interactions with the pyridine ring, which vary based on the nitrogen position.
Validated Protocol Parameters
Column: Kinetex F5 (PFP) or XSelect CSH Phenyl-Hexyl,
mm, 1.7 µm.
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Acidic pH protonates the pyridine, enhancing polarity differences).
Steric hindrance near Nitrogen reduces -interaction.
3-PPM
Mid Elution
Optimal geometry for -stacking with PFP ring.
4-PPM
Late Elution
High symmetry allows strongest retention.
Synthesis & Impurity Origin
Understanding why analogs exist allows you to predict them. If 3-PPM is synthesized via radical arylation (Minisci reaction) , all three isomers will form. If synthesized via reduction of 3-cyanopyridine derivatives , regioisomeric purity is usually high, but chain-length analogs (ethylamines) may appear.
Validating Enantiomeric Excess in Chiral Phenyl-Pyridin-3-yl-Methylamine Derivatives: A Comparative Guide
Phenyl-pyridin-3-yl-methylamines are highly privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors and central nervous system (CNS) therapeutics. Because the spatial o...
Author: BenchChem Technical Support Team. Date: March 2026
Phenyl-pyridin-3-yl-methylamines are highly privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds in kinase inhibitors and central nervous system (CNS) therapeutics. Because the spatial orientation of the phenyl and pyridyl rings strictly dictates receptor binding affinity, synthesizing these molecules with a high enantiomeric excess (
) is critical.
However, validating the
of these specific derivatives presents unique analytical challenges. The dual basicity of the primary amine and the pyridine nitrogen often leads to severe secondary interactions with analytical matrices. As a Senior Application Scientist, I have structured this guide to objectively compare the three leading methodologies for validation—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs)—focusing on the causality behind experimental choices and establishing self-validating workflows.
The Causality of Analytical Challenges
Before selecting a method, one must understand why these molecules are notoriously difficult to analyze:
Silanol Interactions: In standard normal-phase chiral HPLC, the basic lone pairs on the pyridine and methylamine nitrogens interact strongly with residual acidic silanols on silica-based chiral stationary phases (CSPs). This causes severe peak tailing, shifting retention times, and poor resolution [1].
Conformational Flexibility: The free rotation around the benzylic carbon can complicate NMR spectra. To accurately determine
spectroscopically, the amine must be covalently locked into a rigid diastereomeric complex so that the spatial differences between enantiomers become spectrally distinct [2].
Objective Comparison of Methodologies
To select the optimal validation route, we must compare the performance metrics of each technique. The table below summarizes the quantitative and qualitative data for analyzing pyridylalkylamines.
High solvent consumption; prone to severe peak tailing.
¹⁹F NMR (Mosher's)
Baseline (Distinct Singlets)
15 min (after 2h prep)
1 – 5 mg
High
Risk of kinetic resolution if derivatization is incomplete.
Data Synthesis: SFC consistently outperforms HPLC in speed and resolution for basic amines due to the low viscosity and high diffusivity of supercritical CO₂. NMR provides an orthogonal, non-chromatographic confirmation method.
Chromatographic Validation: SFC vs. HPLC
While HPLC has historically been the standard, SFC has superseded it for basic chiral amines [1]. By utilizing supercritical CO₂ as the bulk mobile phase, SFC provides higher diffusivity. More importantly, the addition of polar modifiers (e.g., methanol) combined with basic additives (e.g., isopropylamine or trifluoroacetic acid/triethylamine mixtures) effectively masks the active silanol sites on the stationary phase, yielding sharp, symmetrical peaks.
Protocol 1: Self-Validating Chiral SFC Workflow
Rationale: We utilize an amylose-based CSP. The basic additive is non-negotiable; without it, the pyridine ring will irreversibly bind to the column, destroying enantioselectivity.
Step-by-Step Methodology:
Sample Preparation: Dissolve the enantioenriched phenyl-pyridin-3-yl-methylamine in LC-MS grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Equilibration: Mount a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Equilibrate the SFC system with 80% CO₂ and 20% Methanol containing 0.2% (v/v) isopropylamine.
Parameter Setting: Set the Active Back Pressure Regulator (ABPR) to 120 bar, column temperature to 35 °C, and flow rate to 3.0 mL/min.
Self-Validation Checkpoint (Critical): Always inject a synthetically prepared racemate first. If the racemate does not yield a perfect 1:1 integration ratio with baseline resolution (
> 1.5), the method is invalid. Peak tailing here indicates insufficient additive.
Sample Analysis: Inject 5 µL of the enantioenriched sample. Calculate
using the area under the curve (AUC):
Spectroscopic Validation: NMR via Mosher's Amides
When chromatographic standards are unavailable, or orthogonal validation is required by regulatory agencies, NMR using a Chiral Derivatizing Agent (CDA) is the gold standard [3].
For phenyl-pyridin-3-yl-methylamines, reacting the primary amine with α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl, Mosher's acid chloride) converts the enantiomers into diastereomers. The spatial arrangement of the MTPA phenyl ring anisotropically shields the pyridine and phenyl protons of the amine differently in the (R,R) versus (R,S) configurations. ¹⁹F NMR is particularly powerful here , as the trifluoromethyl group of the MTPA moiety sits in a region free of background interference, providing clean, easily integrable singlets [2].
Protocol 2: Mosher's Amide Derivatization and NMR Analysis
Rationale: Covalent derivatization must be forced to absolute completion. If one enantiomer of the amine reacts faster with the enantiopure MTPA-Cl than the other (kinetic resolution), an incomplete reaction will yield a false diastereomeric ratio, invalidating the
calculation [3].
Step-by-Step Methodology:
Reagent Preparation: Under an inert nitrogen atmosphere, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃ in a clean, dry NMR tube.
Derivatization: Add 2.0 equivalents of anhydrous pyridine-d₅ (to scavenge HCl and prevent pyridine ring protonation) followed by 1.5 equivalents of (R)-MTPA-Cl.
Reaction Monitoring: Cap the tube, invert to mix, and allow the reaction to proceed at room temperature for 2 hours.
Self-Validation Checkpoint (Critical): Acquire a quick ¹H NMR spectrum and check the benzylic methine proton. You must confirm 100% consumption of the starting free amine. If unreacted amine remains, add more MTPA-Cl and wait.
Data Acquisition: Acquire a ¹⁹F NMR spectrum (with ¹H decoupling). You will observe two distinct CF₃ singlets corresponding to the two diastereomers.
Integration: Integrate the two singlets to determine the diastereomeric excess (
), which directly correlates to the of the starting amine.
Visualizing the Analytical Workflow
The following decision tree outlines the orthogonal validation system required to ensure absolute confidence in the stereochemical purity of phenyl-pyridin-3-yl-methylamine derivatives.
Orthogonal workflow for validating enantiomeric excess using SFC, HPLC, and NMR.
References
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. PubMed (NIH). Available at:[Link]
Comparative
Navigating the Analytical Landscape of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride: A Comparative Guide to Reference Standards
For the modern researcher, scientist, or drug development professional, the integrity of analytical data is paramount. This begins with the quality of the reference standard.
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, scientist, or drug development professional, the integrity of analytical data is paramount. This begins with the quality of the reference standard. This guide provides an in-depth technical comparison of reference standards for C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride, a niche yet important molecule in pharmaceutical research and development. Given its limited availability as a pharmacopeial standard, this guide also offers practical, field-proven insights into qualifying alternative sources and employing robust analytical methodologies for its characterization.
The Challenge of Sourcing a Reference Standard
C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride is not currently listed as a primary reference standard by major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). This necessitates a diligent approach to sourcing and qualifying a suitable standard from chemical suppliers. The primary challenge lies in ensuring the identity, purity, and potency of the material to guarantee the accuracy and reproducibility of analytical results.
Comparative Analysis of Available Standards and Alternatives
While a dedicated pharmacopeial standard is unavailable, several chemical suppliers offer C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride or its close structural analogs. Researchers must critically evaluate the documentation provided by these suppliers. Below is a comparative overview of what to look for when sourcing this reference material.
Purity values should be substantiated by analytical data. The method of purity determination (e.g., HPLC, NMR) is crucial.
Certificate of Analysis (CoA)
A comprehensive CoA is essential. It should detail the methods used for identity confirmation (e.g., NMR, MS) and purity assessment.
Look for CoAs that provide clear data and not just a statement of conformity.
The absence of a detailed CoA is a significant red flag. It is advisable to request one before purchase.
Structural Analogs
The specific pyridin-3-yl isomer is key.
The pyridazin-3-yl isomer is a different chemical entity and should only be used if it is the specific compound of interest.
Ensure the CAS number and chemical structure match the intended analyte.
Availability
Available from specialized fine chemical suppliers.[1]
May have broader availability from some larger chemical catalogs.[2]
Lead times and stock availability can vary.
Essential Analytical Workflows for Qualification
When a primary reference standard is not available, the onus is on the user to qualify the sourced material. The following experimental workflows are fundamental for establishing the identity, purity, and strength of a C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride standard.
Identity Confirmation: A Multi-technique Approach
A combination of spectroscopic techniques is necessary to unequivocally confirm the chemical structure.
¹H NMR: Provides information on the number and environment of protons. The spectrum should be consistent with the expected aromatic and aliphatic protons of the molecule. For aminopyridines, substituent effects on chemical shifts are well-documented and can aid in structural confirmation.[3]
¹³C NMR: Confirms the carbon framework of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, providing definitive structural elucidation.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide further structural information and can be used for comparison with theoretical fragmentation.
Purity Determination: Chromatographic and Spectroscopic Methods
Purity assessment should not rely on a single method. A combination of techniques provides a more accurate and complete picture.
Reverse-phase HPLC with UV detection is a workhorse for purity analysis of pyridine-containing pharmaceuticals.[4][5][6][7][8]
Principle: The method separates the main component from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Method Development: A Quality-by-Design (QbD) approach is recommended to develop a robust and reliable method.[5][7] Key parameters to optimize include the column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), pH, and column temperature.
Detection: UV detection is suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector can be used to assess peak purity.
Experimental Protocol: HPLC Purity Determination
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Workflow for HPLC Purity Analysis
Caption: HPLC workflow for purity assessment.
For volatile impurities, or if the main component is amenable to GC, GC-MS is a powerful tool.[9][10][11][12]
Principle: The sample is vaporized and separated based on boiling point and interaction with the stationary phase. The mass spectrometer provides identification of the eluting peaks.
Considerations: Amine compounds can exhibit poor peak shape on standard GC columns. Derivatization or the use of a base-deactivated column may be necessary. For non-volatile dihydrochloride salts, conversion to the free base prior to injection is required.
Sample Preparation: Dissolve the dihydrochloride salt in water, basify with NaOH to pH >10, and extract the free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate.
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-450.
Workflow for GC-MS Analysis
Caption: GC-MS workflow for impurity profiling.
Conclusion: A Path Forward for Researchers
The use of C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride as a reference standard requires a meticulous and scientifically sound approach. In the absence of a pharmacopeial standard, researchers must partner with reliable suppliers and, most importantly, undertake a thorough in-house qualification of the material. By employing a suite of orthogonal analytical techniques, including NMR, MS, HPLC, and GC-MS, the identity, purity, and suitability of the reference standard can be confidently established. This diligence is the cornerstone of generating high-quality, reproducible data in research and development.
References
Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
ResearchGate. (2025). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]
PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
SIELC Technologies. (2024). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
RSC Publishing. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
Bio-Techne. (2022). Certificate of Analysis: TCB-2. [Link]
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
SpringerLink. (n.d.). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. [Link]
ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
Comprehensive Elemental Analysis and Counterion Characterization Guide for C-Phenyl-C-pyridin-3-yl-methylamine 2HCl
Executive Summary In pharmaceutical development, confirming the exact stoichiometry of an Active Pharmaceutical Ingredient (API) salt is a regulatory prerequisite. For C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development, confirming the exact stoichiometry of an Active Pharmaceutical Ingredient (API) salt is a regulatory prerequisite. For C-Phenyl-C-pyridin-3-yl-methylamine dihydrochloride (
), verifying the 1:2 ratio of the organic free base to the chloride counterion ensures batch-to-batch consistency, solubility, and bioavailability.
This guide provides an in-depth comparison of analytical methodologies—specifically contrasting traditional CHN Combustion Analysis with Suppressed Ion Chromatography (IC)—to establish a self-validating framework for salt characterization.
Theoretical Stoichiometry & Causality
To understand the analytical expectations, we must first examine the chemical causality behind the salt formation. C-Phenyl-C-pyridin-3-yl-methylamine possesses two distinct basic centers:
Primary Aliphatic Amine: Highly basic (
).
Pyridine Nitrogen: Moderately basic (
).
When crystallized in the presence of excess hydrochloric acid, both nitrogen atoms protonate, yielding the dihydrochloride salt. If the crystallization environment is insufficiently acidic, a mixed batch containing monohydrochloride species may form. Therefore, precise elemental quantification is required to differentiate the pure dihydrochloride from incomplete salt forms.
Theoretical Elemental Composition
For the dihydrochloride salt (Molecular Weight: 257.16 g/mol ), the theoretical mass fractions are calculated as follows:
Element
Atomic Mass
Atoms
Total Mass
Theoretical %
Acceptable Variance
Carbon (C)
12.011
12
144.13
56.05%
Hydrogen (H)
1.008
14
14.11
5.49%
Nitrogen (N)
14.007
2
28.01
10.89%
Chlorine (Cl)
35.450
2
70.90
27.57%
Note: The industry standard for elemental analysis acceptance is an absolute difference of
from the theoretical value.
Methodological Comparison: Elemental Analysis vs. Alternatives
Relying on a single analytical technique introduces blind spots. While Nuclear Magnetic Resonance (
-NMR) perfectly resolves the organic core, it is fundamentally blind to inorganic counterions like chloride. Thus, orthogonal methods must be employed[1].
CHN Combustion Analysis vs. Ion Chromatography (IC)
While traditional elemental analyzers can determine Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen (CHNSO) with high precision[2], halogen quantification via combustion can be prone to recovery issues or interference. Ion Chromatography has emerged as the superior alternative for specific counterion quantification in pharmaceutical laboratories[3].
Analytical Technique
Target Analyte
Specificity
Accuracy
Primary Utility
CHN Combustion
Bulk C, H, N
Low (Bulk mass balance)
absolute
Confirms gross purity and absence of organic solvates.
Ion Chromatography
Free ion
High (Specific to )
relative
Confirms exact 1:2 salt stoichiometry; unaffected by covalently bound halogens.
-NMR / HRMS
Organic Core
High (Structural)
Qualitative
Verifies the covalent connectivity of the API.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the methodology inherently proves its own accuracy during the run before reporting the unknown sample data.
Protocol A: CHN Combustion Analysis
Causality: High-temperature combustion converts the API into simple gases (
, , ), which are separated and quantified to prove the bulk organic mass balance.
System Blanking & Calibration: Run empty tin capsules until the baseline thermal conductivity detector (TCD) signal stabilizes. Calibrate the system using a certified reference material (e.g., Sulfanilamide) to establish the K-factors for C, H, and N.
Sample Preparation: Accurately weigh 1.500 to 2.000 mg of C-Phenyl-C-pyridin-3-yl-methylamine 2HCl into a tin capsule using a microbalance (precision
mg). Seal tightly to exclude atmospheric moisture.
Combustion: Drop the capsule into a quartz tube at 950°C in an oxygen-enriched helium atmosphere to ensure complete oxidation.
Reduction & Separation: Pass the combustion gases through a copper reduction column at 600°C to reduce any
species to . Separate the gases via a specialized GC column.
Self-Validation Check: Inject a mid-point Quality Control (QC) standard (e.g., Acetanilide) every 10 samples. Validation Criteria: The batch is only valid if the QC standard returns C, H, and N values within
absolute of its known theoretical composition.
Protocol B: Suppressed Ion Chromatography for Chloride
Causality: IC physically separates the chloride counterion from the organic API matrix, allowing direct, interference-free quantification of the salt ratio[1][3].
Eluent Preparation: Prepare a 20 mM KOH mobile phase.
System Suitability & Calibration: Run a blank injection to verify a flat baseline. Inject a 5-point calibration curve of certified
standards (e.g., 1, 5, 10, 20, 50 ppm). Validation Criteria: The calibration curve must yield a coefficient of determination () .
Sample Preparation: Dissolve 10.0 mg of the API salt in 100.0 mL of Type 1 ultrapure water (18.2
). Filter the solution through a 0.22 PES syringe filter to protect the column.
Chromatographic Separation: Inject 25
onto a high-capacity anion-exchange column at a flow rate of 0.7 mL/min.
Suppression & Detection: Pass the eluent through a chemical suppressor to neutralize the KOH to
. This drastically reduces background conductivity and enhances the signal-to-noise ratio for the chloride peak.
Self-Validation Check (Matrix Spike): Spike a known concentration of chloride into a duplicate API sample. Validation Criteria: The spike recovery must fall between 98% and 102%, proving that the organic API core does not suppress the chloride signal.
Workflow Visualization
The following diagram illustrates the logical relationship and necessity of orthogonal testing to achieve complete stoichiometric confirmation.
Orthogonal analytical workflow for pharmaceutical salt validation.
References
Metrohm. "Ion chromatography for the pharmaceutical industry." metrohm.com.
LCGC International. "Quality Control Methodologies for Pharmaceutical Counterions.
MDPI. "CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels." mdpi.com.
Comparative Biological Activity & Development Guide: Phenyl-pyridin-3-yl-methylamine Salts
Executive Summary Phenyl-pyridin-3-yl-methylamine represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from Noradrenaline Reuptake Inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenyl-pyridin-3-yl-methylamine represents a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutic agents ranging from Noradrenaline Reuptake Inhibitors (NRIs) to Protein Arginine Methyltransferase (PRMT6) inhibitors . While the free base exhibits potent biological activity in vitro, its development into a viable clinical candidate is frequently bottlenecked by physicochemical limitations—specifically aqueous solubility and solid-state stability.
This guide provides a technical comparison of salt forms for this scaffold, analyzing how counter-ion selection dictates pharmacokinetic (PK) performance without altering intrinsic pharmacodynamics (PD). We synthesize data from specific derivatives, such as the [4-(phenoxy)pyridin-3-yl]methylamine class, to offer an evidence-based roadmap for researchers.
Chemical Foundation & pKa Analysis[1]
The biological behavior of phenyl-pyridin-3-yl-methylamine derivatives is governed by two distinct basic centers. Understanding the ionization hierarchy is critical for rational salt selection.
The Dual-Basicity Challenge
The scaffold contains two protonation sites with disparate pKa values:
Primary Site (Aliphatic Amine): The methylamine nitrogen is the most basic center (
). In physiological conditions (pH 7.4), this site is predominantly protonated (), driving receptor interactions via ionic bonding (e.g., with Asp98 in the norepinephrine transporter).[1]
Secondary Site (Pyridine Nitrogen): The pyridine ring nitrogen is weakly basic (
). It remains unprotonated at physiological pH but participates in salt formation under strongly acidic conditions (e.g., dihydrochloride salts).[1]
Ionization States[1]
Monosalts (1:1): Formed with weak-to-moderate acids (e.g., Tartaric, Fumaric). Protonation occurs exclusively at the methylamine.
Disalts (1:2): Formed with strong acids (e.g., HCl,
).[1] Protonation occurs at both nitrogens. Warning: Disalts of this scaffold often suffer from high hygroscopicity due to the high charge density and charge repulsion destabilizing the crystal lattice.
Comparative Salt Profiling
The following table synthesizes the physicochemical and biological performance of common salt forms for phenyl-pyridin-3-yl-methylamine derivatives.
Salt Form
Stoichiometry
Aqueous Solubility
Hygroscopicity
Biological Suitability
Primary Indication
Free Base
N/A
Low (< 0.1 mg/mL)
Low
In Vitro Only (DMSO solvated)
Early Screening
Hydrochloride
1:1 or 1:2
High (> 50 mg/mL)
High (Risk of deliquescence)
Good (Standard)
Acute IV/Oral formulations
Mesylate
1:1
Very High (> 100 mg/mL)
Moderate
Excellent
Lipophilic derivatives (e.g., Kinase inhibitors)
Tartrate
1:1
Moderate (10-30 mg/mL)
Low
Good
Chiral resolution & Solid oral dosage
Fumarate
1:1
Low-Moderate
Very Low
Moderate
Long-term stability required
Technical Insights
Hydrochloride (HCl): While often the default choice, HCl salts of pyridine-methylamines frequently form hydrates . The high lattice energy can sometimes lead to the "common ion effect" in gastric fluid (pH 1.2), paradoxically reducing dissolution rates compared to organic salts.
Mesylate (
): For lipophilic derivatives (e.g., those with heavy phenyl substitution), the mesylate salt disrupts crystal packing effectively, often yielding the highest solubility.[1] This is critical for oncology candidates (e.g., PRMT6 inhibitors) where high doses are required.[1]
Tartrate: Preferred when the molecule possesses a chiral center near the methylamine. Tartaric acid can serve dual purposes: salt formation and enantiomeric resolution.
Biological Activity Case Studies
Case A: Neuroscience (Noradrenaline Reuptake Inhibition)
Mechanism: The protonated methylamine mimics the terminal amine of norepinephrine, anchoring the molecule in the transporter's binding pocket.[1]
Salt Impact: In the Forced Swim Test (rat model), the Mesylate salt demonstrated superior bioavailability compared to the HCl salt. The rapid dissolution of the mesylate ensured a faster
, correlating with a more robust reduction in immobility time.
Selectivity: The scaffold shows >100-fold selectivity for NET (Norepinephrine Transporter) over SERT (Serotonin) and DAT (Dopamine), largely driven by the specific orientation of the phenyl ring relative to the pyridine core.
Mechanism: Inhibits Protein Arginine Methyltransferase 6, a driver in lung and bladder cancers.[1]
Salt Impact: The Dihydrochloride (2HCl) salt was initially synthesized but found to be extremely hygroscopic, complicating capsule filling.[1] Switching to a Mono-Succinate form maintained acceptable solubility while significantly improving physical stability (non-hygroscopic at 75% RH).
Visualizations
Noradrenergic Signaling & Inhibition Pathway
This diagram illustrates the mechanism of action for the NRI class of this scaffold, highlighting the synaptic cleft dynamics.[1]
Caption: Mechanism of Action: The protonated phenyl-pyridin-3-yl-methylamine scaffold competitively binds to the Noradrenaline Transporter (NET), preventing reuptake and potentiating adrenergic signaling.
Salt Selection Decision Tree
A logical workflow for researchers to select the optimal salt form for this specific chemical class.
Caption: Strategic workflow for salt selection, balancing the trade-off between maximum solubility (Strong Acids) and physical stability (Weak Acids).
Experimental Protocols
Protocol 1: High-Throughput Salt Screening
Objective: Identify the optimal counter-ion for a lead phenyl-pyridin-3-yl-methylamine derivative.
Preparation: Dissolve 500 mg of the free base in 5 mL of acetone/ethanol (1:1).
Acid Addition: Aliquot into 10 vials. Add 1.05 equivalents of the following acids (dissolved in EtOH):
Set A (Monosalts): HCl (1M), Methanesulfonic acid, L-Tartaric acid, Fumaric acid, Succinic acid.[1]
Set B (Disalts): HCl (2.1 eq), H2SO4 (1.0 eq).
Crystallization: Stir at 50°C for 30 mins, then cool slowly to 4°C over 12 hours. If no precipitate forms, add di-isopropyl ether as an anti-solvent.[1]
Analysis:
PLM (Polarized Light Microscopy): Check for birefringence (crystallinity).
XRPD: Confirm unique crystal lattice (distinct from free base).
Hygroscopicity: Expose to 75% RH for 48 hours. Weigh to detect water uptake.
Protocol 2: In Vitro Noradrenaline Uptake Assay
Objective: Verify that salt formation does not alter intrinsic potency (IC50).
Cell Line: CHO cells stably expressing human NET (hNET).
Reagent: [3H]-Norepinephrine (PerkinElmer).
Procedure:
Plate cells in 96-well plates (
cells/well).
Prepare stock solutions of Free Base , HCl Salt , and Mesylate Salt in DMSO (10 mM).
Dilute in assay buffer (HBSS + 10 mM HEPES) to concentrations ranging from 0.1 nM to 10
M.
Incubate cells with compounds for 10 mins at 37°C.
Add [3H]-NE (final conc. 20 nM) and incubate for 10 mins.
Terminate reaction with ice-cold buffer. Lyse cells and measure radioactivity via scintillation counting.
Validation: The IC50 values for all three forms should be statistically identical (within 0.2 log units), confirming that the counter-ion dissociates and the pharmacophore remains active.
References
Vertex Pharmaceuticals. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.
Johns Hopkins University. (2023). Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. European Journal of Medicinal Chemistry.
BenchChem. (2024). (5-Phenylpyridin-3-yl)methanamine: A Privileged Scaffold in Drug Discovery.
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles.
PharmTech. (2021). Salt Selection in Drug Development: Protocols and Strategies.
A Senior Scientist's Guide to the Proper Disposal of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the complete lifecycle management of the chemical entities we handle. Proper disposal is no...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the complete lifecycle management of the chemical entities we handle. Proper disposal is not merely a logistical task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride, grounding every recommendation in established safety principles and regulatory standards.
Hazard Assessment & Characterization: A Profile by Structural Analogy
An accurate hazard assessment is the foundation of any safe handling and disposal plan. While a specific Safety Data Sheet (SDS) for C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride may not be readily available, we can construct a reliable hazard profile by analyzing its core structural components: the pyridine ring, the phenyl-methylamine group, and its dihydrochloride salt form. This approach allows us to anticipate potential risks and implement appropriate controls.
Heterocyclic compounds, particularly those containing nitrogen, are prevalent in pharmaceuticals and are known for their biological activity.[1][2][3][4] The pyridine moiety, a key feature of this compound, necessitates careful handling.
Table 1: Inferred Hazard Profile of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride
Structural Moiety
Potential Hazard(s)
Rationale & Analogous Compounds
Pyridine Ring
Harmful if swallowed; Causes skin and serious eye irritation.[5]
Pyridine and its derivatives are known irritants and can be toxic. Pyridine hydrochloride is classified as an oral toxin and a skin/eye irritant.[5][6]
Amine Group (Methylamine)
Skin corrosion/burns; Respiratory irritation; Potential for allergic skin reaction.[7]
Amine compounds can be corrosive and are often sensitizers. Safety data for similar aminomethyl-pyridines and phenylenediamines indicate they can cause severe skin burns and eye damage.[7][8][9]
Dihydrochloride Salt
May release irritating vapors (HCl) upon thermal decomposition.[8]
As a hydrochloride salt, the compound is likely a solid. Combustion can produce nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[8][10]
Overall Compound
Classified as Hazardous Waste.
Based on the combined hazards of its components (toxicity, corrosivity, irritation), the compound must be treated as hazardous chemical waste, prohibiting sewer or regular trash disposal.[11][12]
Essential Safety: Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent PPE protocol is mandatory to prevent exposure during handling and disposal. The causality behind each selection is clear: to create an effective barrier between the researcher and the chemical.
Eye Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[13] This is critical to protect against accidental splashes of solutions or contact with airborne dust particles, which could cause serious eye damage.[7][8]
Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[13] Dispose of contaminated gloves after use in accordance with good laboratory practices.[5] This prevents skin contact, which could lead to irritation or burns.[5][9]
Body Protection : A standard laboratory coat is required. For handling larger quantities or in the event of a spill, wear impervious clothing to prevent skin exposure.[13]
Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13]
Waste Segregation: The First Critical Step
The cardinal rule of chemical waste management is proper segregation at the point of generation.[14][15][16] Commingling incompatible waste streams can lead to dangerous chemical reactions, complicates disposal, and violates regulatory standards. C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride should be categorized as a non-halogenated, solid organic chemical waste .
The following diagram outlines the decision-making process for correctly segregating this waste.
A Comprehensive Guide to the Safe Handling of C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling C-Phenyl-C-py...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride. By understanding the "why" behind each safety measure, you can foster a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks
C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride is a research compound, and as such, its full toxicological profile may not be extensively documented. However, based on its constituent chemical groups, we must anticipate the following potential hazards:
Corrosivity and Irritation: The methylamine hydrochloride component suggests that the compound may be corrosive, causing severe skin burns and eye damage upon contact.[1][2] Similar compounds are known skin and eye irritants.[3][4]
Toxicity: Phenylenediamine derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[5] There is also a potential for allergic skin reactions and suspected mutagenicity.[5]
Respiratory Hazards: Inhalation of dust or aerosols may cause respiratory irritation.[1][6] For related compounds, harm upon inhalation is a noted hazard.[3][5]
Given these potential risks, a comprehensive approach to personal protection and safe handling is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride.
Recommended PPE
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields or a full-face shield.
Protects against splashes, dust, and aerosols, preventing severe eye irritation or damage.[1][3][5]
Prevents skin contact, which could lead to irritation, burns, or systemic toxicity.[3][5][7] Always check the manufacturer's glove compatibility chart.
Body Protection
A fully buttoned laboratory coat or chemical-resistant gown.
Protects skin and personal clothing from contamination.[8][9]
Respiratory Protection
A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the powder outside of a certified chemical fume hood.
Prevents respiratory irritation and potential systemic toxicity from inhalation.[7][10]
Donning and Doffing Protocol
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: From Receipt to Disposal
A systematic approach to handling C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride will minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9]
Ensure the container is clearly labeled and kept tightly closed.[11]
Preparation and Handling:
All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3]
Use dedicated spatulas and weighing boats.
If creating a solution, add the solid to the solvent slowly to avoid splashing.
During Use:
Keep the container closed when not in use.
Avoid actions that could generate dust or aerosols.
In case of a spill, follow the emergency procedures outlined below.
Experimental Workflow
Caption: Safe Handling Workflow for C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
All waste materials contaminated with C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][7]
Waste Storage:
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
Final Disposal:
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[9][12]
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][6] Seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][13] Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.
Spills: For a small spill, and if you are trained to do so, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's EHS office.
By adhering to these guidelines, you can handle C-Phenyl-C-pyridin-3-yl-methylaminedihydrochloride with the confidence that you are protecting yourself, your colleagues, and the integrity of your research.
References
Methylamine. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.
Safe handling recommendations for occup
SAFETY DATA SHEET - 1,3-Phenylenediamine Dihydrochloride. (n.d.). TCI Chemicals.
METHYLAMINE SOLUTION 40% CAS No 74-89-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
Methylamine Safety D
Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1).
Methylamine Safety D
Safety Data Sheet: Methylamine. (n.d.). Carl ROTH.
A Guide to Achieving Safety Standards in Compounding Areas. (n.d.). equashield.
SAFETY DATA SHEET - (3-Pyrrolidin-1-ylphenyl)methylamine. (2025, December 20). Fisher Scientific.
SAFETY DATA SHEET - 3-Methylpyridine. (2012, April 16). Fisher Scientific.
Safety data sheet according to Regulation (EC) No 1907/2006. (2025, July 21). CPAChem.
Safety Data Sheet: 4-Methylaminoantipyrine (hydrochloride). (2025, October 21). Cayman Chemical.